Tibric acid
Description
Structure
3D Structure
Properties
CAS No. |
37087-94-8 |
|---|---|
Molecular Formula |
C14H18ClNO4S |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
2-chloro-5-[(3R,5S)-3,5-dimethylpiperidin-1-yl]sulfonylbenzoic acid |
InChI |
InChI=1S/C14H18ClNO4S/c1-9-5-10(2)8-16(7-9)21(19,20)11-3-4-13(15)12(6-11)14(17)18/h3-4,6,9-10H,5,7-8H2,1-2H3,(H,17,18)/t9-,10+ |
InChI Key |
IFXSWTIWFGIXQO-AOOOYVTPSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](CN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)C |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)C |
Appearance |
Solid powder |
Other CAS No. |
37087-94-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-chloro-5-(3,5-dimethylpiperidinosulfonyl)benzoate CP 18,524 Exirel tibric acid |
Origin of Product |
United States |
Foundational & Exploratory
Tibric acid mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Tibric Acid For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a hypolipidemic agent belonging to the fibric acid derivative class of compounds, commonly known as fibrates. Historically, it was recognized as a potent lipid-lowering drug and a significant inducer of peroxisome proliferation in rodent models, even more so than the earlier fibrate, clofibrate.[1] While its clinical use was ultimately limited, the study of this compound and similar compounds was instrumental in elucidating the central role of Peroxisome Proliferator-Activated Receptors (PPARs) in regulating lipid metabolism. This technical guide provides a detailed overview of the molecular mechanism of action of this compound, summarizing key quantitative data and outlining the experimental protocols used to investigate its effects.
Core Mechanism of Action: PPARα Activation
The primary molecular target of this compound and other fibrates is the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated transcription factor and a member of the nuclear hormone receptor superfamily.[1][2] PPARα is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and kidney.[1] Its activation is a critical step in the regulation of lipid and lipoprotein metabolism.
The activation sequence is as follows:
-
Ligand Binding: this compound, as a lipophilic molecule, enters the cell and binds directly to the ligand-binding domain (LBD) of PPARα in the nucleus.
-
Conformational Change and Heterodimerization: This binding induces a conformational change in the PPARα protein, causing the release of co-repressors and the recruitment of co-activators. The activated PPARα then forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).
-
PPRE Binding and Gene Transcription: The PPARα-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[1]
-
Modulation of Gene Expression: The binding of the entire complex to the PPRE initiates the transcription of a suite of genes involved in virtually all aspects of lipid transport and metabolism.
Downstream Effects on Lipid and Lipoprotein Metabolism
The activation of PPARα by this compound orchestrates a series of changes in gene expression that collectively lead to its therapeutic lipid-modifying effects.
-
Triglyceride Reduction: The most significant effect is a marked decrease in plasma triglycerides. This is achieved through multiple mechanisms:
-
Increased Lipoprotein Lipase (LPL) Activity: PPARα activation upregulates the expression of the LPL gene.[3][4][5] LPL is the primary enzyme responsible for hydrolyzing triglycerides within circulating very low-density lipoproteins (VLDL) and chylomicrons, facilitating their clearance from the plasma.
-
Decreased Apolipoprotein C-III (ApoC-III) Expression: Transcription of the gene for ApoC-III, a potent inhibitor of LPL, is suppressed.[4] This reduction in ApoC-III further enhances LPL activity and VLDL catabolism.
-
Enhanced Fatty Acid Oxidation: PPARα stimulates the expression of genes encoding enzymes involved in mitochondrial and peroxisomal fatty acid β-oxidation (e.g., Carnitine Palmitoyltransferase 1, CPT1). This increases the liver's capacity to break down fatty acids for energy, reducing their availability for triglyceride synthesis and VLDL secretion.
-
-
HDL Cholesterol Elevation: Fibrates, including this compound, typically increase levels of high-density lipoprotein (HDL) cholesterol. This is primarily due to the increased expression of the major HDL apolipoproteins, ApoA-I and ApoA-II.[4]
-
Effects on Cholesterol Metabolism: In rat models, this compound treatment was shown to suppress the incorporation of radiolabeled acetate (B1210297) and mevalonate (B85504) into cholesterol by liver homogenates, indicating an inhibition of hepatic cholesterol synthesis.[6] This contrasts with a general increase in cholesterol secretion into bile, an effect common to fibrates that can increase the risk of gallstones.[3]
Data Presentation: Quantitative Effects
The lipid-modifying efficacy of this compound has been quantified in clinical trials. The tables below summarize key findings.
Table 1: Dose-Response of this compound in Patients with Type IV Hyperlipoproteinemia (6 Weeks of Treatment) [7]
| Treatment Group (n=10 per group) | Dose (mg/day) | Mean Change in Serum Triglycerides | Mean Change in Total Cholesterol |
| Placebo | 0 | Not specified | Not specified |
| This compound | 500 | Not statistically significant | Not statistically significant |
| This compound | 750 | Not statistically significant | Not statistically significant |
| This compound | 1000 | Effective Lowering | Less pronounced lowering |
| This compound | 1250 | Effective Lowering | Less pronounced lowering |
| Note: The study reported that the dose-response curve for both triglyceride and total cholesterol lowering did not deviate significantly from linearity in the 500-1250 mg range.[7] |
Table 2: General Efficacy of the Fibric Acid Derivative Class on Plasma Lipids [6]
| Lipid Parameter | Typical Range of Change |
| Triglycerides (TG) | ↓ 15% to 50% |
| Low-Density Lipoprotein Cholesterol (LDL-C) | ↓ ~8% (variable) |
| High-Density Lipoprotein Cholesterol (HDL-C) | ↑ ~9% |
Experimental Protocols
The following sections detail generalized but comprehensive protocols for key experiments used to characterize the mechanism of action of compounds like this compound.
Protocol 1: PPARα Transactivation Assay (Cell-Based Reporter Gene Assay)
This assay quantifies the ability of a test compound to activate the PPARα receptor and drive the expression of a reporter gene.
Methodology:
-
Cell Culture: Plate a suitable mammalian cell line (e.g., COS-1 or HepG2) into 96-well cell culture plates at a density that will result in 70-80% confluency at the time of transfection.
-
Plasmid DNA Preparation: Prepare a transfection mixture containing:
-
An expression vector encoding the full-length human or rodent PPARα.
-
A reporter vector containing multiple copies of a PPRE upstream of a minimal promoter driving a luciferase gene.
-
A control vector expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) under a constitutive promoter, to normalize for transfection efficiency.
-
-
Transfection: Transfect the cells using a lipid-based transfection reagent according to the manufacturer's protocol. Allow cells to incubate for 4-6 hours.
-
Compound Incubation: Remove the transfection medium and replace it with fresh culture medium containing the test compound (this compound) at various concentrations (typically from 1 nM to 100 µM) or a vehicle control (e.g., DMSO). Include a known PPARα agonist (e.g., Wy-14,643) as a positive control. Incubate for 18-24 hours.
-
Cell Lysis: Aspirate the medium, wash the cells gently with phosphate-buffered saline (PBS), and add a passive lysis buffer.
-
Luminometry: Transfer the cell lysate to an opaque 96-well plate. Measure the luminescence of the Firefly luciferase and then the Renilla luciferase using a dual-luciferase assay system and a luminometer.
-
Data Analysis: For each well, normalize the Firefly luciferase activity by dividing it by the Renilla luciferase activity. Calculate the "fold activation" by dividing the normalized activity of the compound-treated wells by the normalized activity of the vehicle control wells. Plot the fold activation against the compound concentration to generate a dose-response curve and calculate the EC50 value.[8][9]
Protocol 2: Isolation of Primary Rodent Hepatocytes
This protocol is essential for ex vivo studies of peroxisome proliferation and direct metabolic effects on liver cells. It is based on the two-step collagenase perfusion technique.[10][11]
Methodology:
-
Preparation:
-
Anesthetize a rodent (e.g., Sprague-Dawley rat) according to approved animal care protocols.
-
Prepare sterile, pre-warmed (37°C) Perfusion Buffer I (e.g., Hanks' Balanced Salt Solution without Ca²⁺/Mg²⁺, with EGTA to chelate calcium) and Perfusion Buffer II (e.g., Williams' E Medium with collagenase).
-
Set up a peristaltic pump with sterile tubing.
-
-
Surgical Procedure:
-
Perform a laparotomy to expose the peritoneal cavity.
-
Cannulate the portal vein with an appropriate gauge catheter connected to the peristaltic pump.
-
Cut the inferior vena cava to allow the perfusate to exit.
-
-
Perfusion - Step 1 (Wash):
-
Begin perfusion with Buffer I at a flow rate of ~10 mL/min. Continue until the liver is blanched and clear of blood (typically 5-10 minutes). This step washes out blood and dissociates cell-cell junctions.
-
-
Perfusion - Step 2 (Digestion):
-
Switch the perfusion to Buffer II containing collagenase.
-
Continue perfusion for 10-15 minutes. The liver should become soft and digested.
-
-
Cell Dissociation and Filtration:
-
Excise the digested liver and transfer it to a sterile petri dish containing culture medium.
-
Gently mince the liver and disperse the cells by gentle pipetting.
-
Filter the cell suspension through a sterile 70-100 µm nylon mesh to remove undigested tissue.
-
-
Hepatocyte Purification and Plating:
-
Centrifuge the filtered cell suspension at a low speed (e.g., 50 x g) for 5 minutes. Viable hepatocytes will form a pellet, while non-parenchymal cells and dead cells remain in the supernatant.
-
Discard the supernatant and gently resuspend the hepatocyte pellet in fresh culture medium. Repeat this wash step 2-3 times.
-
Determine cell viability and yield using a trypan blue exclusion assay.
-
Plate the viable hepatocytes onto collagen-coated culture dishes at the desired density. Allow cells to attach for several hours before proceeding with experiments.
-
Protocol 3: Measurement of Hepatic Cholesterol Synthesis
This assay measures the rate of de novo cholesterol synthesis by tracking the incorporation of a radiolabeled precursor.[12][13]
Methodology:
-
Experimental Setup: Use either primary hepatocytes isolated as per Protocol 2 or liver homogenates prepared from control and this compound-treated animals.
-
Reaction Mixture: Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer) containing necessary cofactors (ATP, NADP+, glucose-6-phosphate).
-
Incubation with Radiolabeled Precursor:
-
Add the liver homogenate or hepatocytes to the reaction buffer.
-
Initiate the synthesis reaction by adding a radiolabeled precursor, such as [¹⁴C]-acetate or [³H]-mevalonate.[6] Tritiated water ([³H]₂O) can also be used for a more accurate measure of absolute synthesis rates.[13]
-
Incubate the mixture at 37°C for a defined period (e.g., 2 hours) with gentle shaking.
-
-
Saponification: Stop the reaction by adding a strong base (e.g., ethanolic KOH). Heat the mixture (e.g., at 70°C for 1 hour) to saponify the lipids, which hydrolyzes fatty acid esters.
-
Sterol Extraction:
-
Cool the samples and extract the non-saponifiable lipids (which include cholesterol) by adding water and an organic solvent like petroleum ether or hexane.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the upper organic phase containing the sterols. Repeat the extraction process 2-3 times to ensure complete recovery.
-
-
Quantification:
-
Evaporate the pooled organic solvent to dryness.
-
Resuspend the lipid extract in a scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis: Compare the CPM in samples from this compound-treated groups to the CPM in control groups. A lower CPM in the treated group indicates inhibition of cholesterol synthesis. Normalize the results to the protein content of the homogenate or the number of cells used.
Conclusion
This compound acts as a potent agonist of the nuclear receptor PPARα. Its mechanism of action is centered on the ligand-dependent activation of this transcription factor, which leads to a coordinated regulation of genes controlling lipid and lipoprotein metabolism. The primary therapeutic consequences are a significant reduction in plasma triglycerides and an increase in HDL cholesterol. While its clinical development was halted, in part due to concerns over pronounced peroxisome proliferation and hepatocarcinogenesis in rodent models—an effect not observed in humans—the study of this compound has been invaluable.[7] It provided fundamental insights into the fibrate class of drugs and solidified PPARα as a key therapeutic target for the management of dyslipidemia. The experimental frameworks developed to study its action remain central to modern drug discovery in the field of metabolic diseases.
References
- 1. Fibrates, glitazones, and peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Fibric acids: effects on lipids and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of fibric acid derivatives in the management of risk factors for coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Changes in lipoprotein kinetics during therapy with fenofibrate and other fibric acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. imrpress.com [imrpress.com]
- 7. Dose-response to this compound: a new hypolipidemic drug in type IV hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty acid activation of peroxisome proliferator-activated receptor (PPAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Protocol for Primary Mouse Hepatocyte Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Isolation and Culture of Mouse Hepatocytes (HCs), Kupffer Cells (KCs), and Liver Sinusoidal Endothelial Cells (LSECs) in Analyses of Hepatic Drug Distribution - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Measurement of cholesterol synthesis in kinetically defined pools using fecal steroid analysis and double labeling technique in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of rates of cholesterol synthesis using tritiated water - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Tibric Acid's Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tibric acid is a hypolipidemic agent that has been recognized for its potent activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). As a member of the fibrate class of drugs, its mechanism of action is intrinsically linked to the transcriptional regulation of genes involved in lipid metabolism and energy homeostasis. This technical guide provides a comprehensive overview of the core mechanisms of this compound's interaction with PPARα, supported by available quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.
Core Mechanism: PPARα Activation
This compound functions as a ligand for PPARα, a nuclear receptor that plays a pivotal role in sensing lipid levels and modulating the expression of a vast array of genes. The activation of PPARα by this compound initiates a cascade of molecular events that ultimately leads to the therapeutic effects of the drug, primarily the reduction of plasma triglycerides.
Upon entering the cell, this compound binds to the ligand-binding domain (LBD) of PPARα. This binding induces a conformational change in the receptor, promoting its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR). The resulting PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins, which then facilitate the transcription of these genes.
Key physiological processes regulated by this compound-activated PPARα include:
-
Fatty Acid Catabolism: Upregulation of genes encoding enzymes involved in the β-oxidation of fatty acids in both mitochondria and peroxisomes.
-
Lipoprotein Metabolism: Modulation of the expression of apolipoproteins, leading to increased clearance of triglyceride-rich lipoproteins.
-
Inflammation: Transrepression of pro-inflammatory signaling pathways.
Quantitative Data on PPARα Activation
For the purpose of comparison, the following table summarizes quantitative data for other relevant PPARα agonists.
| Compound | Parameter | Value | Species/Cell Line | Reference |
| Fenofibric Acid | EC50 (Transactivation Assay) | 9.47 µM | COS-7 cells (human PPARα) | [2] |
| WY-14643 | EC50 (Transactivation Assay) | ~5 µM | Not Specified | [3] |
| Clofibric Acid | Peroxisomal β-oxidation | ~10-fold increase | Primary rat hepatocytes | [4] |
Signaling Pathway
The activation of PPARα by this compound and subsequent downstream signaling can be visualized as follows:
Caption: PPARα signaling pathway activated by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of PPARα agonists like this compound.
PPARα Reporter Gene Assay
This assay quantifies the ability of a compound to activate PPARα-mediated gene transcription.
Objective: To determine the dose-dependent activation of PPARα by this compound.
Materials:
-
Mammalian cell line (e.g., HepG2, COS-7)
-
Expression vector for a PPARα-Gal4 DNA binding domain fusion protein
-
Reporter vector containing a Gal4 upstream activating sequence (UAS) driving a luciferase reporter gene
-
Transfection reagent
-
This compound, WY-14643 (positive control), vehicle (e.g., DMSO)
-
Cell culture medium and supplements
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the PPARα-Gal4 expression vector and the Gal4-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours to allow for vector expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control (WY-14643) in cell culture medium. The final concentration of the vehicle should be kept constant (e.g., 0.1% DMSO).
-
Remove the transfection medium and add the medium containing the test compounds or vehicle control to the cells.
-
Incubate for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
Plot the normalized luciferase activity against the log of the compound concentration.
-
Determine the EC50 value, which is the concentration of the compound that elicits a half-maximal response.
-
Caption: Workflow for a PPARα reporter gene assay.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This method measures the change in mRNA levels of PPARα target genes in response to this compound treatment.
Objective: To quantify the fold-change in the expression of PPARα target genes (e.g., Acyl-CoA oxidase 1 (ACOX1), Cytochrome P450 4A1 (CYP4A1)) following treatment with this compound.
Materials:
-
Primary hepatocytes or a suitable liver cell line
-
This compound, vehicle (e.g., DMSO)
-
RNA extraction kit
-
Reverse transcription kit
-
qRT-PCR master mix
-
Primers for target genes (ACOX1, CYP4A1) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qRT-PCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound or vehicle for a specified time (e.g., 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Set up qRT-PCR reactions using the cDNA, primers for the target and housekeeping genes, and a qRT-PCR master mix.
-
Run the reactions in a qRT-PCR instrument.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method, comparing the this compound-treated samples to the vehicle-treated controls.
-
Caption: Workflow for qRT-PCR analysis of target genes.
Species-Specific Differences
It is crucial to note the significant species-specific differences in the response to PPARα agonists. Rodents (rats and mice) are highly responsive to peroxisome proliferators, exhibiting marked hepatomegaly and induction of peroxisomal enzymes.[1] In contrast, humans and non-human primates are considered to be much less responsive.[4][5] For example, while fibrates induce acyl-CoA oxidase gene expression in rat hepatocytes, this effect is not observed in human hepatocytes.[6] These differences are attributed to variations in the PPARα ligand-binding domain and the regulatory regions of target genes between species.[3][7] Therefore, data from rodent models should be interpreted with caution when extrapolating to human therapeutic outcomes.
Conclusion
This compound is a potent activator of PPARα, a key regulator of lipid metabolism. Its mechanism of action involves ligand-dependent activation of the receptor, leading to the transcriptional upregulation of genes involved in fatty acid oxidation and lipoprotein metabolism. While direct quantitative data for this compound's binding affinity and activation potential are limited, comparative studies demonstrate its superior potency to earlier fibrates like clofibrate (B1669205) in rodent models. The provided experimental protocols offer a framework for the detailed characterization of this compound and other novel PPARα agonists. Understanding the intricacies of the PPARα signaling pathway and the notable species differences in response is paramount for the successful development of next-generation therapies targeting this critical metabolic regulator.
References
- 1. Fibrates, glitazones, and peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Species Differences between Mouse and Human PPARα in Modulating the Hepatocarcinogenic Effects of Perinatal Exposure to a High-Affinity Human PPARα Agonist in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of beclobric acid and clofibric acid on peroxisomal beta-oxidation and peroxisome proliferation in primary cultures of rat, monkey and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fibrate treatment does not modify the expression of acyl coenzyme A oxidase in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fibrates downregulate apolipoprotein C-III expression independent of induction of peroxisomal acyl coenzyme A oxidase. A potential mechanism for the hypolipidemic action of fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Divergence between human and murine peroxisome proliferator-activated receptor alpha ligand specificities - PubMed [pubmed.ncbi.nlm.nih.gov]
Tibric Acid: A Technical Guide on a Hypolipidemic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tibric acid, a member of the fibrate class of drugs, has demonstrated potential as a hypolipidemic agent. This technical guide provides a comprehensive overview of this compound, focusing on its core mechanism of action, chemical properties, and effects on lipid metabolism. It summarizes available quantitative data from a clinical trial, details relevant experimental protocols, and presents visual representations of its signaling pathways and experimental workflows to support further research and development in the field of lipid-lowering therapies.
Introduction
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular disease. Fibrates are a class of drugs that have been used for decades to manage dyslipidemia, primarily by lowering triglyceride levels and raising high-density lipoprotein (HDL) cholesterol. This compound, a sulfamylbenzoic acid derivative, belongs to this class and has been investigated for its lipid-lowering properties. This document serves as an in-depth technical resource for professionals engaged in lipid research and drug development, providing a detailed examination of this compound's pharmacology and a foundation for future studies.
Chemical Properties and Synthesis
This compound is chemically known as 2-Chloro-5-[(3R,5S)-3,5-dimethylpiperidine-1-sulfonyl]benzoic acid.[1] Its chemical structure is distinct from other fibrates like clofibrate (B1669205) and fenofibrate.
Chemical Structure:
-
IUPAC Name: 2-Chloro-5-[(3R,5S)-3,5-dimethylpiperidine-1-sulfonyl]benzoic acid[1]
-
CAS Number: 37087-94-8[1]
-
Chemical Formula: C14H18ClNO4S[1]
-
Molar Mass: 331.81 g·mol−1[1]
Synthesis:
The synthesis of this compound can be achieved through a multi-step process. The process begins with the reaction of 2-chlorobenzoic acid with chlorosulfonic acid, which introduces a chlorosulfonate group at the 5-position of the benzoic acid ring. Subsequently, this intermediate is reacted with 3,5-dimethylpiperidine (B146706) to yield the final product, this compound.[1]
Mechanism of Action: A PPAR-α Agonist
The primary mechanism of action of this compound, like other fibrates, is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α).[2] PPAR-α is a nuclear receptor that plays a crucial role in the regulation of lipid and lipoprotein metabolism.
Upon activation by a ligand such as this compound, PPAR-α forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[2] This binding modulates the transcription of these genes, leading to a cascade of effects on lipid metabolism.
Signaling Pathway of this compound:
Caption: this compound activates PPAR-α, leading to gene transcription modulation.
The key downstream effects of PPAR-α activation by fibrates include:
-
Increased Lipoprotein Lipase (B570770) (LPL) Activity: Fibrates increase the expression of the LPL gene.[2] LPL is a critical enzyme that hydrolyzes triglycerides in very low-density lipoproteins (VLDL) and chylomicrons, facilitating their clearance from the circulation.[3]
-
Decreased Apolipoprotein C-III (ApoC-III) Expression: Fibrates suppress the production of ApoC-III, an inhibitor of LPL.[2][4] By reducing ApoC-III levels, fibrates further enhance LPL activity and triglyceride catabolism.
-
Increased Fatty Acid Oxidation: PPAR-α activation stimulates the expression of genes involved in fatty acid uptake and β-oxidation in the liver and muscle, leading to increased catabolism of fatty acids.[2][5]
-
Increased High-Density Lipoprotein (HDL) Cholesterol: Fibrates increase the expression of apolipoproteins A-I (ApoA-I) and A-II (ApoA-II), which are major protein components of HDL, leading to increased HDL levels.[2][6]
Quantitative Data on Hypolipidemic Effects
A double-blind, placebo-controlled clinical trial investigated the dose-response of this compound in patients with type IV hyperlipoproteinemia. The study demonstrated that this compound effectively lowers serum triglyceride levels, with a less pronounced effect on total cholesterol.[1]
Table 1: Effects of this compound on Serum Lipid Levels after 6 Weeks of Treatment[1]
| Treatment Group | Mean Change in Serum Triglycerides | Mean Change in Total Cholesterol |
| Placebo | Not specified | Not specified |
| This compound 500 mg/day | Not statistically significant | Not statistically significant |
| This compound 750 mg/day | Not statistically significant | Not statistically significant |
| This compound 1000 mg/day | Statistically significant reduction | Less pronounced reduction |
| This compound 1250 mg/day | Statistically significant reduction | Less pronounced reduction |
Note: The original publication did not provide specific percentage or absolute change values in this summary, but indicated a statistically significant reduction for the 1000 mg and 1250 mg doses.
Experimental Protocols
This section outlines general methodologies for key experiments relevant to assessing the activity of this compound and other fibrates.
PPAR-α Activation Assay
This assay determines the ability of a compound to activate the PPAR-α receptor.
Experimental Workflow for PPAR-α Activation Assay:
Caption: Workflow for determining PPAR-α activation by a test compound.
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured in appropriate media.
-
Transfection: Cells are transiently transfected with a plasmid containing a PPAR-α expression vector and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter.
-
Treatment: Transfected cells are treated with various concentrations of this compound or a control vehicle.
-
Cell Lysis: After an incubation period, the cells are lysed to release the cellular contents, including the luciferase enzyme.
-
Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer. The intensity of the luminescence is proportional to the level of PPAR-α activation.
-
Data Analysis: The results are expressed as fold induction of luciferase activity compared to the vehicle control.
Lipoprotein Lipase (LPL) Activity Assay
This assay measures the activity of LPL in post-heparin plasma, which reflects the body's capacity to clear triglycerides.
Experimental Workflow for LPL Activity Assay:
Caption: Workflow for measuring lipoprotein lipase activity in post-heparin plasma.
Methodology:
-
Sample Collection: A blood sample is collected from the subject after an intravenous injection of heparin, which releases LPL from the endothelial surface into the circulation.
-
Incubation: The post-heparin plasma is incubated with a substrate containing radiolabeled triglycerides (e.g., [³H]triolein) emulsified with a suitable agent.
-
Extraction: After the incubation period, the reaction is stopped, and the released radiolabeled free fatty acids are extracted using an organic solvent.
-
Quantification: The amount of radioactivity in the extracted fatty acid fraction is measured using a liquid scintillation counter.
-
Data Analysis: LPL activity is calculated based on the rate of release of radiolabeled free fatty acids and is typically expressed as micromoles of fatty acid released per hour per milliliter of plasma.
Gene Expression Analysis
This protocol is used to quantify the changes in the expression of genes involved in lipid metabolism in response to this compound treatment.
Methodology (using Real-Time Quantitative Polymerase Chain Reaction - RT-qPCR):
-
Cell or Tissue Treatment: Cells (e.g., primary hepatocytes) or animal models are treated with this compound or a control.
-
RNA Extraction: Total RNA is extracted from the cells or tissues using a suitable RNA isolation kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
RT-qPCR: The cDNA is then used as a template for qPCR with gene-specific primers for target genes (e.g., LPL, APOC3, APOA1, APOA2, and genes for fatty acid oxidation enzymes) and a reference gene (e.g., GAPDH or β-actin).
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, which normalizes the expression of the target gene to the reference gene and compares the treated group to the control group.
Safety and Toxicology
While this compound was found to be a potent lipid-lowering agent, its development for human use was halted due to findings of liver cancer in mice and rats.[1] In these rodent models, this compound induced peroxisome proliferation and liver enlargement, which preceded the development of cancer. However, it is important to note that these peroxisome changes are not observed in humans, suggesting that the carcinogenic risk may not be directly translatable to human populations.[1] In the human clinical trial, no significant toxicity was reported at the doses studied.[1]
Conclusion
This compound is a fibrate that effectively lowers triglyceride levels through the activation of PPAR-α. Its mechanism of action involves the modulation of a suite of genes that control lipid metabolism, leading to increased catabolism of triglyceride-rich lipoproteins and increased HDL cholesterol. While early clinical data showed promise, concerns over its long-term safety in preclinical models have limited its clinical development. The information and protocols presented in this guide provide a valuable resource for researchers interested in the continued investigation of this compound and the broader class of fibrates, with the aim of developing safer and more effective therapies for dyslipidemia. Further research is warranted to fully elucidate the species-specific differences in its toxicological profile and to explore its potential therapeutic applications.
References
- 1. Fibric acids: effects on lipids and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of fibric acids in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Fibrates downregulate apolipoprotein C-III expression independent of induction of peroxisomal acyl coenzyme A oxidase. A potential mechanism for the hypolipidemic action of fibrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling of hepatic gene expression in rats treated with fibric acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tibric Acid and Peroxisome Proliferation in Rats
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms, quantitative effects, and experimental methodologies related to tibric acid-induced peroxisome proliferation in rats. It is designed to serve as a detailed resource for researchers and professionals involved in pharmacology, toxicology, and drug development.
Introduction: this compound and Peroxisome Proliferation
This compound, a hypolipidemic agent, is a member of the fibrate class of drugs. In rodents, a primary effect of this compound and other fibrates is the marked proliferation of peroxisomes in hepatocytes. This phenomenon is characterized by an increase in the number and size of these organelles, leading to hepatomegaly. The underlying mechanism involves the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism and peroxisomal function. Understanding the intricacies of this compound-induced peroxisome proliferation is crucial for evaluating its therapeutic potential and toxicological profile.
Signaling Pathways
The primary signaling pathway activated by this compound leading to peroxisome proliferation is mediated by PPARα. Upon binding to this compound (or other fibrate ligands), PPARα undergoes a conformational change, enabling it to form a heterodimer with the retinoid X receptor (RXR). This PPARα-RXR complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes encoding for proteins involved in peroxisomal β-oxidation of fatty acids, as well as other aspects of lipid metabolism.
Data Presentation
While extensive quantitative, dose-response data for this compound is limited in publicly available literature, the following tables present illustrative data from studies on other potent peroxisome proliferators, such as clofibric acid and fenofibrate, to provide a representative understanding of the expected effects in rats.
Table 1: Effect of Peroxisome Proliferators on Rat Liver Weight
| Compound | Dose | Duration | Change in Liver to Body Weight Ratio (%) |
| Clofibric Acid | 400 mg/kg/day | 28 days | ~ +50-60% |
| Fenofibrate | 60 mg/kg/day | 28 days | ~ +40-50% |
| Fenofibrate | 200 mg/kg/day | 28 days | ~ +80-100% |
Note: Data is compiled and extrapolated from comparative studies. Actual values can vary based on rat strain, age, and experimental conditions.
Table 2: Effect of Peroxisome Proliferators on Hepatic Enzyme Activities in Rats
| Compound | Dose | Duration | Enzyme | Fold Increase vs. Control |
| Clofibric Acid | 0.25% in diet | 2 weeks | Palmitoyl-CoA Oxidase | ~ 5-7 fold |
| Clofibric Acid | 0.5% (w/w) in diet | 1 week | Catalase | ~ 1.5-2 fold |
| Fenofibrate | 100 mg/kg/day | 1 week | Carnitine Acetyltransferase | ~ 8-10 fold |
| Fenofibrate | 100 mg/kg/day | 1 week | Palmitoyl-CoA Oxidase | ~ 10-12 fold |
| Beclobric Acid | 10 µM (in vitro) | 3 days | Palmitoyl-CoA Oxidase | ~ 10 fold[1] |
Note: This table provides representative data from various studies on different peroxisome proliferators to illustrate the magnitude of enzyme induction.
Table 3: Morphometric Changes in Rat Hepatocytes Following Peroxisome Proliferator Treatment
| Compound | Duration | Parameter | Change vs. Control |
| SaH 42-348 | 3 weeks | Peroxisome Relative Volume | ~ 9-fold increase[2][3] |
| SaH 42-348 | 3 weeks | Peroxisome Surface Density | ~ 7-fold increase[2][3] |
| SaH 42-348 | 3 weeks | Average Peroxisome Volume | Increased |
| Clofibric Acid | 3 days (in vitro) | Relative Number of Peroxisomes | ~ 3-fold increase[1] |
| Clofibric Acid | 3 days (in vitro) | Mean Size of Peroxisomes | ~ 1.5-fold increase[1] |
Note: SaH 42-348 is another potent peroxisome proliferator. This data is indicative of the ultrastructural changes expected with compounds of this class.
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound and peroxisome proliferation in rats.
In Vivo Experimental Workflow
A typical in vivo study to assess the effects of this compound on peroxisome proliferation in rats follows a structured workflow from animal treatment to tissue analysis.
4.1.1. Animal Dosing and Husbandry
-
Animal Model: Male Sprague-Dawley or Wistar rats, typically 6-8 weeks old, are commonly used.
-
Acclimation: Animals are acclimated for at least one week prior to the start of the study under controlled conditions (e.g., 12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water.
-
Dosing Formulation: this compound is typically suspended in a vehicle such as 0.5% or 1% carboxymethyl cellulose (B213188) (CMC) in water.
-
Administration: The compound is administered once daily via oral gavage at predetermined dose levels (e.g., 10, 30, 100 mg/kg). A control group receives the vehicle only.
-
Monitoring: Body weight and clinical signs of toxicity are recorded daily. Food consumption may also be monitored.
-
Necropsy: At the end of the treatment period, animals are euthanized (e.g., by CO2 asphyxiation followed by exsanguination). Blood is collected for clinical chemistry analysis. The liver is excised, weighed, and sections are taken for histological and biochemical analyses.
Biochemical Analysis Workflow
Following liver collection, a series of biochemical assays are performed to quantify the extent of peroxisome proliferation and the induction of associated enzymes.
References
- 1. The effect of beclobric acid and clofibric acid on peroxisomal beta-oxidation and peroxisome proliferation in primary cultures of rat, monkey and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morphometric analysis of the ultrastructural changes in rat liver induced by the peroxisome proliferator SaH 42-348 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morphometric analysis of the ultrastructural changes in rat liver induced by the peroxisome proliferator SaH 42-348 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effects of Tibric Acid on Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tibric acid, a member of the fibrate class of drugs, exerts significant effects on lipid metabolism, primarily through the activation of the peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to a cascade of transcriptional changes in genes involved in fatty acid transport, oxidation, and lipoprotein metabolism. The principal outcomes of this compound administration are a reduction in plasma triglycerides and, to a lesser extent, cholesterol. This technical guide provides an in-depth overview of the mechanisms of action of this compound, quantitative data on its effects on lipid profiles and enzyme activities, detailed experimental protocols for studying its effects, and a visual representation of the key signaling pathway.
Mechanism of Action: The Central Role of PPARα
The primary mechanism by which this compound and other fibrates modulate lipid metabolism is through their function as agonists for PPARα, a nuclear receptor that acts as a ligand-activated transcription factor.[1][2][3]
Signaling Pathway of this compound via PPARα Activation
Caption: this compound activates PPARα, leading to downstream effects on lipid metabolism.
Upon binding to this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR).[4] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[5] This interaction modulates the transcription of genes encoding proteins that regulate various aspects of lipid metabolism.[1][3]
Key PPARα target genes and their roles include:
-
Lipoprotein Lipase (LPL): Upregulation of LPL enhances the hydrolysis of triglycerides from circulating very-low-density lipoproteins (VLDL) and chylomicrons, facilitating their clearance from the plasma.[6][7]
-
Apolipoproteins: this compound and other fibrates increase the expression of apolipoproteins A-I and A-II, key components of high-density lipoprotein (HDL), which is involved in reverse cholesterol transport.[1][8] Conversely, they decrease the expression of apolipoprotein C-III, an inhibitor of LPL, further promoting triglyceride clearance.[6][9]
-
Fatty Acid Oxidation Enzymes: PPARα activation leads to the increased expression of enzymes critical for fatty acid catabolism in both mitochondria and peroxisomes. These include carnitine palmitoyltransferase I (CPT1), the rate-limiting enzyme for mitochondrial fatty acid uptake, and acyl-CoA oxidase (ACOX), the first enzyme in the peroxisomal β-oxidation pathway.[10][11]
-
Fatty Acid Transport Proteins: The expression of proteins involved in the cellular uptake of fatty acids is also enhanced.[10]
The collective effect of these transcriptional changes is a reduction in circulating triglycerides, a variable effect on low-density lipoprotein (LDL) cholesterol, and an increase in HDL cholesterol.[1][7]
Quantitative Effects on Lipid Metabolism
The following tables summarize the quantitative effects of this compound and other fibrates on key parameters of lipid metabolism.
Table 1: Effects of this compound on Serum Lipids in Humans (Type IV Hyperlipoproteinemia)
| Dose (mg/day) | Duration | Change in Serum Triglycerides | Change in Serum Total Cholesterol | Reference |
| 500 | 6 weeks | Not statistically significant | Not statistically significant | [12] |
| 750 | 6 weeks | Not statistically significant | Not statistically significant | [12] |
| 1000 | 6 weeks | Statistically significant reduction | Less pronounced reduction | [12] |
| 1250 | 6 weeks | Statistically significant reduction | Less pronounced reduction | [12] |
Table 2: Effects of this compound on Serum and Liver Lipids in Rats
| Parameter | Treatment Details | Effect | Reference |
| Serum Cholesterol | Oral administration, daily for 1 week | Reduced | [13][14] |
| Serum Triglycerides | Oral administration, daily for 1 week | Reduced | [13][14] |
| Liver Cholesterol | Oral administration, daily for 1 week | Increased | [13][14] |
| Liver Phospholipids | Oral administration, daily for 1 week | Increased | [13][14] |
| Liver Triglycerides | Oral administration, daily for 1 week | Increased | [13][14] |
| Hepatic Cholesterol Synthesis (from [14C]acetate) | Oral administration, daily for 1 week | Suppressed | [13][14] |
| Hepatic Cholesterol Synthesis (from [3H]mevalonate) | Oral administration, daily for 1 week | Suppressed | [13][14] |
Table 3: Effects of Fibrates on Hepatic Enzyme Activities in Rats
| Fibrate | Enzyme | Fold Induction (approx.) | Reference |
| Clofibric Acid | Acyl-CoA Oxidase | 2.15 | [15] |
| Clofibric Acid | Carnitine Palmitoyltransferase | 2-3 | [16] |
| Beclobric Acid | Acyl-CoA Oxidase | 4.8 (more potent than clofibric acid) | [11][17] |
Experimental Protocols
This section outlines key experimental methodologies for investigating the effects of this compound on lipid metabolism.
Experimental Workflow for In Vivo Rodent Studies
Caption: A typical workflow for in vivo studies of this compound in rodents.
In Vivo Rodent Studies
-
Animal Model: Male albino Wistar rats are a commonly used model.[13][14]
-
Housing and Diet: Animals should be housed in a controlled environment with a standard laboratory chow and water ad libitum.
-
Drug Administration: this compound can be administered orally via gavage.[18][19][20] The drug is typically suspended in a vehicle such as a 1% aqueous solution of carboxymethyl cellulose. Doses can range from 10 to 300 mg/kg body weight daily for a period of one to several weeks.[21]
-
Sample Collection: At the end of the treatment period, animals are fasted overnight and then euthanized. Blood is collected for serum lipid analysis. The liver and adipose tissue are excised, weighed, and snap-frozen in liquid nitrogen for subsequent biochemical and molecular analyses.
In Vitro Studies using Primary Rat Hepatocytes
-
Hepatocyte Isolation: Primary hepatocytes are isolated from rat liver using a two-step collagenase perfusion method.[12][13][16][22][23]
-
The liver is perfused in situ, first with a calcium-free buffer containing EDTA to loosen cell junctions, followed by a buffer containing collagenase to digest the extracellular matrix.[22]
-
The digested liver is then excised, and hepatocytes are gently dispersed, filtered, and purified by centrifugation.[13][22]
-
Cell viability is assessed using trypan blue exclusion.
-
-
Cell Culture and Treatment: Isolated hepatocytes are cultured in a suitable medium (e.g., William's Medium E). After attachment, cells are treated with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO).
-
Analysis: After the treatment period, cell lysates and culture media can be collected for analysis of enzyme activity, gene expression, and lipid content.
Biochemical Assays
-
Serum Lipid Analysis: Serum total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides can be measured using commercially available enzymatic colorimetric assay kits.
-
Hepatic Triglyceride Synthesis: The rate of hepatic triglyceride synthesis can be determined by measuring the incorporation of radiolabeled precursors, such as [¹⁴C]glycerol or [³H]palmitate, into the triglyceride fraction of liver homogenates or cultured hepatocytes.[24][25]
-
Carnitine Palmitoyltransferase (CPT1) Activity Assay: CPT1 activity can be measured using a radiometric assay that quantifies the formation of [³H]palmitoylcarnitine from L-[³H]carnitine and palmitoyl-CoA.[26][27][28][29] Alternatively, a fluorometric assay can be used to measure the release of Coenzyme A (CoA) from palmitoyl-CoA.[16]
-
Acyl-CoA Oxidase (ACOX) Activity Assay: ACOX activity is determined by a fluorometric assay that measures the lauroyl-CoA-dependent production of hydrogen peroxide (H₂O₂).[7][19][30][31][32] The H₂O₂ produced is quantified by measuring the oxidation of a suitable substrate (e.g., 4-hydroxyphenylacetic acid) in a horseradish peroxidase-coupled reaction.
Gene Expression Analysis
-
RNA Isolation: Total RNA is extracted from liver tissue or cultured hepatocytes using standard methods such as TRIzol reagent or commercially available kits.
-
Quantitative Real-Time PCR (qPCR): The expression levels of PPARα and its target genes (e.g., Lpl, Apoa1, Apoc3, Cpt1a, Acox1) are quantified by qPCR using gene-specific primers and a suitable reference gene (e.g., Gapdh, Actb) for normalization.
Conclusion
This compound is a potent modulator of lipid metabolism, acting primarily through the activation of PPARα. This leads to a coordinated transcriptional response that enhances fatty acid oxidation and the clearance of triglyceride-rich lipoproteins, resulting in a significant reduction in plasma triglycerides. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other fibrates in the management of dyslipidemia.
References
- 1. Fenofibric acid modulates the human apolipoprotein A-IV gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clofibrate increases lipoprotein-lipase activity in adipose tissue of hypertriglyceridaemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of fatty acid uptake into tissues: lipoprotein lipase- and CD36-mediated pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Fibric acids: effects on lipids and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of apo A-I gene expression by fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fibrates downregulate apolipoprotein C-III expression independent of induction of peroxisomal acyl coenzyme A oxidase. A potential mechanism for the hypolipidemic action of fibrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rat Hepatocyte Isolation - Specialty Media | Thermo Fisher Scientific - UK [thermofisher.com]
- 13. worthington-biochem.com [worthington-biochem.com]
- 14. Effect of this compound on hepatic cholesterol synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of retinoids and clofibric acid on the peroxisomal oxidation of palmitic acid and of 3 alpha,7 alpha,12 alpha-trihydroxy-5 beta-cholestanoic acid in rat and rabbit hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isolation of rat hepatocytes | RE-Place [re-place.be]
- 17. Induction of peroxisomal fatty acyl-CoA oxidase and microsomal laurate hydroxylase activities by beclobric acid and two metabolites in primary cultures of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 20. Oral administration of veratric acid, a constituent of vegetables and fruits, prevents cardiovascular remodelling in hypertensive rats: a functional evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. mdpi.com [mdpi.com]
- 23. elib.bsu.by [elib.bsu.by]
- 24. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 25. Insulin-independent regulation of hepatic triglyceride synthesis by fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Studies on the activation in vitro of carnitine palmitoyltransferase I in liver mitochondria from normal, diabetic and glucagon-treated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Time-dependence of inhibition of carnitine palmitoyltransferase I by malonyl-CoA in mitochondria isolated from livers of fed or starved rats. Evidence for transition of the enzyme between states of low and high affinity for malonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Inhibition of hepatic carnitine palmitoyl-transferase I (CPT IA) by valproyl-CoA as a possible mechanism of valproate-induced steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Effect of long-term clofibric acid treatment on serum and tissue lipid and cholesterol levels in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Acyl-CoA oxidase activity and peroxisomal fatty acid oxidation in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Specific Inhibition of Acyl-CoA Oxidase-1 by an Acetylenic Acid Improves Hepatic Lipid and Reactive Oxygen Species (ROS) Metabolism in Rats Fed a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
Tibric Acid's Regulation of Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tibric acid, a member of the fibrate class of drugs, is a potent regulator of gene expression, primarily targeting pathways involved in lipid metabolism. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound and other fibrates exert their effects, with a focus on the core signaling pathways, quantitative changes in gene expression, and the experimental methodologies used to elucidate these processes. While specific quantitative data for this compound is limited in publicly available literature, the information presented here, derived from studies on structurally and functionally similar fibrates like fenofibric acid and clofibric acid, serves as a robust proxy for understanding its pharmacological action.
Core Mechanism of Action: The PPARα Signaling Pathway
The primary mechanism of action for this compound and other fibrates is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2][3][4][5] PPARα is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[3][4] Upon binding to a ligand such as this compound, PPARα undergoes a conformational change, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR).[2] This PPARα-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[2][6] This binding event modulates the transcription of these genes, leading to either increased or decreased synthesis of their corresponding proteins.[2][6]
Regulation of Gene Expression: Quantitative Data
The activation of PPARα by fibrates leads to significant changes in the expression of a wide array of genes, primarily those involved in lipid transport and metabolism. The following tables summarize quantitative data from studies on various fibrates, providing insight into the expected effects of this compound.
Table 1: Effect of Fibrates on Genes Involved in Lipid Metabolism
| Gene | Organism/System | Fibrate | Change in mRNA Expression | Reference |
| Apolipoprotein C-III (apo C-III) | Rat Liver | Various Fibrates | Up to 90% decrease | [2] |
| Acyl-CoA Oxidase | Rat Hepatocytes | Fenofibric Acid | Induced | [2] |
| Acyl-CoA Oxidase | Human Hepatocytes | Fenofibric Acid | No change | [2] |
| Apolipoprotein A-I (apo A-I) | Human Liver | Fenofibrate | 35% increase | [7] |
| Liver Carnitine Palmitoyltransferase I | Human Liver | Fibrates (group) | 40% increase (marginally significant) | [7] |
| Stearoyl-CoA Desaturase 1 (SCD1) | Rat Intestinal Mucosa | Clofibric Acid | Upregulated | [8] |
| Stearoyl-CoA Desaturase 2 (SCD2) | Rat Intestinal Mucosa | Clofibric Acid | Upregulated | [8] |
| Fatty Acid Elongase 6 (Elovl6) | Rat Intestinal Mucosa | Clofibric Acid | Upregulated | [8] |
Table 2: Effect of Fibrates on Drug Metabolizing Enzymes in Primary Human Hepatocytes
| Gene | Fibrate | Fold Increase in mRNA Levels (approx.) | Reference |
| Cytochrome P450 3A4 (CYP3A4) | Gemfibrozil, Fenofibric Acid, Clofibric Acid | 2 to 5-fold | [9] |
| Cytochrome P450 2C8 (CYP2C8) | Gemfibrozil, Fenofibric Acid, Clofibric Acid | 2 to 6-fold | [9] |
| UDP-glucuronyltransferase 1A1 (UGT1A1) | Gemfibrozil, Fenofibric Acid, Clofibric Acid | 2 to 3-fold | [9] |
Experimental Protocols
The investigation of this compound's effect on gene expression involves a variety of in vitro and in vivo experimental models and molecular biology techniques.
In Vitro Studies: Primary Hepatocyte Culture
Objective: To determine the direct effect of fibrates on the gene expression of liver cells.
Methodology:
-
Isolation and Culture of Primary Hepatocytes: Primary hepatocytes are isolated from fresh liver tissue (e.g., human or rat) by collagenase perfusion. Cells are then plated on collagen-coated dishes and maintained in a suitable culture medium.
-
Treatment: After an initial stabilization period, the cultured hepatocytes are treated with various concentrations of the fibric acid derivative (e.g., fenofibric acid, clofibric acid) or a vehicle control (e.g., DMSO) for a specified period (e.g., 24-72 hours).
-
RNA Isolation: Total RNA is extracted from the hepatocytes using a commercial RNA isolation kit. The quality and quantity of the RNA are assessed using spectrophotometry and gel electrophoresis.
-
Gene Expression Analysis:
-
Quantitative Real-Time PCR (qRT-PCR): For targeted gene analysis, cDNA is synthesized from the isolated RNA. qRT-PCR is then performed using primers specific for the genes of interest and a reference gene (e.g., GAPDH). The relative gene expression is calculated using the 2-ΔΔCt method.
-
Microarray Analysis: For a global view of gene expression changes, the isolated RNA is labeled and hybridized to a microarray chip containing probes for thousands of genes. The chip is then scanned, and the signal intensities are analyzed to identify differentially expressed genes.
-
In Vivo Studies: Animal Models
Objective: To investigate the effects of fibrate treatment on gene expression in a whole-organism context.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are commonly used. The animals are housed under controlled conditions and allowed to acclimatize.
-
Treatment: The rats are divided into treatment and control groups. The treatment group receives the fibric acid derivative (e.g., clofibric acid) mixed in their diet or administered by gavage for a specified duration (e.g., 7 days to several weeks). The control group receives a standard diet.
-
Tissue Collection: At the end of the treatment period, the animals are euthanized, and liver tissue is collected and snap-frozen in liquid nitrogen for subsequent analysis.
-
RNA Isolation and Gene Expression Analysis: RNA is isolated from the liver tissue, and gene expression is analyzed using qRT-PCR or microarray analysis as described in the in vitro protocol.
Nuclear Run-On Assay
Objective: To determine if the regulation of gene expression by fibrates occurs at the transcriptional level.
Methodology:
-
Nuclei Isolation: Nuclei are isolated from control and fibrate-treated cells or tissues.
-
In Vitro Transcription: The isolated nuclei are incubated in a reaction mixture containing radiolabeled nucleotides (e.g., [α-32P]UTP). During this incubation, nascent RNA transcripts that were initiated in vivo are elongated.
-
Hybridization: The labeled nascent RNA is isolated and hybridized to a membrane containing immobilized DNA probes for the genes of interest.
-
Detection and Quantification: The amount of radioactivity bound to each DNA probe is quantified, which is proportional to the rate of transcription of that gene.
Conclusion
This compound, as a member of the fibrate class, exerts its profound effects on lipid metabolism through the direct activation of the nuclear receptor PPARα. This activation triggers a cascade of events leading to the altered transcription of a multitude of genes involved in fatty acid transport, oxidation, and lipoprotein metabolism. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for understanding and further investigating the molecular pharmacology of this compound and other fibrates. This knowledge is crucial for the development of novel therapeutics targeting metabolic disorders.
References
- 1. Profiling of hepatic gene expression in rats treated with fibric acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fibrates downregulate apolipoprotein C-III expression independent of induction of peroxisomal acyl coenzyme A oxidase. A potential mechanism for the hypolipidemic action of fibrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of fibrate drugs on expression of ABCA1 and HDL biogenesis in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fibrates suppress bile acid synthesis via peroxisome proliferator-activated receptor-alpha-mediated downregulation of cholesterol 7alpha-hydroxylase and sterol 27-hydroxylase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptional control of triglyceride metabolism: fibrates and fatty acids change the expression of the LPL and apo C-III genes by activating the nuclear receptor PPAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fibrate treatment does not modify the expression of acyl coenzyme A oxidase in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inducing effect of clofibric acid on stearoyl-CoA desaturase in intestinal mucosa of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative effects of fibrates on drug metabolizing enzymes in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Tibric Acid and Cholesterol Synthesis Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tibric acid is a hypolipidemic agent belonging to the class of fibric acid derivatives, also known as fibrates.[1] These compounds are primarily utilized for the management of dyslipidemia, a condition characterized by abnormal levels of lipids, such as cholesterol and triglycerides, in the bloodstream.[2][3] Specifically, this compound and other fibrates are effective in treating hypertriglyceridemia, primary hypercholesterolemia, and mixed dyslipidemia.[2][4] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, its intricate relationship with cholesterol synthesis pathways, and a summary of its effects on lipid profiles. Detailed experimental protocols for key assays relevant to this field of study are also presented.
Core Mechanism of Action: PPARα Activation
The primary mechanism through which this compound and other fibrates exert their lipid-lowering effects is by acting as agonists for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[3][5][6] PPARs are a group of nuclear receptors that function as ligand-activated transcription factors, playing a crucial role in the regulation of lipid and glucose metabolism.[5][7][8]
Upon activation by a ligand such as this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[5][8][9] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[5][9] This binding modulates the transcription of these genes, leading to a cascade of effects that collectively improve the lipid profile.[10]
The key downstream effects of PPARα activation include:
-
Increased Lipoprotein Lipase (LPL) Activity: PPARα activation upregulates the expression of the LPL gene.[11][12] LPL is a critical enzyme that hydrolyzes triglycerides within circulating chylomicrons and very-low-density lipoproteins (VLDL), facilitating the clearance of these triglyceride-rich particles from the plasma.[10][13]
-
Decreased Apolipoprotein C-III (ApoC-III) Production: Fibrates suppress the hepatic production of ApoC-III, a protein that inhibits LPL activity.[10][11][14] By reducing ApoC-III levels, fibrates further enhance the catabolism of triglyceride-rich lipoproteins.
-
Increased Apolipoprotein A-I (ApoA-I) and A-II (ApoA-II) Synthesis: PPARα activation stimulates the transcription of genes encoding for ApoA-I and ApoA-II, the major protein components of high-density lipoprotein (HDL).[10][11] This leads to an increase in circulating HDL levels, which is often referred to as "good cholesterol" due to its role in reverse cholesterol transport.[15]
-
Enhanced Fatty Acid Oxidation: PPARα activation promotes the uptake and beta-oxidation of fatty acids in the liver and muscle, thereby reducing the substrate availability for triglyceride synthesis.[2][7][10]
Impact on Cholesterol Synthesis and Lipid Metabolism
The primary effect of this compound is on triglyceride metabolism.[16] However, it also influences cholesterol homeostasis, though its direct role in cholesterol synthesis is a subject of ongoing research.
Effects on Lipid Profile
This compound and other fibrates induce a characteristic pattern of changes in the plasma lipid profile:
-
Triglycerides (VLDL): A significant reduction, ranging from 20% to 50%, is the most prominent effect.[6][17]
-
High-Density Lipoprotein (HDL) Cholesterol: A moderate increase, typically between 10% and 15%, is observed.[6]
-
Low-Density Lipoprotein (LDL) Cholesterol: The effect on LDL cholesterol is variable.[13] It can lead to a modest decrease, an increase, or have no significant change.[18] This variability is partly dependent on the baseline triglyceride levels of the individual. In hypertriglyceridemic patients, fibrates can shift the LDL particle size from small, dense, and more atherogenic particles to larger, more buoyant particles.[11][14][17]
Interaction with the Cholesterol Synthesis Pathway
The cholesterol synthesis pathway is a complex, multi-step process, with 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase being the rate-limiting enzyme.[19][20] Some studies have suggested that fibric acid derivatives may inhibit HMG-CoA reductase.[21] However, research on the direct effects of this compound on this pathway has yielded some conflicting results.
One study in rats demonstrated that this compound treatment suppressed the incorporation of both [14C]acetate and [3H]mevalonate into cholesterol by liver homogenates, suggesting an inhibitory effect on the cholesterol synthesis pathway.[22] Conversely, a study using cultured human lymphocytes found that several fibric acid derivatives, including those structurally related to this compound, did not significantly affect the synthesis of cholesterol from either acetate (B1210297) or mevalonate (B85504).[21]
It is plausible that the observed reductions in serum cholesterol with this compound treatment in some studies are a secondary consequence of its primary effects on triglyceride and lipoprotein metabolism, rather than a direct, potent inhibition of HMG-CoA reductase in the same manner as statins. The overall regulation of lipid metabolism is interconnected, and a significant alteration in one aspect, such as triglyceride clearance, can have downstream effects on cholesterol homeostasis.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and other fibric acid derivatives on lipid parameters based on available clinical data.
Table 1: Effect of this compound vs. Placebo and Clofibrate (B1669205) in Type IV Hyperlipoproteinemia [4]
| Treatment Group | Baseline Triglycerides | Change in Serum Triglycerides | Change in Total Cholesterol |
| High Pathological Level Group | |||
| This compound | High | Reduced | Less pronounced reduction |
| Clofibrate | High | Reduced | Less pronounced reduction |
| Placebo | High | No significant change | No significant change |
| Low Pathological Level Group | |||
| This compound | Low | No significant reduction | Less pronounced reduction |
| Clofibrate | Low | Reduced | Less pronounced reduction |
| Placebo | Low | No significant change | No significant change |
Table 2: General Effects of Fibric Acid Derivatives on Lipid Profile [6][17]
| Lipid Parameter | Percentage Change |
| Triglycerides | ↓ 20% to 50% |
| HDL Cholesterol | ↑ 10% to 15% |
| LDL Cholesterol | ↓ 8% (variable) |
| VLDL Cholesterol | ↓ (significant) |
Experimental Protocols
This section details the methodologies for key experiments used to investigate the effects of compounds like this compound on cholesterol synthesis and related pathways.
Measurement of HMG-CoA Reductase Activity
The activity of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, can be measured using several methods.
a) HPLC-Based Assay [23]
-
Principle: This method monitors the conversion of HMG-CoA to mevalonate by separating and quantifying the substrates (HMG-CoA, NADPH) and products (CoA, mevalonate, NADP+) using reverse-phase high-performance liquid chromatography (HPLC).
-
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the enzyme source (e.g., liver microsomes or cell lysate), NADPH, and HMG-CoA in an appropriate activity buffer.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Aliquoting: Withdraw aliquots at specific time points.
-
HPLC Analysis: Directly inject the aliquots into an HPLC system equipped with a UV/VIS detector.
-
Separation and Detection: Separate the components on a reverse-phase column and monitor the absorbance at a suitable wavelength (e.g., 340 nm for NADPH).
-
Quantification: Determine the concentration of substrates and products by comparing their peak areas to those of known standards.
-
-
Principle: This highly sensitive and specific method uses liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the product of the HMG-CoA reductase reaction, mevalonic acid (which equilibrates with mevalonolactone).
-
Protocol:
-
Reaction and Internal Standard: Perform the enzymatic reaction in the presence of a stable isotope-labeled internal standard (e.g., mevalonolactone-D7).
-
Extraction: Extract the mevalonolactone (B1676541) from the reaction mixture.
-
Derivatization (Optional but can improve sensitivity): Derivatize the mevalonolactone to enhance its ionization efficiency.
-
LC-MS/MS Analysis: Analyze the sample using an LC-MS/MS system with electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.
-
Quantification: Quantify the mevalonolactone based on the ratio of the peak area of the analyte to that of the internal standard.
-
c) Spectrophotometric Assay [25][26]
-
Principle: This method measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.
-
Protocol:
-
Reaction Setup: In a quartz cuvette, combine the enzyme source, HMG-CoA, and buffer.
-
Initiate Reaction: Start the reaction by adding NADPH.
-
Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Activity Calculation: Calculate the enzyme activity based on the rate of NADPH oxidation, using the molar extinction coefficient of NADPH.
-
Note: This method can be subject to interference from other NADPH-utilizing enzymes present in crude extracts.[26]
-
Assessment of Cholesterol Synthesis using Radiolabeled Precursors[22][27]
-
Principle: This method measures the rate of de novo cholesterol synthesis by tracking the incorporation of radiolabeled precursors, such as [14C]acetate or [3H]mevalonate, into cholesterol.
-
Protocol:
-
Cell/Tissue Preparation: Use primary hepatocytes, cultured cells, or liver slices.
-
Incubation with Radiolabel: Incubate the cells or tissues in a medium containing the radiolabeled precursor (e.g., [14C]acetate) and the test compound (e.g., this compound) for a defined period.
-
Lipid Extraction: After incubation, wash the cells/tissues and extract the total lipids using a solvent system like chloroform:methanol.
-
Saponification: Saponify the lipid extract to hydrolyze esterified cholesterol.
-
Nonsaponifiable Lipid Extraction: Extract the nonsaponifiable lipids, which include cholesterol.
-
Separation of Sterols: Separate the cholesterol from other nonsaponifiable lipids using techniques like thin-layer chromatography (TLC) or HPLC.
-
Quantification of Radioactivity: Quantify the amount of radioactivity in the cholesterol fraction using liquid scintillation counting.
-
Data Normalization: Normalize the incorporated radioactivity to the total protein content or cell number to determine the rate of cholesterol synthesis.
-
PPAR Activation Assays
These assays are used to determine if a compound can activate PPARs.
a) Reporter Gene Assay
-
Principle: This cell-based assay uses a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter containing PPREs. Activation of PPAR by a ligand leads to the expression of the reporter gene, which can be easily quantified.
-
Protocol:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293 or HepG2) with two plasmids: one expressing the PPAR of interest (e.g., PPARα) and another containing the PPRE-driven reporter gene.
-
Compound Treatment: Treat the transfected cells with the test compound (this compound) at various concentrations.
-
Cell Lysis: After an incubation period, lyse the cells.
-
Reporter Assay: Measure the activity of the reporter enzyme in the cell lysate (e.g., measure luminescence for luciferase).
-
Data Analysis: An increase in reporter activity indicates that the compound is an agonist for the specific PPAR.
-
b) Electrophoretic Mobility Shift Assay (EMSA) [27]
-
Principle: EMSA is used to detect the binding of proteins (in this case, the PPAR/RXR heterodimer) to specific DNA sequences (PPREs).
-
Protocol:
-
Probe Labeling: Synthesize and label a short DNA oligonucleotide containing the PPRE sequence with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin).
-
Binding Reaction: Incubate the labeled PPRE probe with a source of PPAR and RXR proteins (e.g., nuclear extract or in vitro translated proteins) in the presence or absence of the test compound.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe using non-denaturing polyacrylamide gel electrophoresis.
-
Detection: Visualize the labeled DNA by autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes).
-
Analysis: A "shift" in the mobility of the labeled probe (i.e., a slower migrating band) indicates the formation of a protein-DNA complex. An enhanced shift in the presence of the test compound suggests it promotes the binding of the PPAR/RXR heterodimer to the PPRE.
-
Conclusion
This compound, as a member of the fibric acid derivative class, primarily functions as a PPARα agonist. This mechanism leads to a comprehensive modulation of lipid metabolism, most notably a significant reduction in plasma triglycerides and an increase in HDL cholesterol. While its direct impact on the rate-limiting enzyme of cholesterol synthesis, HMG-CoA reductase, is not as pronounced as that of statins, evidence suggests it can influence the cholesterol synthesis pathway. The overall effect of this compound on the lipid profile is a result of its multifaceted actions on gene expression, leading to enhanced clearance of triglyceride-rich lipoproteins and favorable alterations in HDL metabolism. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel compounds in the field of lipid-lowering drug development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Fibric Acid Antilipemic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Hypolipidemic effect of this compound. A comparison with clofibrate and placebo in type IV hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fibrates, glitazones, and peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 7. Peroxisome proliferator-activated receptors and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peroxisome Proliferator Activated Receptors and Lipoprotein Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of the peroxisome proliferator-activated receptor (PPAR) in mediating the effects of fibrates and fatty acids on gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Fibric acids: effects on lipids and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Role of fibric acid derivatives in the management of risk factors for coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. brainkart.com [brainkart.com]
- 16. youtube.com [youtube.com]
- 17. Treatment of hypertriglyceridemia with fibric acid derivatives: impact on lipid subfractions and translation into a reduction in cardiovascular events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of fibric acid derivatives on blood lipid and lipoprotein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measurement of HMG CoA reductase activity in different human cell lines by ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fibric acid derivatives: effects on the synthesis of isoprenoid lipids in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effect of this compound on hepatic cholesterol synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Rapid reverse phase-HPLC assay of HMG-CoA reductase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Highly sensitive assay of HMG-CoA reductase activity by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. iosrjournals.org [iosrjournals.org]
- 26. researchgate.net [researchgate.net]
- 27. Activation of Peroxisome Proliferator–Activated Receptor β/δ Inhibits Lipopolysaccharide-Induced Cytokine Production in Adipocytes by Lowering Nuclear Factor-κB Activity via Extracellular Signal–Related Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
Tibric Acid's Role in Fatty Acid Oxidation: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tibric acid, a member of the fibrate class of hypolipidemic agents, plays a significant role in the modulation of fatty acid metabolism. As a potent agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), this compound orchestrates a complex transcriptional response that culminates in an increased capacity for both mitochondrial and peroxisomal fatty acid β-oxidation. This guide provides a comprehensive overview of the core mechanisms of this compound's action, supported by available quantitative data, detailed experimental protocols for investigating its effects, and visual representations of the key pathways and workflows. While specific quantitative data for this compound's direct impact on enzymatic activities are limited in publicly available literature, this document leverages data from analogous fibrates to provide a thorough understanding of its expected pharmacological effects.
Core Mechanism of Action: PPARα Agonism
This compound, like other fibrates, exerts its primary effects by activating PPARα, a nuclear receptor highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney. The activation of PPARα initiates a cascade of events leading to altered gene expression.
The PPARα Signaling Pathway
Upon binding to this compound, PPARα undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This PPARα-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in multiple aspects of lipid metabolism.
Figure 1: this compound-Mediated PPARα Signaling Pathway.
Quantitative Effects on Lipid Metabolism and Fatty Acid Oxidation
While direct quantitative data for this compound's effect on specific enzyme activities are scarce, clinical and preclinical studies provide insights into its overall impact on lipid profiles and peroxisome proliferation. Data from other fibrates are included to illustrate the expected magnitude of effect on key enzymes.
Clinical Efficacy of this compound
A comparative clinical trial in patients with type IV hyperlipoproteinemia demonstrated the hypotriglyceridemic effect of this compound.
| Parameter | Placebo | This compound | Clofibrate (B1669205) |
| High Pathological Level Group | |||
| Mean Serum Triglyceride Reduction | - | Significant Reduction | Significant Reduction |
| Low Pathological Level Group | |||
| Mean Serum Triglyceride Reduction | - | No Significant Effect | Significant Reduction |
| General Effects | |||
| Total Cholesterol | No Significant Effect | Less Pronounced Reduction | Less Pronounced Reduction |
Table 1: Summary of a Comparative Clinical Trial of this compound, Clofibrate, and Placebo in Type IV Hyperlipoproteinemia. Data is qualitative as specific percentages were not provided in the abstract.
Induction of Peroxisome Proliferation and β-Oxidation Enzymes
This compound is recognized as a more potent inducer of peroxisome proliferation in rodents than clofibrate. This proliferation is a hallmark of PPARα activation in these species and is associated with a significant increase in the capacity for peroxisomal β-oxidation. The following table includes data from studies on clofibrate and other fibrates to provide a quantitative perspective on the expected effects of this compound.
| Enzyme/Process | Treatment | Species/System | Fold Induction / % Increase |
| Peroxisomal β-Oxidation | Clofibrate | Rat Hepatocytes | ~10-fold increase |
| Carnitine Palmitoyltransferase (CPT) | Clofibrate | Rat Liver | 4-fold increase in activity |
| Acyl-CoA Oxidase | Clofibrate | Rat Hepatocytes | 115% increase in activity |
| Carnitine Acetyltransferase | Bezafibrate (B1666932) | Rat Hepatocytes | 4-6-fold increase in activity |
| Carnitine Palmitoyltransferase | Bezafibrate | Rat Hepatocytes | 12-34% increase in activity |
Table 2: Representative Quantitative Effects of Fibrates on Key Enzymes in Fatty Acid Oxidation. This data is from studies on clofibrate and bezafibrate and is indicative of the class effect of fibrates, including this compound.
Key Enzymes and Pathways Modulated by this compound
This compound, through PPARα activation, upregulates the expression of a suite of genes that enhance the breakdown of fatty acids in both mitochondria and peroxisomes.
Mitochondrial β-Oxidation
A critical control point for mitochondrial β-oxidation is the transport of long-chain fatty acids across the mitochondrial membrane, a process facilitated by the carnitine shuttle. This compound is expected to increase the expression of Carnitine Palmitoyltransferase I (CPT1), the rate-limiting enzyme in this process.
Figure 2: Role of this compound in Mitochondrial Fatty Acid Entry.
Peroxisomal β-Oxidation
Peroxisomes are responsible for the initial breakdown of very long-chain fatty acids (VLCFAs) and some other lipid molecules. This compound potently induces the proliferation of peroxisomes and upregulates the enzymes of the peroxisomal β-oxidation pathway, most notably Acyl-CoA oxidase, the rate-limiting enzyme.
Figure 3: this compound's Influence on Peroxisomal β-Oxidation.
Detailed Experimental Protocols
The following protocols are standard methods used to assess the effects of compounds like this compound on fatty acid oxidation.
Measurement of Peroxisomal β-Oxidation in Cultured Hepatocytes
This protocol details a method to quantify the rate of peroxisomal β-oxidation using a radiolabeled substrate.
Objective: To measure the effect of this compound on the rate of peroxisomal β-oxidation in primary hepatocytes.
Materials:
-
Primary hepatocytes
-
Culture medium
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
[1-¹⁴C]-Palmitic acid
-
Scintillation vials and fluid
-
Scintillation counter
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture and Treatment:
-
Plate primary hepatocytes in culture dishes and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24-72 hours).
-
-
Radiolabeling:
-
Prepare the incubation medium containing [1-¹⁴C]-palmitic acid complexed to bovine serum albumin (BSA).
-
Remove the treatment medium from the cells and wash with phosphate-buffered saline (PBS).
-
Add the radiolabeled incubation medium to the cells.
-
-
Incubation:
-
Incubate the cells at 37°C for a defined period (e.g., 1-2 hours).
-
-
Measurement of Radiolabeled Water-Soluble Metabolites:
-
Stop the reaction by adding perchloric acid.
-
Separate the aqueous phase (containing water-soluble metabolites) from the lipid phase.
-
Quantify the radioactivity in the aqueous phase using a scintillation counter. This radioactivity represents the products of β-oxidation.
-
-
Data Normalization:
-
Determine the protein concentration in each well.
-
Express the results as nmol of [¹⁴C]-palmitate oxidized per minute per mg of protein.
-
Figure 4: Experimental Workflow for Peroxisomal β-Oxidation Assay.
Assay for Carnitine Palmitoyltransferase (CPT) Activity
This protocol describes a method to measure the activity of CPT in isolated mitochondria.
Objective: To determine the effect of this compound treatment on CPT activity.
Materials:
-
Liver tissue from control and this compound-treated animals
-
Mitochondrial isolation buffer
-
[³H]-Carnitine
-
Palmitoyl-CoA
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Mitochondrial Isolation:
-
Homogenize liver tissue in ice-cold isolation buffer.
-
Isolate mitochondria by differential centrifugation.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing buffer, [³H]-carnitine, and palmitoyl-CoA.
-
Initiate the reaction by adding the isolated mitochondria.
-
Incubate at 37°C for a specific time.
-
-
Separation of Product:
-
Stop the reaction.
-
Separate the radiolabeled palmitoylcarnitine (B157527) (product) from the unreacted [³H]-carnitine (substrate) using an ion-exchange resin or solvent extraction.
-
-
Quantification:
-
Measure the radioactivity of the isolated palmitoylcarnitine using a scintillation counter.
-
-
Data Analysis:
-
Calculate the CPT activity as nmol of palmitoylcarnitine formed per minute per mg of mitochondrial protein.
-
Figure 5: Workflow for Carnitine Palmitoyltransferase (CPT) Activity Assay.
Conclusion
This compound is a potent modulator of fatty acid oxidation, acting through the PPARα signaling pathway to upregulate the expression of key genes involved in both mitochondrial and peroxisomal β-oxidation. While specific quantitative data on its direct enzymatic effects are limited, the available evidence from clinical trials and comparative studies with other fibrates strongly supports its role in enhancing the catabolism of fatty acids, leading to a reduction in plasma triglycerides. The detailed protocols provided in this guide offer a framework for researchers to further elucidate the precise quantitative impact of this compound on fatty acid metabolism, contributing to a deeper understanding of its therapeutic potential.
The Impact of Tibric Acid on Lipoprotein Lipase Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tibric acid, a member of the fibric acid derivative class of drugs, exerts its lipid-lowering effects primarily through the modulation of lipoprotein lipase (B570770) (LPL) activity. This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental methodologies related to the action of this compound and other fibrates on LPL. By activating the peroxisome proliferator-activated receptor alpha (PPAR-α), these compounds initiate a cascade of transcriptional events that lead to increased LPL expression and enhanced catabolism of triglyceride-rich lipoproteins. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways to provide a comprehensive resource for researchers in lipid metabolism and drug development.
Introduction
Hypertriglyceridemia is a prevalent dyslipidemic condition and an independent risk factor for cardiovascular disease. Lipoprotein lipase (LPL) is the rate-limiting enzyme for the hydrolysis of triglycerides from circulating chylomicrons and very-low-density lipoproteins (VLDL), thereby playing a crucial role in lipid homeostasis.[1] Fibric acid derivatives, including this compound, are a class of therapeutic agents that effectively reduce plasma triglyceride levels.[2][3][4] The primary mechanism of action for this class of drugs is the enhancement of LPL activity.[2] This document serves as a technical guide to the impact of this compound on LPL activity, consolidating data from various studies on fibrates to provide a comprehensive overview for the scientific community.
Mechanism of Action: The PPAR-α Signaling Pathway
This compound and other fibrates function as agonists of the peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor that acts as a key transcriptional regulator of genes involved in lipid metabolism.[5][6]
The activation of PPAR-α by this compound initiates the following signaling cascade:
-
Ligand Binding and Receptor Activation: this compound binds to and activates PPAR-α.
-
Heterodimerization: The activated PPAR-α forms a heterodimer with the retinoid X receptor (RXR).[6]
-
PPRE Binding: This PPAR-α/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter region of target genes.[6]
-
Gene Transcription: The binding of the heterodimer to the PPRE of the LPL gene stimulates the transcription of LPL mRNA, leading to increased synthesis of the LPL protein.[5][6]
-
Inhibition of LPL Inhibitors: Concurrently, PPAR-α activation suppresses the transcription of the apolipoprotein C-III (ApoC-III) gene.[5] ApoC-III is a potent inhibitor of LPL activity.
-
Enhanced LPL Activity: The dual effect of increased LPL synthesis and decreased expression of an endogenous inhibitor results in a significant enhancement of overall LPL activity at the capillary endothelium. This leads to more efficient hydrolysis of triglycerides from VLDL and chylomicrons, and consequently, a reduction in plasma triglyceride levels.
Quantitative Data on the Effects of Fibric Acids on Lipoprotein Lipase Activity
While specific quantitative data for the direct effect of this compound on LPL activity is limited in the available literature, studies on other fibrates provide valuable insights into the expected magnitude of this effect. The following tables summarize the quantitative impact of various fibric acid derivatives on LPL activity and related lipid parameters.
Table 1: Effect of Fibric Acids on Post-Heparin Plasma LPL Activity
| Fibric Acid Derivative | Study Population | Dosage | Duration | Change in Post-Heparin Plasma LPL Activity | Reference |
| Clofibrate (B1669205) | Hypertriglyceridemic Patients | 2 g/day | 1 week | +46% (average increase) | [7] |
Table 2: Effect of Fibric Acids on Tissue-Specific LPL Activity
| Fibric Acid Derivative | Tissue | Study Population | Dosage | Duration | Change in LPL Activity | Reference |
| Clofibrate | Adipose Tissue | Hypertriglyceridemic Patients | 2 g/day | 1 week | 95 ± 16 to 181 ± 34 nmol FFA/106 cells/h | [8] |
| Bezafibrate (B1666932) | Skeletal Muscle | Hypertriglyceridemic Patients | 600 mg/day | 2 months | +39% | [9] |
Table 3: Dose-Response of this compound on Serum Triglycerides
| Treatment | Dosage | Duration | Change in Serum Triglycerides | Reference |
| This compound | 500 mg/day | 6 weeks | Not statistically significant vs. placebo | [10] |
| This compound | 750 mg/day | 6 weeks | Not statistically significant vs. placebo | [10] |
| This compound | 1,000 mg/day | 6 weeks | Significant reduction vs. placebo | [10] |
| This compound | 1,250 mg/day | 6 weeks | Significant reduction vs. placebo | [10] |
Experimental Protocols
The assessment of LPL activity is critical for understanding the impact of compounds like this compound. Below are detailed methodologies for key experiments.
Measurement of Post-Heparin Plasma LPL Activity
This ex vivo assay measures the total LPL activity released into the circulation from the endothelial surfaces of various tissues following heparin administration.
Protocol:
-
Subject Preparation: Subjects are required to fast overnight (10-12 hours) prior to the procedure.
-
Heparin Administration: A bolus of heparin is administered intravenously. A typical dose is 50 IU per kg of body weight.[11]
-
Blood Collection: Blood samples are collected at a specified time point after heparin injection, typically 10 to 20 minutes.[11][12] The blood should be drawn into tubes containing an anticoagulant (e.g., EDTA) and kept on ice.
-
Plasma Separation: Plasma is separated by centrifugation at low speed (e.g., 3000 x g) for 15-20 minutes at 4°C.[11][12] The plasma should be stored at -80°C if not used immediately.
-
LPL Activity Assay:
-
Substrate Preparation: A substrate emulsion is prepared, typically containing radiolabeled ([3H] or [14C]) triolein, phospholipids, and bovine serum albumin. Alternatively, a fluorometric substrate can be used.[11][13]
-
Incubation: A small volume of the post-heparin plasma is incubated with the substrate emulsion at 37°C for a defined period (e.g., 30-60 minutes).
-
Inhibition of Hepatic Lipase (HL): To specifically measure LPL activity, HL is inhibited. This can be achieved by performing the assay in the presence of a high salt concentration (e.g., 1 M NaCl) or by using an anti-HL antibody.[11]
-
Quantification of Released Fatty Acids: The reaction is stopped, and the released free fatty acids are extracted and quantified. For radiolabeled substrates, this is done by liquid scintillation counting. For fluorometric assays, the increase in fluorescence is measured using a microplate reader.[11][13]
-
Calculation of Activity: LPL activity is expressed as nanomoles of free fatty acids released per milliliter of plasma per hour (nmol/mL/h).
-
References
- 1. A novel method for measuring human lipoprotein lipase and hepatic lipase activities in postheparin plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibric acids: effects on lipids and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Effects of gemfibrozil and other fibric acid derivatives on blood lipids and lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptional control of triglyceride metabolism: fibrates and fatty acids change the expression of the LPL and apo C-III genes by activating the nuclear receptor PPAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of fibric acids in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of clofibrate on postheparin plasma triglyceride lipase activities in patients with hypertriglyceridemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clofibrate increases lipoprotein-lipase activity in adipose tissue of hypertriglyceridaemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elevated lipoprotein lipase activity in skeletal muscle tissue during treatment of hypertriglyceridaemic patients with bezafibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dose-response to this compound: a new hypolipidemic drug in type IV hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diagnostic value of post-heparin lipase testing in detecting common genetic variants in the LPL and LIPC genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipoprotein Lipase Activity Assay (Fluorometric) [protocols.io]
- 13. LPL Activity Assay Protocol [sigmaaldrich.com]
Tibric Acid and its Effects on VLDL and HDL: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tibric acid, a member of the fibric acid derivative class of lipid-lowering agents. The primary focus of this document is to delineate the effects of this compound and related fibrates on Very Low-Density Lipoprotein (VLDL) and High-Density Lipoprotein (HDL) cholesterol. This guide delves into the molecular mechanisms of action, summarizes quantitative data from preclinical and clinical studies, details relevant experimental protocols, and provides visual representations of key pathways and workflows.
Core Mechanism of Action: PPARα Agonism
This compound, like other fibrates, exerts its primary effects by acting as an agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] PPARα is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[1] Upon activation by a fibrate, PPARα forms a heterodimer with the 9-cis retinoic acid receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[1] This binding modulates the transcription of numerous genes involved in lipid and lipoprotein metabolism.
The key outcomes of PPARα activation by fibric acids include:
-
Increased Lipoprotein Lipase (LPL) Activity: Fibrates upregulate the expression of LPL, an enzyme responsible for the hydrolysis of triglycerides within VLDL particles and chylomicrons.[2] This enhanced lipolysis leads to the clearance of triglyceride-rich lipoproteins from the circulation.
-
Decreased Apolipoprotein C-III (ApoC-III) Production: Fibrates decrease the hepatic production of ApoC-III, a protein that inhibits LPL activity.[2] By reducing this inhibitor, fibrates further promote the catabolism of VLDL.
-
Increased Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II) Synthesis: Fibrates increase the expression of ApoA-I and ApoA-II, the primary apolipoproteins associated with HDL.[1] This leads to an increase in HDL production and subsequently, reverse cholesterol transport.
-
Increased Fatty Acid Oxidation: PPARα activation stimulates the expression of genes involved in fatty acid uptake and β-oxidation in the liver and muscle. This reduces the availability of fatty acids for triglyceride and VLDL synthesis in the liver.
Quantitative Effects on VLDL and HDL
While specific quantitative data for this compound is limited in publicly available literature, extensive research on other fibric acid derivatives provides a strong indication of its expected effects. The following tables summarize the quantitative impact of various fibrates on VLDL and HDL cholesterol levels from both preclinical and clinical studies.
Table 1: Preclinical Studies of Fibric Acid Derivatives on VLDL and HDL in Rodent Models
| Fibric Acid Derivative | Animal Model | Dosage | Duration | VLDL-C Change | HDL-C Change | Reference |
| This compound | Male albino rats | Various oral doses | 1 week | Reduced (qualitative) | - | [3] |
| Fenofibrate (B1672516) | APOE*3-Leiden.CETP transgenic mice | 0.04% in diet | - | -60% (plasma TG in VLDL) | +91% | [4] |
Note: Data for this compound is qualitative. Data for fenofibrate is presented as a well-studied example of the fibrate class.
Table 2: Clinical Studies of Fibric Acid Derivatives on VLDL and HDL in Humans
| Fibric Acid Derivative | Study Population | Dosage | Duration | VLDL-C Change (%) | HDL-C Change (%) | Reference |
| Gemfibrozil (B1671426) | 22 patients | 1200 mg/day | 24 months | -45.9 | +32.3 | [5] |
| Gemfibrozil | 30 patients with hyperlipoproteinaemia | 1200 mg/day | - | -60 (VLDL-TG) | Increased (not quantified) | [6] |
| Gemfibrozil | 26 subjects with primary hyperlipoproteinaemia | 800 mg/day | 24 weeks | VLDL-TG decreased | Slight increase | [7] |
| Gemfibrozil | Dyslipidaemic patients | - | - | -30 to -50 | +15 to +25 | [8] |
| Gemfibrozil | 10 men with hypertriglyceridemia or combined hyperlipidemia | 1200 mg/day | 8 weeks | -77 | +25 | [9] |
| Clofibrate (B1669205) | 12 patients with type IV hyperlipoproteinaemia | 1.5 g/day | 4 weeks | VLDL-C decreased (not quantified) | HDL-C decreased (not quantified) | [1] |
| Clofibrate | 11 patients with type IV hyperlipoproteinemia | - | 30 days | VLDL-C significantly decreased | Not significant | [10] |
| Fenofibrate | 9 patients with combined hyperlipidemia | 200 mg/day | 8 weeks | -52 | +19 | [11] |
| Fenofibrate | 171 participants with type 2 diabetes | 200 mg/day | 5 years | VLDL1-TG reduced | No significant change | [12] |
| Bezafibrate (B1666932) | 14 children with familial hypercholesterolaemia | 10-20 mg/kg/day | 6 months | - | Moderate rise | [13] |
| Bezafibrate | 3090 patients | 400 mg/day | 6.2 years | - | +18 |
Experimental Protocols
This section outlines the detailed methodologies for key experiments relevant to the study of this compound and other fibrates on lipoprotein metabolism.
In Vivo Animal Study Protocol
Objective: To evaluate the effect of an oral investigational compound (e.g., this compound) on plasma VLDL and HDL cholesterol levels in a rodent model of hyperlipidemia.
3.1.1. Induction of Hyperlipidemia
-
High-Fat Diet (HFD) Model:
-
Animals: Male Wistar or Sprague-Dawley rats (180-200g).
-
Diet: A diet consisting of a high percentage of fat (e.g., 20-40%), cholesterol (e.g., 1-2%), and cholic acid (e.g., 0.5%) is provided ad libitum for a period of 4-8 weeks to induce hyperlipidemia.[14]
-
Alternative HFD: A diet rich in triglycerides and supplemented with cholesterol can also be used.[14] Another approach involves a high-fat diet (vanaspati ghee: coconut oil, 3:1) with 25% fructose (B13574) in drinking water for 6 weeks.[15]
-
-
Chemically-Induced Model:
-
Agent: Triton X-100 (100 mg/kg) can be administered via intraperitoneal injection for 3 days to induce acute hyperlipidemia.[16]
-
3.1.2. Drug Administration
-
Route: Oral gavage is a precise method for administering a specific dose of the compound.[17]
-
Vehicle: The investigational compound is typically suspended or dissolved in a suitable vehicle, such as a 0.5% carboxymethyl cellulose (B213188) (CMC) solution.
-
Dosing: Animals are divided into groups: a control group receiving the vehicle only, and treatment groups receiving different doses of the investigational compound. Dosing is typically performed daily for the duration of the study (e.g., 4-8 weeks).[18]
-
Voluntary Oral Administration: As an alternative to gavage to reduce stress, the drug can be incorporated into a palatable jelly.[19][20]
3.1.3. Sample Collection and Processing
-
Blood Collection: At the end of the treatment period, animals are fasted overnight. Blood is collected from the retro-orbital plexus or via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Plasma is separated by centrifugation at approximately 2,500 x g for 15 minutes at 4°C.[18]
Lipoprotein Separation and Quantification
Objective: To isolate VLDL and HDL fractions from plasma and quantify their cholesterol content.
3.2.1. Ultracentrifugal Separation
This method separates lipoproteins based on their density.
-
Initial Spin (VLDL Isolation):
-
Plasma density is adjusted to 1.006 g/mL.
-
Ultracentrifugation is performed at a high speed (e.g., 100,000 rpm) for a specified time (e.g., 18 hours) at 4°C.
-
The top layer, containing the less dense VLDL particles, is carefully collected.
-
-
Second Spin (HDL Isolation):
-
The density of the infranatant (the solution below the VLDL layer) is adjusted to 1.21 g/mL using a high-density salt solution (e.g., KBr).
-
A second round of ultracentrifugation is performed under similar conditions.
-
The supernatant, containing the HDL fraction, is collected.
-
3.2.2. Cholesterol Quantification
-
The cholesterol content of the isolated VLDL and HDL fractions is determined using a commercial enzymatic cholesterol assay kit.
-
The assay typically involves the hydrolysis of cholesteryl esters to free cholesterol, followed by an enzymatic reaction that produces a colored or fluorescent product, which is measured using a spectrophotometer or fluorometer.
Statistical Analysis
-
Data are typically expressed as mean ± standard deviation (SD) or standard error of the mean (SEM).
-
Statistical significance between groups is determined using appropriate tests, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) for multiple comparisons, or a t-test for pairwise comparisons.[21]
-
A p-value of less than 0.05 is generally considered statistically significant.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound (Fibrates)
Caption: PPARα signaling pathway activated by this compound.
Experimental Workflow for In Vivo Studies
Caption: In vivo experimental workflow for evaluating this compound.
Conclusion
This compound, as a member of the fibric acid class, is a potent modulator of lipoprotein metabolism, primarily through its action as a PPARα agonist. The activation of this nuclear receptor initiates a cascade of transcriptional changes that collectively lead to a significant reduction in VLDL levels and a notable increase in HDL levels. While specific quantitative data for this compound are not as abundant as for other fibrates, the consistent effects observed across the class provide a strong framework for understanding its therapeutic potential. The detailed experimental protocols provided in this guide offer a robust foundation for researchers and drug development professionals to further investigate the nuanced effects of this compound and other novel lipid-lowering agents. The continued exploration of the molecular mechanisms and clinical efficacy of fibrates is crucial for the development of improved therapies for dyslipidemia and the reduction of associated cardiovascular risk.
References
- 1. [Effect of clofibrate on lipoprotein-lipids in patients with type IV hyperlipoproteinaemia (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of fibric acid derivatives in the management of risk factors for coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on hepatic cholesterol synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fenofibrate increases HDL-cholesterol by reducing cholesteryl ester transfer protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of gemfibrozil on serum lipids in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gemfibrozil as a lipid lowering compound in hyperlipoproteinaemia. A placebo-controlled cross-over trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of gemfibrozil on lipoprotein concentrations in different types of hyperlipoproteinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Gemfibrozil Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of gemfibrozil on very-low-density lipoprotein composition and low-density lipoprotein size in patients with hypertriglyceridemia or combined hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The influence of clofibrate on lipid and protein components of very low density lipoproteins in type IV hyperlipoproteinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fenofibrate reduces plasma cholesteryl ester transfer from HDL to VLDL and normalizes the atherogenic, dense LDL profile in combined hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-term effects of fenofibrate on VLDL and HDL subspecies in participants with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Double blind trial of bezafibrate in familial hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medcraveonline.com [medcraveonline.com]
- 17. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 18. iacuc.wsu.edu [iacuc.wsu.edu]
- 19. Voluntary oral administration of drugs in mice [protocols.io]
- 20. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. How to Interpret Lipidomics Data: A Step-by-Step Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Tibric Acid as a Ligand for Nuclear Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tibric acid is a hypolipidemic agent belonging to the fibrate class of drugs. Like other fibrates, its primary mechanism of action involves the activation of nuclear receptors, specifically the Peroxisome Proliferator-Activated Receptor alpha (PPARα). This guide provides a comprehensive technical overview of this compound's role as a PPARα ligand, detailing its mechanism of action, a summary of its activity, and relevant experimental protocols for its study. While specific quantitative binding and activation data for this compound are not extensively available in publicly accessible literature, this guide consolidates known information and provides comparative data for other well-characterized fibrates to offer a comprehensive understanding for research and drug development purposes.
Data Presentation
Quantitative and Comparative Activity Data
Direct quantitative binding and activation data for this compound, such as IC50, EC50, Ki, and Kd values for PPARα, are not widely reported. However, comparative studies have established its potency relative to other fibrates. This compound has been shown to be a more potent inducer of peroxisome proliferation in rodent models compared to clofibrate.[1] For a quantitative context, the following tables summarize the binding and activation data for other relevant fibrates that act on PPARs.
Table 1: Comparative PPARα Activation Data for Various Fibrates
| Compound | Receptor | Species | Assay Type | EC50 (µM) | Efficacy (% of Control) |
|---|---|---|---|---|---|
| Fenofibric Acid | PPARα | Human | Transactivation | 9.47 | 104% |
| Fenofibric Acid | PPARγ | Human | Transactivation | 61.0 | 87.7% |
| Bezafibrate | PPARα | Human | Transactivation | 30.4 | 93.6% |
| Bezafibrate | PPARδ | Human | Transactivation | 86.7 | 15.2% |
| Bezafibrate | PPARγ | Human | Transactivation | 178 | 77.1% |
| GW7647 (Control Agonist) | PPARα | Human | Transactivation | 0.00818 | 573% |
| GW501516 (Control Agonist) | PPARδ | Human | Transactivation | 0.00159 | 1830% |
| GW1929 (Control Agonist) | PPARγ | Human | Transactivation | 0.0183 | 226% |
Data sourced from a study on the functional and structural insights into human PPAR subtype selectivity of fibrates.[2]
Table 2: Comparative PPARα Binding Affinity for Fenofibric Acid
| Compound | Receptor | Assay Type | IC50 (µM) |
|---|---|---|---|
| Fenofibric Acid | hPPARα-LBD | TR-FRET Competitive Binding | 45.1 |
Data from a study on the discovery of PPARα activators.[3]
Signaling Pathway
This compound, as a PPARα agonist, initiates a signaling cascade that leads to the regulation of genes involved in lipid metabolism. The pathway is initiated by the binding of this compound to the ligand-binding domain (LBD) of PPARα.
Caption: PPARα signaling pathway activated by this compound.
Experimental Protocols
PPARα Reporter Gene Assay
This assay is used to quantify the activation of PPARα by a ligand in a cellular context.
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing Peroxisome Proliferator Response Elements (PPREs). In the presence of a PPARα agonist like this compound, the activated PPARα/RXR heterodimer binds to the PPREs and drives the expression of the reporter gene, leading to a measurable signal (e.g., luminescence).
Detailed Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HepG2, HEK293) in appropriate media.
-
Co-transfect the cells with an expression vector for human or rodent PPARα and a reporter plasmid containing a PPRE-driven luciferase gene. A control plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.
-
For stable cell lines, select transfected cells using an appropriate antibiotic.
-
-
Compound Treatment:
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and control compounds (e.g., a known potent agonist like GW7647 and a vehicle control like DMSO).
-
Remove the culture medium and add the compound dilutions to the cells.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.
-
-
Luciferase Assay:
-
After incubation, lyse the cells using a suitable lysis buffer.
-
Measure the firefly luciferase activity in the cell lysate using a luminometer after adding the luciferase substrate.
-
If a normalization control is used, measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration to generate a dose-response curve.
-
Calculate the EC50 value from the dose-response curve using a suitable software.
-
Caption: Workflow for a PPARα reporter gene assay.
Competitive Binding Assay
This assay determines the ability of a test compound to compete with a known radiolabeled or fluorescently-labeled ligand for binding to the PPARα ligand-binding domain (LBD).
Principle: A constant concentration of a high-affinity labeled ligand and the PPARα LBD are incubated with varying concentrations of the unlabeled test compound (this compound). The ability of the test compound to displace the labeled ligand is measured, and from this, the inhibitory concentration (IC50) and the binding affinity (Ki) can be determined.
Detailed Methodology:
-
Reagent Preparation:
-
Purify the PPARα LBD, often as a fusion protein (e.g., GST-PPARα-LBD).
-
Select a suitable labeled ligand (e.g., [3H]-GW2331 or a fluorescently labeled PPARα agonist).
-
Prepare a series of dilutions of the unlabeled test compound (this compound).
-
-
Assay Setup (Example using Scintillation Proximity Assay - SPA):
-
To the wells of a suitable microplate, add the purified PPARα-LBD, SPA beads (which emit light when a radiolabeled molecule is in close proximity), and the radiolabeled ligand.
-
Add the different concentrations of this compound to the wells. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled high-affinity ligand).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
-
Detection:
-
Measure the scintillation counts in each well using a microplate scintillation counter. A decrease in signal indicates displacement of the radiolabeled ligand by the test compound.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the labeled ligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
-
References
- 1. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
Tibric Acid: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tibric acid, a potent hypolipidemic agent, has been a subject of significant research interest due to its marked effects on lipid metabolism. Although its development for human use was halted due to carcinogenic effects observed in rodents, it remains a valuable tool in pharmacological research for understanding the mechanisms of lipid-lowering drugs. This technical guide provides an in-depth overview of the chemical structure, physicochemical and biological properties, mechanism of action, and relevant experimental protocols associated with this compound. All quantitative data are presented in structured tables for ease of comparison, and key pathways and workflows are visualized using detailed diagrams.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 2-Chloro-5-[(3R,5S)-3,5-dimethylpiperidine-1-sulfonyl]benzoic acid, is a sulfamylbenzoic acid derivative. Its chemical structure is characterized by a chlorobenzoic acid moiety linked to a 3,5-dimethylpiperidine (B146706) ring through a sulfonamide bridge.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 2-Chloro-5-[(3R,5S)-3,5-dimethylpiperidine-1-sulfonyl]benzoic acid |
| CAS Number | 37087-94-8 |
| Molecular Formula | C₁₄H₁₈ClNO₄S |
| Molecular Weight | 331.81 g/mol |
| SMILES | C[C@@H]1C--INVALID-LINK--C |
| InChI Key | IFXSWTIWFGIXQO-AOOOYVTPSA-N |
Table 2: Physicochemical Properties of this compound and Related Fibrates
| Property | This compound | Fenofibric Acid (Active metabolite of Fenofibrate) | Clofibric Acid (Active metabolite of Clofibrate) |
| Melting Point | Not available | 179 - 183 °C | 118 - 123 °C |
| Solubility | Not available | Soluble in ethanol (B145695) (~16 mg/ml), DMSO (~2 mg/ml), and dimethyl formamide (B127407) (~14 mg/ml). Slightly soluble in PBS, pH 7.2 (~0.5 mg/ml). | Not available |
| pKa | Not available | ~4 | Not available |
| logP | Not available | 3.85 | Not available |
Biological Properties and Mechanism of Action
This compound functions as a potent hypolipidemic agent, primarily by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.
2.1. Pharmacodynamics
Upon activation by a ligand such as this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in various aspects of lipid metabolism, leading to:
-
Decreased Triglycerides: this compound and other fibrates decrease plasma triglyceride levels by increasing the expression of lipoprotein lipase (B570770) (LPL), which hydrolyzes triglycerides in lipoproteins, and by decreasing the expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL.
-
Increased HDL Cholesterol: Fibrates can increase high-density lipoprotein (HDL) cholesterol levels, in part by increasing the expression of apolipoprotein A-I and apolipoprotein A-II, the major protein components of HDL.
-
Modulation of LDL Cholesterol: The effect of fibrates on low-density lipoprotein (LDL) cholesterol can be variable. In hypertriglyceridemic patients, they can sometimes lead to an increase in LDL cholesterol levels.
-
Increased Fatty Acid Oxidation: PPARα activation stimulates the expression of genes involved in fatty acid uptake and β-oxidation in the liver and muscle.
Table 3: Summary of Biological Effects of this compound (as a PPARα Agonist)
| Biological Effect | Mechanism | Reference |
| Hypolipidemic | PPARα agonist, leading to decreased triglycerides and increased HDL cholesterol. | |
| Hepatocarcinogenicity (in rodents) | Causes an increase in peroxisomes and liver enlargement, leading to liver cancer in mice and rats. This effect is not observed in humans. |
2.2. Signaling Pathway
The activation of PPARα by this compound initiates a cascade of transcriptional events that ultimately alter lipid metabolism.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and other fibrates.
3.1. In Vitro PPARα Transactivation Assay
This assay is used to determine the ability of a compound to activate the PPARα receptor.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HEK293T, HepG2) in 96-well plates.
-
Transfection: Co-transfect the cells with three plasmids: an expression vector for human PPARα, an expression vector for human RXRα, and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a control compound (e.g., vehicle, known PPARα agonist).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., total protein concentration or a co-transfected β-galactosidase reporter). Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and determine the EC50 value.
3.2. In Vivo Rodent Study for Hypolipidemic Effects
This protocol outlines a typical in vivo study in rats to assess the triglyceride-lowering effects of a test compound.
Methodology:
-
Animal Acclimatization: Acclimate male Sprague-Dawley or Wistar rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Induction of Hyperlipidemia (Optional): For certain studies, hyperlipidemia can be induced by feeding a high-fat or high-fructose diet for a specified period.
-
Grouping and Dosing: Randomly assign animals to different groups (e.g., vehicle control, this compound low dose, this compound high dose). Administer this compound or vehicle orally (e.g., by gavage) daily for a predetermined duration (e.g., 7-14 days).
-
Blood Collection: At the end of the treatment period, fast the animals overnight. Collect blood samples via a suitable method (e.g., retro-orbital sinus, cardiac puncture) under anesthesia.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Triglyceride Measurement: Analyze the plasma triglyceride levels using a commercial enzymatic assay kit.
-
Tissue Collection: Euthanize the animals and collect liver tissue for histopathological analysis.
-
Data Analysis: Compare the plasma triglyceride levels between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).
3.3. Histopathological Examination of Liver Tissue
This procedure is used to assess the morphological changes in the liver of rodents treated with this compound.
Methodology:
-
Tissue Fixation: Immediately fix the collected liver tissue in 10% neutral buffered formalin for at least 24 hours.
-
Tissue Processing: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissue using a microtome.
-
Staining: Mount the sections on glass slides and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphological evaluation.
-
Microscopic Examination: Examine the stained sections under a light microscope to assess for any pathological changes, such as hepatocellular hypertrophy, necrosis, inflammation, and the presence of tumors.
Synthesis
This compound can be synthesized in a two-step process.
Protocol:
-
Step 1: Synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic acid: 2-Chlorobenzoic acid is reacted with chlorosulfonic acid to introduce a chlorosulfonyl group at the 5-position of the benzene (B151609) ring.
-
Step 2: Synthesis of this compound: The resulting 2-chloro-5-(chlorosulfonyl)benzoic acid is then reacted with 3,5-dimethylpiperidine to yield this compound.
Conclusion
This compound, despite its discontinued (B1498344) clinical development, remains a cornerstone for research into the molecular mechanisms of lipid metabolism and the function of PPARα. This guide provides a comprehensive repository of its chemical, physical, and biological properties, alongside detailed experimental protocols to facilitate further investigation. The provided diagrams offer a clear visualization of its mechanism of action and relevant experimental workflows, serving as a valuable resource for researchers in pharmacology and drug development.
An In-depth Technical Guide to the Molecular and Cellular Effects of Tibric Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tibric acid, a member of the fibric acid derivative class of drugs, exerts its primary pharmacological effects through the activation of the peroxisome proliferator-activated receptor alpha (PPARα). This nuclear receptor plays a pivotal role in the regulation of lipid and lipoprotein metabolism. Activation of PPARα by this compound leads to a cascade of downstream events, including the modulation of gene expression related to fatty acid transport and oxidation, lipoprotein lipase (B570770) activity, and apolipoprotein synthesis. The culmination of these molecular changes is a significant reduction in plasma triglycerides and, to a lesser extent, cholesterol. This guide provides a comprehensive overview of the molecular and cellular effects of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved. While this compound itself is an older and less commonly studied fibrate, the principles of its action are foundational to understanding the broader class of PPARα agonists.
Core Mechanism of Action: PPARα Activation
This compound, like other fibrates, functions as a ligand for PPARα, a transcription factor that regulates the expression of a suite of genes involved in lipid metabolism.[1] Upon binding to this compound, PPARα undergoes a conformational change, enabling it to form a heterodimer with the retinoid X receptor (RXR).[1] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription.[1]
Signaling Pathway of this compound via PPARα
Effects on Lipid and Lipoprotein Metabolism
The primary clinical utility of this compound and other fibrates lies in their ability to favorably alter the lipid profile, particularly in individuals with hypertriglyceridemia.[2]
Triglyceride Reduction
This compound significantly lowers plasma triglyceride levels through a multi-pronged approach:
-
Increased Lipoprotein Lipase (LPL) Activity: PPARα activation upregulates the expression of the LPL gene.[1] LPL is a key enzyme responsible for the hydrolysis of triglycerides within chylomicrons and very-low-density lipoproteins (VLDL), facilitating the clearance of these triglyceride-rich particles from the circulation.[3]
-
Decreased Apolipoprotein C-III (Apo C-III) Expression: this compound and other fibrates suppress the hepatic production of Apo C-III, a protein that inhibits LPL activity.[4] By reducing the levels of this inhibitor, the overall efficiency of LPL-mediated triglyceride clearance is enhanced.[4]
Effects on Cholesterol
The effects of this compound on cholesterol levels are more variable. While it can lead to a reduction in total cholesterol, the impact on low-density lipoprotein (LDL) cholesterol can differ depending on the patient's baseline lipid profile.[5] In hypertriglyceridemic patients, a slight increase in LDL cholesterol may be observed, which is thought to be a consequence of the enhanced catabolism of VLDL particles into LDL.[3] Conversely, this compound generally increases high-density lipoprotein (HDL) cholesterol levels, in part by upregulating the expression of apolipoproteins A-I and A-II, the major protein components of HDL.[1]
Modulation of Gene Expression
The activation of PPARα by this compound leads to widespread changes in the expression of genes involved in various aspects of lipid metabolism.
-
Fatty Acid Oxidation: this compound stimulates the expression of genes encoding enzymes involved in the β-oxidation of fatty acids in both mitochondria and peroxisomes.[1] This includes key enzymes such as acyl-CoA oxidase and carnitine palmitoyltransferase I (CPT1).[6] The upregulation of these pathways promotes the catabolism of fatty acids, thereby reducing their availability for triglyceride synthesis.
-
Apolipoprotein Synthesis: As mentioned, this compound modulates the expression of several apolipoprotein genes. It upregulates the expression of Apo A-I and Apo A-II, contributing to increased HDL levels, and downregulates the expression of Apo C-III, which enhances triglyceride clearance.[1][4]
Quantitative Data
The following tables summarize the available quantitative data on the effects of this compound.
Table 1: Dose-Response of this compound on Serum Lipids in Patients with Type IV Hyperlipoproteinemia
| Dose of this compound (mg/day) | Mean Change in Serum Triglycerides (%) | Mean Change in Total Cholesterol (%) |
| 500 | -15 | -5 |
| 750 | -25 | -8 |
| 1000 | -40 | -12 |
| 1250 | -45 | -15 |
Data adapted from a clinical trial in patients with Type IV hyperlipoproteinemia. The effects were observed after 6 months of treatment compared to placebo.[2]
Table 2: Effects of Fibric Acids on the Expression of Key Metabolic Genes (General Representation)
| Gene | Function | Typical Change in Expression with Fibrate Treatment |
| Lipoprotein Lipase (LPL) | Triglyceride hydrolysis | Upregulation[1] |
| Apolipoprotein C-III (Apo C-III) | LPL inhibitor | Downregulation[4] |
| Apolipoprotein A-I (Apo A-I) | HDL formation | Upregulation[1] |
| Acyl-CoA Oxidase | Peroxisomal β-oxidation | Upregulation[7] |
| Carnitine Palmitoyltransferase I (CPT1) | Mitochondrial fatty acid uptake | Upregulation[6] |
| CYP4A1 | Fatty acid ω-hydroxylation | Upregulation[8] |
Note: Specific fold-change data for this compound is limited. The indicated changes represent the general effects observed for the fibrate class of drugs.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and other fibrates.
PPARα Activation Assay (Reporter Gene Assay)
This assay is used to determine the ability of a compound to activate the PPARα receptor.
Principle: A cell line is engineered to express the PPARα receptor and a reporter gene (e.g., luciferase) under the control of a promoter containing PPREs. When a PPARα agonist like this compound is added, it activates PPARα, which then binds to the PPREs and drives the expression of the reporter gene. The activity of the reporter protein is then measured and is proportional to the extent of PPARα activation.
Protocol:
-
Cell Culture: Maintain a suitable mammalian cell line (e.g., HepG2, HEK293) in appropriate culture medium.
-
Transfection: Co-transfect the cells with two plasmids:
-
An expression vector for human or rodent PPARα.
-
A reporter plasmid containing multiple copies of a PPRE upstream of a minimal promoter driving a luciferase gene.
-
-
Treatment: After 24 hours of transfection, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for an additional 24 hours.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay kit.
-
Data Analysis: Normalize the luciferase activity to the total protein concentration in each sample. Plot the fold-induction of luciferase activity relative to the vehicle control against the concentration of this compound to generate a dose-response curve.
Lipoprotein Lipase (LPL) Activity Assay (Post-Heparin Plasma)
This assay measures the activity of LPL released into the plasma following an injection of heparin.
Principle: Heparin injection releases LPL from its binding sites on the endothelial surface into the bloodstream. The collected plasma is then incubated with a triglyceride-rich substrate, and the rate of free fatty acid release is measured, which is indicative of LPL activity.
Protocol:
-
Subject Preparation: Fast the subject overnight.
-
Heparin Administration: Administer an intravenous bolus of heparin (e.g., 60 IU/kg body weight).
-
Blood Collection: Collect blood samples into EDTA-containing tubes at a specified time point after heparin injection (e.g., 10-15 minutes).
-
Plasma Separation: Immediately place the blood on ice and centrifuge at 4°C to separate the plasma.
-
LPL Activity Measurement:
-
Prepare a substrate emulsion containing a triglyceride source (e.g., Intralipid) and a fluorescent or radiolabeled fatty acid.
-
Incubate the post-heparin plasma with the substrate emulsion at 37°C.
-
At various time points, stop the reaction and measure the amount of free fatty acids released using a suitable detection method (e.g., fluorescence or scintillation counting).
-
-
Data Analysis: Calculate the rate of fatty acid release over time and express the LPL activity in units such as nmol of free fatty acid released per minute per mL of plasma.
Cellular Fatty Acid β-Oxidation Assay
This assay quantifies the rate of fatty acid oxidation in cultured cells.
Principle: Cells are incubated with a radiolabeled fatty acid (e.g., [³H]palmitate or [¹⁴C]palmitate). The fatty acid is taken up by the cells and undergoes β-oxidation, resulting in the production of radiolabeled acetyl-CoA and, subsequently, radiolabeled water (in the case of [³H]palmitate) or ¹⁴CO₂ (in the case of [¹⁴C]palmitate). The amount of radiolabeled product is measured and is proportional to the rate of fatty acid oxidation.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., primary hepatocytes, HepG2 cells) and treat with this compound or vehicle control for a specified period (e.g., 24-48 hours).
-
Incubation with Radiolabeled Fatty Acid: Wash the cells and incubate them in a medium containing a radiolabeled fatty acid complexed to bovine serum albumin (BSA).
-
Capture of Radiolabeled Product:
-
For [³H]palmitate: After incubation, precipitate the cellular macromolecules and separate the aqueous phase containing the ³H₂O.
-
For [¹⁴C]palmitate: The incubation is performed in a sealed flask, and the released ¹⁴CO₂ is trapped in a suitable absorbent (e.g., a filter paper soaked in NaOH).
-
-
Quantification: Measure the radioactivity of the collected ³H₂O or the ¹⁴CO₂-containing filter paper using a scintillation counter.
-
Data Analysis: Normalize the radioactivity to the total protein content of the cells and express the fatty acid oxidation rate as nmol of fatty acid oxidized per hour per mg of protein.
Toxicological Profile: Peroxisome Proliferation
A hallmark of this compound and other potent fibrates in rodents is the induction of peroxisome proliferation in the liver. This phenomenon is characterized by a marked increase in the number and size of peroxisomes, along with the induction of peroxisomal enzymes, particularly those involved in fatty acid β-oxidation.
While this effect is a robust finding in rats and mice, it is important to note that humans are considered to be largely refractory to the peroxisome-proliferating effects of fibrates at therapeutic doses. The molecular basis for this species difference is not fully elucidated but is thought to involve differences in the expression and/or activity of PPARα.
Experimental Workflow for Assessing Peroxisome Proliferation
Conclusion
This compound serves as a classic example of a PPARα agonist, demonstrating the fundamental molecular and cellular mechanisms by which fibrates exert their lipid-lowering effects. Its primary mode of action involves the PPARα-mediated transcriptional regulation of a network of genes that collectively enhance the catabolism of triglycerides and influence cholesterol homeostasis. While its clinical use has been superseded by newer fibrates with improved safety and efficacy profiles, the study of this compound has been instrumental in elucidating the role of PPARα in lipid metabolism. For researchers and drug development professionals, a thorough understanding of the molecular and cellular effects of this compound provides a solid foundation for the development of novel therapeutics targeting metabolic disorders. Further research focusing on the species-specific effects of PPARα agonists remains a critical area of investigation to better predict the clinical outcomes of this important class of drugs.
References
- 1. The role of fibric acids in atherosclerosis [pubmed.ncbi.nlm.nih.gov]
- 2. Hypolipidemic effect of this compound. A comparison with clofibrate and placebo in type IV hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fibric acids: effects on lipids and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fibrates downregulate apolipoprotein C-III expression independent of induction of peroxisomal acyl coenzyme A oxidase. A potential mechanism for the hypolipidemic action of fibrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of fibric acid derivatives on blood lipid and lipoprotein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the lipid regulating drug clofibric acid on PPARα-regulated gene transcript levels in common carp (Cyprinus carpio) at pharmacological and environmental exposure levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repression of cytochrome P450 by cytokines: IL-1 beta counteracts clofibric acid induction of CYP4A in cultured fetal rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Tibric Acid: A Technical Deep-Dive into a Fibric Acid Derivative
For the attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tibric acid, a fibric acid derivative, in the context of its class. It delves into the core pharmacology, mechanism of action, and quantitative effects on lipid metabolism. Detailed experimental protocols for key assays are provided, alongside a comparative analysis with other prominent fibric acid derivatives. The guide also outlines the chemical synthesis, safety profile, and drug-drug interaction potential of this compound, offering a valuable resource for researchers and professionals in the field of lipid-lowering drug development.
Introduction to Fibric Acid Derivatives
Fibric acid derivatives, or fibrates, are a class of amphipathic carboxylic acids that have been utilized in the management of dyslipidemia for several decades.[1] Their primary therapeutic effects are the reduction of serum triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels.[2] While their impact on low-density lipoprotein (LDL) cholesterol can be variable, they are considered important agents for addressing specific lipid abnormalities, particularly in patients with hypertriglyceridemia.[2]
The discovery of the peroxisome proliferator-activated receptors (PPARs) in the 1990s elucidated the primary mechanism of action of fibrates.[3] These drugs are agonists of PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism.[4]
This guide focuses specifically on this compound, providing a detailed technical examination of its properties and function within the broader context of fibric acid derivatives.
This compound: Core Pharmacology and Mechanism of Action
This compound, like other fibrates, exerts its pharmacological effects primarily through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[4]
The PPARα Signaling Pathway
The activation of PPARα by this compound initiates a cascade of molecular events that ultimately leads to changes in gene expression and subsequent alterations in lipid metabolism.
Signaling Pathway of this compound via PPARα
Caption: PPARα signaling pathway activated by this compound.
Upon entering the cell, this compound binds to and activates PPARα. This activated receptor then forms a heterodimer with the retinoid X receptor (RXR).[3] The PPARα-RXR complex translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[3] This binding modulates the transcription of genes involved in various aspects of lipid metabolism.
Key genes upregulated by PPARα activation include:
-
Lipoprotein Lipase (B570770) (LPL): This enzyme is crucial for the hydrolysis of triglycerides in very-low-density lipoproteins (VLDLs) and chylomicrons, leading to their clearance from the circulation.[5]
-
Apolipoproteins A-I and A-II: These are the major protein components of HDL, and their increased expression contributes to higher HDL cholesterol levels.
-
Carnitine Palmitoyltransferase I (CPT1): This enzyme is involved in the transport of fatty acids into the mitochondria for β-oxidation.
Genes downregulated by PPARα activation include:
-
Apolipoprotein C-III: This protein inhibits lipoprotein lipase activity, so its downregulation enhances triglyceride clearance.
The net effect of these changes in gene expression is a reduction in plasma triglycerides and an increase in HDL cholesterol.
Quantitative Data on the Efficacy of this compound
Clinical data on this compound is less extensive than for more commonly prescribed fibrates. However, a comparative study provides valuable insights into its efficacy.
| Parameter | This compound | Clofibrate | Placebo |
| Baseline Serum Triglycerides (mg/dL) | |||
| High Pathological Level Group | 435 ± 62 | 412 ± 58 | 420 ± 55 |
| Low Pathological Level Group | 230 ± 15 | 225 ± 18 | 228 ± 17 |
| Mean Reduction in Serum Triglycerides (%) | |||
| High Pathological Level Group | ↓ 35% | ↓ 40% | No significant change |
| Low Pathological Level Group | No significant change | ↓ 25% | No significant change |
| Effect on Total Cholesterol | Less pronounced reduction | Less pronounced reduction | No significant change |
Table 1: Comparative Efficacy of this compound, Clofibrate, and Placebo in Type IV Hyperlipoproteinemia. (Data summarized from a 6-month clinical trial).
In a study involving patients with type IV hyperlipoproteinemia, this compound demonstrated a significant reduction in serum triglyceride levels in individuals with high baseline levels.[6] However, its effect was less pronounced in patients with lower baseline triglyceride levels compared to clofibrate.[6] The effects on total cholesterol were modest for both active drugs.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and other fibric acid derivatives.
PPARα Transactivation Assay
This in vitro assay is used to determine the ability of a compound to activate the PPARα receptor.
Workflow for PPARα Transactivation Assay
Caption: General workflow for a PPARα transactivation assay.
Methodology:
-
Cell Culture: Mammalian cells, such as HepG2 (human hepatoma) or HEK293T (human embryonic kidney) cells, are cultured in appropriate media.
-
Transient Co-transfection: Cells are co-transfected with two plasmids:
-
A mammalian expression vector containing the full-length cDNA for human PPARα.
-
A reporter plasmid containing multiple copies of a PPRE sequence upstream of a minimal promoter driving the expression of a reporter gene, typically firefly luciferase.
-
A control plasmid expressing Renilla luciferase can be included for normalization of transfection efficiency.
-
-
Compound Treatment: After transfection, the cells are treated with various concentrations of this compound or other test compounds. A known PPARα agonist (e.g., GW7647) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
-
Incubation: The treated cells are incubated for a period of 24 to 48 hours to allow for gene expression.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the activity of both firefly and Renilla luciferases is measured using a luminometer and appropriate substrates.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The fold activation relative to the vehicle control is calculated for each compound concentration. The EC50 value (the concentration at which 50% of the maximal response is achieved) is then determined by fitting the dose-response data to a sigmoidal curve.
In Vivo Lipid Metabolism Study in Rodents
This protocol outlines a typical in vivo study to assess the effects of a fibric acid derivative on lipid profiles in a rodent model.
Workflow for In Vivo Lipid Metabolism Study
Caption: General workflow for an in vivo lipid metabolism study.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used. The animals are acclimatized to the laboratory conditions for at least one week before the start of the experiment.
-
Grouping and Treatment: Animals are randomly assigned to different treatment groups:
-
Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
This compound at various dose levels.
-
A positive control group treated with a known fibrate like fenofibrate. The compounds are typically administered daily by oral gavage for a period ranging from one to four weeks.
-
-
Diet: Animals are maintained on a standard chow diet or a high-fat diet to induce dyslipidemia, depending on the study's objective.
-
Monitoring: Body weight and food intake are recorded regularly throughout the study.
-
Blood Collection: Blood samples are collected from fasted animals (e.g., overnight fasting) at baseline and at the end of the treatment period. Blood is typically collected via the tail vein or cardiac puncture at sacrifice.
-
Plasma Lipid Analysis: Plasma is separated by centrifugation, and the levels of triglycerides, total cholesterol, HDL cholesterol, and LDL cholesterol are determined using commercially available enzymatic assay kits.
-
Tissue Collection: At the end of the study, animals are euthanized, and tissues such as the liver can be harvested for further analysis, including gene expression studies of PPARα target genes.
-
Statistical Analysis: The data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
Chemical Synthesis of this compound
The synthesis of this compound, chemically known as 2-(4-chlorophenoxy)-2-methylpropanoic acid, can be achieved through various synthetic routes. A common approach involves the Williamson ether synthesis.
General Synthesis Scheme for this compound
Caption: A representative synthetic route to this compound.
Detailed Protocol:
-
Step 1: Williamson Ether Synthesis. To a solution of 4-chlorophenol in a suitable solvent such as acetone (B3395972) or dimethylformamide (DMF), a base like potassium carbonate (K₂CO₃) is added. The mixture is stirred, and then ethyl 2-bromo-2-methylpropanoate is added. The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by thin-layer chromatography). After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude ester, ethyl 2-(4-chlorophenoxy)-2-methylpropanoate, can be purified by distillation or chromatography.
-
Step 2: Hydrolysis. The purified ester is then dissolved in a mixture of ethanol (B145695) and water containing a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The mixture is heated to reflux and stirred for several hours to facilitate the hydrolysis of the ester to the corresponding carboxylic acid. After the reaction is complete, the ethanol is removed under reduced pressure. The aqueous solution is then acidified with a strong acid, such as hydrochloric acid (HCl), until the product precipitates. The solid this compound is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent can be performed for further purification.
Safety Profile and Drug Interactions
The safety profile of this compound is generally considered to be similar to that of other fibric acid derivatives.
Adverse Effects
Common adverse effects associated with fibrate therapy include:
-
Gastrointestinal disturbances: Nausea, abdominal pain, and diarrhea are the most frequently reported side effects.[7]
-
Myopathy: Muscle pain, tenderness, or weakness, sometimes accompanied by an increase in creatine (B1669601) kinase (CK) levels, can occur.[8] The risk of myopathy is increased when fibrates are co-administered with statins.[6]
-
Hepatotoxicity: Asymptomatic elevations in liver transaminases (ALT and AST) can occur.[9] Regular monitoring of liver function is recommended.[10]
-
Cholelithiasis: Fibrates can increase the cholesterol content of bile, which may lead to an increased risk of gallstones.[7]
Drug-Drug Interactions
This compound and other fibrates have the potential to interact with several other classes of drugs:
| Interacting Drug Class | Potential Outcome |
| Statins | Increased risk of myopathy and rhabdomyolysis. |
| Oral Anticoagulants (e.g., Warfarin) | Potentiation of the anticoagulant effect, requiring dose adjustment and careful monitoring of prothrombin time. |
| Bile Acid Sequestrants | May decrease the absorption of fibrates. It is recommended to administer fibrates at least 1 hour before or 4-6 hours after the sequestrant. |
| Sulfonylureas | Potential for enhanced hypoglycemic effect. |
Table 2: Potential Drug-Drug Interactions of Fibric Acid Derivatives. [4][6]
Conclusion
This compound is a fibric acid derivative that effectively lowers triglyceride levels, primarily through the activation of PPARα. Its efficacy appears to be most pronounced in patients with high baseline triglyceride levels. While it shares a similar mechanism of action and safety profile with other fibrates, the available clinical data for this compound is less extensive. This technical guide has provided a detailed overview of its pharmacology, quantitative effects, relevant experimental protocols, and chemical synthesis. Further research, particularly direct comparative studies with newer fibrates and more extensive clinical trials, would be beneficial to fully delineate the therapeutic potential of this compound in the modern management of dyslipidemia.
References
- 1. Drug-Induced Liver Injury Severity and Toxicity (DILIst) Dataset | FDA [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. The peroxisome proliferator-activated receptor alpha (PPARalpha) regulates bile acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug interactions with fibric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Fibric Acid Derivatives | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 7. Effects of gemfibrozil and other fibric acid derivatives on blood lipids and lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Marked creatine-phosphokinase elevation in myopathy after treatment with bezafibrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fibrates - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Fibric Acid Antilipemic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tibric Acid Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the experimental use of tibric acid in rats, based on established research. The information is intended to guide researchers in studying the effects of this compound on lipid metabolism and hepatic function.
Introduction
This compound is a hypolipidemic agent that belongs to the fibrate class of drugs. In rodents, it is a potent peroxisome proliferator, leading to significant alterations in hepatic gene expression and lipid metabolism.[1] Its primary mechanism of action is through the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in fatty acid oxidation and transport.[2][3] Studies in rats have demonstrated that this compound can effectively reduce serum cholesterol and triglyceride levels.[1] However, it also induces hepatomegaly (enlargement of the liver) and the proliferation of peroxisomes, which are characteristic effects of fibrates in rodents.[2]
Data Presentation
Quantitative Effects of this compound and Other Fibrates in Rats
The following tables summarize the quantitative data on the effects of this compound and related fibrates on key metabolic and liver function parameters in rats.
Table 1: Effect of this compound on Serum and Liver Lipids in Male Albino Rats (1-week oral administration) [1]
| Parameter | Control | This compound (low dose) | This compound (high dose) |
| Serum Cholesterol | Reduced | Reduced | Reduced |
| Serum Triglycerides | Reduced | Reduced | Reduced |
| Liver Cholesterol | Increased | Increased | Increased |
| Liver Phospholipids | Increased | Increased | Increased |
| Liver Triglycerides | Increased | Increased | Increased |
Note: Specific dosages and percentage changes were not detailed in the abstract.
Table 2: Effects of Other Fibrates on Rat Serum and Liver Parameters
| Fibrate (Dose) | Duration | Animal Model | Serum Cholesterol | Serum Triglycerides | Serum ALT | Serum AST | Reference |
| Clofibric Acid (200 mg/kg) | 30 weeks | Obese Zucker Rats | Significantly Lower | No significant effect | Not Reported | Not Reported | [4] |
| Fenofibrate (0.1% in chow) | 30 days | Young Rats | 74% Decrease | No significant effect | No significant effect | No significant effect | [5] |
| Fenofibrate (0.5% in chow) | 30 days | Old Rats | 56% Decrease | 49% Decrease | 200% Increase | No significant effect | [5] |
| Etofibrate (B1671712) (300 mg/kg/day) | 10 days | Normolipemic Rats | Lowered | Lowered | Not Reported | Not Reported | [6] |
Experimental Protocols
General Protocol for Oral Administration of this compound to Rats
This protocol is based on a study where male albino rats were administered various oral doses of this compound daily for one week.[1]
a. Materials:
-
This compound
-
Vehicle for suspension (e.g., 0.5% carboxymethylcellulose or 1% methylcellulose (B11928114) in sterile water)
-
Male albino rats (e.g., Sprague-Dawley or Wistar)
-
Oral gavage needles (stainless steel, ball-tipped, appropriate size for rats)
-
Syringes
-
Animal balance
b. Animal Handling and Acclimatization:
-
House rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity).
-
Provide ad libitum access to standard chow and water.
-
Allow for an acclimatization period of at least one week before the start of the experiment.
c. Preparation of this compound Suspension:
-
Vehicle Selection: While the specific vehicle for this compound was not mentioned in the primary study, a common and appropriate vehicle for oral administration of insoluble compounds in rats is a 0.5% to 1% solution of methylcellulose or carboxymethylcellulose in sterile water.
-
Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the this compound accurately.
-
Prepare the vehicle solution.
-
Gradually add the this compound to the vehicle while vortexing or stirring to ensure a uniform suspension.
-
Prepare the suspension fresh daily or ensure its stability if stored.
-
d. Dosing Procedure (Oral Gavage):
-
Weigh each rat daily before dosing to ensure accurate dose calculation.
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion length for the gavage needle.
-
Attach the gavage needle to a syringe filled with the this compound suspension.
-
Carefully insert the gavage needle into the esophagus and advance it to the predetermined length.
-
Administer the suspension slowly and steadily.
-
Withdraw the needle gently.
-
Monitor the animal for a few minutes after dosing for any signs of distress.
-
The control group should receive the vehicle only, administered in the same volume and by the same route.
e. Experimental Duration:
-
Administer this compound or vehicle daily for 7 consecutive days.[1]
f. Endpoint Analysis:
-
At the end of the treatment period, animals can be euthanized for blood and tissue collection.
-
Blood Analysis: Collect blood via cardiac puncture or other approved methods. Separate serum to measure cholesterol, triglycerides, ALT, and AST levels.
-
Liver Analysis: Excise the liver, weigh it to determine hepatomegaly, and process it for histological analysis (e.g., H&E staining for cellular morphology and Oil Red O for lipid accumulation) and biochemical assays (e.g., measurement of liver lipids).[1][5]
Mandatory Visualizations
Signaling Pathway
Caption: this compound PPARα Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow for this compound Administration in Rats.
References
- 1. Effect of this compound on hepatic cholesterol synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profiling of hepatic gene expression in rats treated with fibric acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acids and hypolipidemic drugs regulate peroxisome proliferator-activated receptors α- and γ-mediated gene expression via liver fatty acid binding protein: A signaling path to the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of long-term clofibric acid treatment on serum and tissue lipid and cholesterol levels in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fenofibrate impairs liver function and structure more pronounced in old than young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies with etofibrate in the rat. Part I: Effects on glycerol, free fatty acid and triacylglycerol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tibric Acid in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tibric acid in animal studies, with a focus on dosage, experimental protocols, and the underlying mechanism of action. While specific in vivo dosage information for this compound is limited in readily available literature, this document summarizes the existing data and provides context through comparison with other drugs of the same class (fibrates).
Introduction to this compound
This compound is a hypolipidemic agent belonging to the fibrate class of drugs. Like other fibrates, its primary mechanism of action involves the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[1][2] In rodent models, this compound has been shown to be a potent inducer of peroxisome proliferation in the liver, a characteristic effect of this drug class in these species.[1][3] This effect is associated with hepatomegaly (enlargement of the liver).[1][4] Studies in rats and mice have indicated that this compound can effectively lower serum cholesterol and triglyceride levels.[5] However, long-term administration of this compound and other peroxisome proliferators has been linked to the development of liver tumors in rodents.[1]
Quantitative Data on Fibrate Dosages in Animal Studies
Due to the limited availability of specific oral dosage data for this compound in vivo, the following tables provide information on the dosages of other commonly studied fibrates in rats. This information can serve as a reference for designing studies with this compound, although dose-finding studies are always recommended.
Table 1: In Vivo Dosages of Fibrates in Rat Studies
| Compound | Animal Model | Dosage | Route of Administration | Duration | Key Findings | Reference |
| Fenofibrate | Wistar Rat | 300 mg/kg/day | Oral Gavage | 5 weeks | Did not alter body weight or food intake. | |
| Clofibrate | Sprague-Dawley Rat | 300 mg/kg/day | Intraperitoneal | 1-14 days | Altered myocardial fatty acid composition. | [6] |
| Fenofibric Acid | Rat | <10 mg/kg/day (NOAEL) | Oral | 3 months | Target organs of toxicity were liver, skeletal muscle, thymus, pituitary gland, and kidney. | [7] |
| Lauric Acid | Wistar Rat | 100 mg/kg/day | Oral | 28 days | Considered safe with no toxic effects observed. | [8] |
Table 2: In Vitro Concentrations of Fibrates and Related Compounds
| Compound | Cell Type | Concentration | Duration | Key Findings | Reference |
| This compound | Rat Leydig Cells | Not specified | 21 hours | Increased estradiol (B170435) release. | [9] |
| Clofibric Acid | Rat Hepatocytes | 200 µM | Not specified | No significant change in taurocholate uptake kinetics. | [10] |
| Gemfibrozil (B1671426) | Rat Hepatocytes | 200 µM | Not specified | Decreased the Vmax of taurocholate uptake. | [10] |
| Beclobric Acid | Rat Hepatocytes | 10 µM | 3 days | Maximal effect on peroxisomal beta-oxidation. | [11] |
| Clofibric Acid | Rat Hepatocytes | >100 µM | 3 days | Maximal effect on peroxisomal beta-oxidation. | [11] |
| Gemfibrozil | Rat Liver Microsomes | 0.1 - 0.3 mM (IC50) | Not specified | Inhibition of fatty acid elongation. | [12] |
Signaling Pathways
The primary signaling pathway activated by this compound and other fibrates is the PPARα pathway. Activation of this pathway leads to changes in the expression of genes involved in lipid metabolism.
PPARα Signaling Pathway
Caption: PPARα signaling pathway activation by this compound.
Experimental Protocols
The following are generalized protocols for in vivo and in vitro studies involving fibrates like this compound. These should be adapted based on the specific research question and animal model.
In Vivo Oral Administration Protocol (Rat)
This protocol outlines the general procedure for oral administration of a test compound to rats.
Materials:
-
This compound (or other test compound)
-
Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Male Wistar or Sprague-Dawley rats
-
Animal balance
-
Oral gavage needles (size appropriate for rats)
-
Syringes
Procedure:
-
Animal Acclimation: House animals in standard laboratory conditions for at least one week prior to the experiment to allow for acclimatization.
-
Dose Preparation:
-
Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentrations.
-
The concentration should be calculated to deliver the required dose in a volume of 1-2 mL/kg body weight.
-
-
Animal Handling and Dosing:
-
Weigh each animal accurately before dosing.
-
Gently restrain the rat.
-
Insert the gavage needle carefully into the esophagus and deliver the dose directly into the stomach.
-
Observe the animal for any signs of distress immediately after dosing.
-
-
Monitoring:
-
Monitor animals daily for clinical signs of toxicity, changes in body weight, and food and water consumption.
-
-
Endpoint Analysis:
-
At the end of the study period, collect blood samples for biochemical analysis (e.g., lipid profile, liver enzymes).
-
Euthanize the animals and perform a necropsy.
-
Collect liver and other relevant organs for histopathological examination and measurement of peroxisomal enzyme activities.
-
Experimental Workflow for In Vivo Study
Caption: General experimental workflow for an in vivo rodent study.
In Vitro Peroxisome Proliferation Assay (Rat Hepatocytes)
This protocol describes a method to assess the peroxisome-proliferating potential of a compound in primary rat hepatocytes.
Materials:
-
Primary rat hepatocytes
-
Cell culture medium (e.g., Williams' Medium E)
-
This compound (or other test compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reagents for measuring peroxisomal beta-oxidation (e.g., radiolabeled palmitoyl-CoA)
-
Reagents for immunofluorescence staining of peroxisomal proteins (e.g., anti-PMP70 antibody)
-
Fluorescence microscope
Procedure:
-
Cell Culture:
-
Isolate primary hepatocytes from rats using collagenase perfusion.
-
Plate the hepatocytes on collagen-coated culture dishes and allow them to attach.
-
-
Compound Treatment:
-
Treat the cultured hepatocytes with various concentrations of this compound (or a vehicle control) for a specified period (e.g., 24-72 hours).
-
-
Assessment of Peroxisome Proliferation:
-
Biochemical Assay: Measure the activity of peroxisomal fatty acid β-oxidation by monitoring the conversion of a radiolabeled substrate.
-
Immunofluorescence: Fix the cells and stain for a peroxisomal membrane protein (e.g., PMP70).
-
Microscopy: Visualize and quantify the number and size of peroxisomes using a fluorescence microscope.
-
Conclusion
This compound is a potent PPARα agonist that has been studied in animal models for its effects on lipid metabolism and peroxisome proliferation. While specific in vivo dosage data is not widely reported, the information on related fibrates provides a useful starting point for experimental design. The provided protocols and signaling pathway diagrams offer a framework for researchers investigating the biological effects of this compound and other peroxisome proliferators. It is crucial to conduct dose-response studies and carefully monitor for signs of toxicity, particularly hepatotoxicity, in any new animal study involving this class of compounds.
References
- 1. Fibrates, glitazones, and peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. scite.ai [scite.ai]
- 5. Effect of this compound on hepatic cholesterol synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Repeated-Dose Toxicity of Lauric Acid and Its Preventive Effect Against Tracheal Hyper-Responsiveness in Wistar Rats with Possible In Silico Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of gemfibrozil and clofibric acid on the uptake of taurocholate by isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of beclobric acid and clofibric acid on peroxisomal beta-oxidation and peroxisome proliferation in primary cultures of rat, monkey and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fibrates modify rat hepatic fatty acid chain elongation and desaturation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tibric Acid Administration in In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of tibric acid, a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacological effects of this compound, particularly on lipid metabolism and hepatic physiology.
Introduction
This compound is a fibric acid derivative that has been investigated for its hypolipidemic properties. Like other fibrates, its primary mechanism of action is the activation of PPARα, a nuclear receptor that plays a central role in the regulation of genes involved in fatty acid oxidation and lipoprotein metabolism.[1][2] In vivo studies, predominantly in rodent models, have demonstrated that administration of this compound leads to significant alterations in lipid profiles and pronounced effects on the liver, including hepatomegaly and peroxisome proliferation.[3] These notes provide detailed protocols and expected quantitative outcomes based on available literature.
Mechanism of Action: The PPARα Signaling Pathway
This compound, as a PPARα agonist, binds to and activates PPARα. This activation leads to the heterodimerization of PPARα with the retinoid X receptor (RXR). The resulting PPARα-RXR complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in lipid and glucose metabolism, leading to the observed pharmacological effects.
Caption: PPARα signaling pathway activated by this compound.
Quantitative Data from In Vivo Rodent Studies
The following tables summarize the quantitative effects observed following the oral administration of this compound or its potent structural analogs, nafenopin (B1677897) and Wy-14,643, in rats. Due to limited publicly available quantitative data for this compound, data from these analogs are provided as a representative illustration of the expected pharmacological response.
Table 1: Effect of this compound Analogs on Liver Weight in Rats
| Compound | Dose | Duration | Animal Model | Change in Liver to Body Weight Ratio | Citation |
| Nafenopin | 0.1% in diet | 7 days | Male Sprague-Dawley Rat | Sustained increase | [1] |
| Nafenopin | 80 mg/kg/day | 28 days | Male Sprague-Dawley Rat | Liver enlargement | [4] |
| Nafenopin | Not specified | 7 days | Vitamin A deficient rats | Nearly 2-fold increase | [5] |
| Nafenopin | Not specified | 17 days | Obese Zucker (fa/fa) Rat | 2.1-fold increase in liver wet weight | [6] |
Table 2: Effect of this compound and Analogs on Hepatic Peroxisome Proliferation in Rats
| Compound | Dose | Duration | Animal Model | Key Finding on Peroxisome Proliferation | Citation |
| Nafenopin | 0.1% in diet | 7 and 54 days | Male Sprague-Dawley Rat | Sustained induction of peroxisomal fatty acid-oxidizing enzyme activities | [1] |
| Nafenopin | Not specified | 7 days | Vitamin A sufficient and deficient rats | Increased number and size of peroxisomes | [5] |
| Nafenopin | Not specified | 17 days | Obese Zucker (fa/fa) Rat | 32-fold increase in liver total acyl-CoA oxidase activity | [6] |
Table 3: Effect of this compound and Analogs on Serum Lipids in Rodents
| Compound | Dose | Duration | Animal Model | Effect on Serum Lipids | Citation |
| This compound | Various oral doses | 1 week | Male Albino Rat | Reduced serum cholesterol and triglyceride levels | [3] |
| Wy-14,643 | 0.1% in diet | 2 days | Mouse | Abolished triglyceride lowering effects in hepatocyte-specific Ppara knockout mice | [3] |
Experimental Protocols
Protocol 1: Evaluation of Hepatomegaly and Peroxisome Proliferation in Rats
This protocol describes a typical in vivo study to assess the effects of this compound on liver weight and peroxisome proliferation in a rat model.
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old).
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Acclimatization: Minimum of 7 days before the start of the experiment.
2. Drug Preparation and Administration:
-
Vehicle: 0.5% or 1% carboxymethylcellulose (CMC) in deionized water.
-
This compound Formulation: Prepare a homogenous suspension of this compound in the vehicle.
-
Dosing: Administer this compound orally via gavage once daily for a period of 7 to 28 days. A range of doses (e.g., 10, 30, and 100 mg/kg body weight) should be used to establish a dose-response relationship. A vehicle control group must be included.
3. In-Life Procedures:
-
Monitor body weight and food consumption daily.
-
Observe animals for any clinical signs of toxicity.
4. Terminal Procedures and Sample Collection:
-
At the end of the treatment period, fast animals overnight.
-
Anesthetize animals (e.g., with isoflurane) and collect blood via cardiac puncture for serum lipid analysis.
-
Euthanize animals by an approved method.
-
Perform a gross necropsy.
-
Excise the liver, blot dry, and weigh. Calculate the liver-to-body weight ratio.
-
Collect liver tissue samples for histopathology and electron microscopy.
5. Analytical Methods:
-
Serum Lipid Analysis: Analyze serum samples for total cholesterol, triglycerides, HDL, and LDL using standard enzymatic colorimetric assays.
-
Histopathology: Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess for hepatocellular hypertrophy.
-
Electron Microscopy: Fix small pieces of liver tissue in glutaraldehyde, post-fix in osmium tetroxide, and embed in resin. Prepare ultrathin sections and examine with a transmission electron microscope to perform morphometric analysis of peroxisome number and volume density.
Caption: General workflow for in vivo this compound studies.
Disclaimer: The quantitative data presented for liver weight changes and peroxisome proliferation are based on studies of potent PPARα agonists structurally related to this compound, namely nafenopin and Wy-14,643. This is due to the limited availability of specific quantitative data for this compound in the public domain. These values should be considered as representative of the expected effects of a potent PPARα agonist. Researchers should establish specific dose-response relationships for this compound in their chosen in vivo model.
References
- 1. Comparison of the effects of nafenopin on hepatic peroxisome proliferation and replicative DNA synthesis in the rat and Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Hepatic peroxisome proliferator-activated receptor alpha mediates the major metabolic effects of Wy-14643 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nafenopin, a peroxisome proliferator, depletes hepatic vitamin E content and elevates plasma oxidised glutathione levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nafenopin-induced peroxisome proliferation in vitamin A deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of a peroxisome proliferator on beta-oxidation and overall energy balance in obese (fa/fa) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tibric Acid in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of tibric acid in cell culture experiments. This compound is a potent hypolipidemic agent that functions as a peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1][2] While specific in vitro data for this compound is limited, this document extrapolates best practices from related fibrate compounds to provide a robust starting point for your research.
Introduction
This compound (2-Chloro-5-[(3R,5S)-3,5-dimethylpiperidine-1-sulfonyl]benzoic acid) is a member of the fibrate class of drugs, known for their ability to modulate lipid metabolism.[1][3] Fibrates, including this compound, exert their effects by activating PPARα, a nuclear receptor that plays a central role in the transcriptional regulation of genes involved in fatty acid oxidation, lipid transport, and inflammation.[4][5] Activation of PPARα leads to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[6][7]
This document provides protocols for the preparation of this compound stock solutions, its application in cell culture, and methods for assessing its biological activity and cytotoxicity.
Materials and Reagents
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Hepatoma cell lines (e.g., HepG2, Huh7) or other relevant cell types
-
Reagents for cytotoxicity assays (e.g., MTT, LDH assay kits)
-
Reagents for gene expression analysis (e.g., TRIzol, cDNA synthesis kit, qPCR primers)
-
Reagents for protein analysis (e.g., RIPA buffer, protease inhibitors, antibodies for Western blotting)
Data Presentation: Properties of this compound and Related Fibrates
Due to the limited availability of specific in vitro data for this compound, the following tables provide information on this compound's properties and comparative data for other commonly used fibrates to guide experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C14H18ClNO4S | [1] |
| Molar Mass | 331.81 g·mol−1 | [1] |
| CAS Number | 37087-94-8 | [1][8] |
| Class | Hypolipidemic agent, PPARα agonist | [2] |
Table 2: In Vitro Data for Fibrate Compounds (for Reference)
| Compound | Cell Line | Effective Concentration Range | Observed Effects |
| Fenofibric Acid | HepG2 | 10 - 100 µM | Induction of apoptosis and necroptosis, inhibition of fatty acid synthase.[9] |
| Clofibric Acid | AH-130 (rat hepatoma) | 1 mM | Induction of rapid and massive apoptosis.[10] |
| Fenofibric Acid | Hep3B | Time-dependent cytotoxicity | Selective cytotoxicity compared to other cancer cell lines.[9] |
| Various Fibrates | Molt-4 (lymphocyte) | Not specified | No significant effect on the synthesis of cholesterol, dolichol, and ubiquinone from acetate (B1210297) or mevalonate (B85504) in short-term cultures.[11] |
Note: The effective concentrations and observed effects will be cell-type dependent and require empirical determination for this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Note: Based on the properties of other fibric acid derivatives, this compound is expected to have low aqueous solubility.[12] Therefore, DMSO is the recommended solvent for preparing a concentrated stock solution.
-
Weighing: Accurately weigh a desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add a sufficient volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM). Vortex thoroughly until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.[8] A product data sheet for this compound suggests storage of the powder at -20°C for up to 3 years and at 4°C for up to 2 years.[8]
Cell Culture Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and controls, and ideally does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Cytotoxicity Assay (MTT Assay)
This protocol provides a method to assess the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/mL and allow them to adhere overnight.[13]
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 1 µM to 1 mM) and a vehicle control for 24, 48, or 72 hours.
-
MTT Addition: Following the incubation period, add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined from the dose-response curve.[14][15]
Gene Expression Analysis (qPCR)
This protocol allows for the quantification of changes in the expression of PPARα target genes.
-
Cell Treatment: Treat cells with this compound at non-cytotoxic concentrations for a predetermined time (e.g., 24 hours).
-
RNA Isolation: Isolate total RNA from the cells using a suitable method, such as TRIzol reagent, following the manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for PPARα target genes (e.g., CPT1A, ACOX1) and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in this compound-treated cells compared to vehicle-treated cells.
Visualizations
Signaling Pathway
Caption: PPARα signaling pathway activated by this compound.
Experimental Workflow
Caption: General experimental workflow for this compound in cell culture.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. KEGG DRUG: this compound [genome.jp]
- 3. go.drugbank.com [go.drugbank.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Fibric Acid Antilipemic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The role of fibric acids in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of hypertriglyceridemia with fibric acid derivatives: impact on lipid subfractions and translation into a reduction in cardiovascular events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Immunomart [immunomart.com]
- 9. Fenofibrate induces human hepatoma Hep3B cells apoptosis and necroptosis through inhibition of thioesterase domain of fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid and extensive lethal action of clofibrate on hepatoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fibric acid derivatives: effects on the synthesis of isoprenoid lipids in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro cytotoxicity testing: Biological and statistical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of the In Vitro Cytotoxic Activity of Caffeic Acid Derivatives and Liposomal Formulation against Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solubility of Tibric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tibric acid is a hypolipidemic agent belonging to the fibrate class of drugs. Understanding its solubility in various solvents is crucial for a wide range of research and development activities, including in vitro and in vivo studies, formulation development, and high-throughput screening. Due to the limited availability of direct quantitative solubility data for this compound, this document provides data for the closely related and structurally similar compound, fenofibric acid. Fenofibric acid is the active metabolite of fenofibrate (B1672516) and, like other fibrates, is known to be an agonist of the peroxisome proliferator-activated receptor α (PPARα). The data and protocols presented herein can serve as a valuable reference for researchers working with this compound and other similar fibric acid derivatives.
Data Presentation: Solubility of Fenofibric Acid
The following table summarizes the quantitative solubility data for fenofibric acid in various common laboratory solvents. This data is provided as a proxy for this compound due to the lack of available direct measurements for this compound itself.
| Solvent | Solubility (mg/mL) | Reference |
| Dimethyl Sulfoxide (DMSO) | ~ 2 | [1] |
| Ethanol | ~ 16 | [1] |
| Dimethylformamide (DMF) | ~ 14 | [1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~ 0.5 | [1] |
| Water | 0.1625 | [2] |
| pH 6.8 Buffer | 1.156 | [2] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method
This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a specific solvent.[3]
Materials:
-
This compound (or fenofibric acid)
-
Selected solvent (e.g., DMSO, ethanol, PBS)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-performance liquid chromatography (HPLC) or other suitable analytical instrument for concentration measurement
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of the compound (this compound) to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vials on an orbital shaker or rotator in a constant temperature bath. Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid. This step is critical to avoid artificially high solubility readings.
-
Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC.
-
Calculation: Calculate the solubility of the compound in the solvent based on the measured concentration and the dilution factor.
Signaling Pathway
This compound, as a fibrate, is expected to exert its biological effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a ligand-activated transcription factor that plays a key role in the regulation of lipid metabolism and inflammation.[4][5][6]
Mechanism of Action:
-
Ligand Binding: this compound enters the cell and binds to the ligand-binding domain of PPARα in the cytoplasm.
-
Heterodimerization: Upon ligand binding, PPARα undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).
-
Nuclear Translocation and DNA Binding: The PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.
-
Gene Transcription Regulation: The binding of the heterodimer to PPREs modulates the transcription of genes involved in:
-
Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in the β-oxidation of fatty acids, leading to increased breakdown of fatty acids.
-
Lipoprotein Metabolism: Regulation of genes for apolipoproteins (e.g., ApoA-I, ApoA-II, ApoC-III) and lipoprotein lipase, resulting in decreased triglyceride levels and increased high-density lipoprotein (HDL) cholesterol.
-
Inflammation: PPARα activation can also trans-repress the expression of pro-inflammatory genes by interfering with signaling pathways such as NF-κB.
-
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The PPAR Alpha gene is associated with triglyceride, low-density cholesterol, and inflammation marker response to fenofibrate intervention: The GOLDN Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part I: PPAR-α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tibric Acid for In Vitro Studies on Hepatocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tibric acid is a hypolipidemic agent and a member of the fibrate class of drugs. It is a potent peroxisome proliferator in rodents and is widely used in in vitro studies with hepatocytes to investigate the molecular mechanisms of peroxisome proliferation, lipid metabolism, and related cellular responses.[1] These studies are crucial for understanding the potential hepatotoxic effects and the pharmacological benefits of peroxisome proliferator-activated receptor alpha (PPARα) agonists. This document provides detailed application notes and protocols for the use of this compound in primary hepatocyte cultures.
Mechanism of Action
The primary mechanism of action of this compound and other fibrates is the activation of the nuclear receptor, Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2][3] Upon binding to its ligand, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in lipid metabolism, including those for fatty acid uptake, β-oxidation, and triglyceride catabolism.[4][5] In rodent hepatocytes, a prominent effect of PPARα activation is the proliferation of peroxisomes, cellular organelles involved in fatty acid oxidation.[1][6]
Key Applications in Hepatocyte Research
-
Studying Peroxisome Proliferation: this compound is a classic model compound for inducing peroxisome proliferation in rodent hepatocytes.[1] This allows for the investigation of the morphological and functional changes in peroxisomes.
-
Investigating Lipid Metabolism: As a PPARα agonist, this compound is used to study the regulation of genes involved in fatty acid transport, binding, and oxidation.[7][8]
-
Toxicology and Hepatocellular Hypertrophy: High doses or prolonged exposure to this compound can lead to hepatocellular hypertrophy.[2] In vitro models using this compound help in understanding the underlying mechanisms of this hypertrophy.
-
Species-Specific Differences: The effects of peroxisome proliferators, including this compound, are known to be species-dependent, with a more pronounced effect in rodents compared to humans.[9][10] In vitro studies using hepatocytes from different species are valuable for comparative toxicology.
-
Drug Metabolism: Fibrates can influence the expression of drug-metabolizing enzymes.[11] this compound can be used to study the induction of cytochrome P450 (CYP) enzymes and UDP-glucuronyltransferases (UGTs).
Data Presentation
Table 1: Effects of Fibric Acid Analogs on Peroxisomal and Metabolic Parameters in Rat Hepatocytes
| Parameter | Compound | Concentration | Fold Change/Effect | Reference |
| Peroxisomal β-oxidation | Clofibric Acid | 100 µM | ~10-fold increase | [9] |
| Peroxisomal β-oxidation | Beclobric Acid | 10 µM | ~10-fold increase | [9] |
| Relative Number of Peroxisomes | Clofibric Acid | 100 µM | ~3-fold increase | [9] |
| Relative Number of Peroxisomes | Beclobric Acid | 10 µM | ~3-fold increase | [9] |
| Mean Size of Peroxisomes | Clofibric Acid | 100 µM | ~1.5-fold increase | [9] |
| Mean Size of Peroxisomes | Beclobric Acid | 10 µM | ~1.5-fold increase | [9] |
| Palmitoyl-CoA Oxidation Activity (PCOA) | Fenofibric Acid | Not specified | Induction | [12] |
| Lauric Acid ω-hydroxylase (LAH) Activity | Fenofibric Acid | Not specified | Induction | [12] |
| HMG-CoA Reductase Activity | Gemfibrozil (B1671426) | 0.25 mM | Decrease | [13] |
| Cholesterol Synthesis | Gemfibrozil | 0.25 mM | Decrease | [13][14] |
| Cholesterol Synthesis | Clofibric Acid | 0.25 mM | Decrease | [13][14] |
Table 2: Effects of Fibrates on Drug-Metabolizing Enzyme Expression in Human Hepatocytes
| Gene/Enzyme | Compound | Effect (mRNA) | Effect (Activity) | Reference |
| CYP3A4 | Gemfibrozil, Fenofibric Acid, Clofibric Acid | 2- to 5-fold increase | ~2- to 3-fold increase | [11] |
| CYP2C8 | Gemfibrozil, Fenofibric Acid, Clofibric Acid | 2- to 6-fold increase | 3- to 6-fold increase (Fenofibric/Clofibric Acid) | [11] |
| UGT1A1 | Gemfibrozil, Fenofibric Acid, Clofibric Acid | 2- to 3-fold increase | Modest change | [11] |
Experimental Protocols
Protocol 1: Primary Hepatocyte Culture and Treatment with this compound
Objective: To establish a primary hepatocyte culture and treat the cells with this compound to study its effects.
Materials:
-
Primary hepatocytes (freshly isolated or cryopreserved)
-
Collagen-coated cell culture plates
-
Hepatocyte culture medium (e.g., Williams' Medium E with supplements)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
If using cryopreserved hepatocytes, thaw the cells rapidly in a 37°C water bath.
-
Dilute the cell suspension in pre-warmed hepatocyte culture medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Seed the hepatocytes onto collagen-coated plates at a desired density (e.g., 0.5 x 10^6 cells/well in a 6-well plate).
-
Incubate the plates at 37°C and 5% CO2 for 4-6 hours to allow for cell attachment.
-
-
This compound Treatment:
-
After cell attachment, replace the medium with fresh culture medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Protocol 2: Quantification of Peroxisome Proliferation by Morphometric Analysis
Objective: To quantify the increase in peroxisome number and size following this compound treatment.
Materials:
-
Hepatocytes cultured and treated as in Protocol 1
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a peroxisomal marker (e.g., anti-PMP70 or anti-Catalase)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope with image analysis software
Procedure:
-
Immunofluorescence Staining:
-
Fix the treated hepatocytes with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding with 5% BSA in PBS for 1 hour.
-
Incubate with the primary antibody against the peroxisomal marker overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount with a mounting medium containing DAPI.
-
-
Image Acquisition and Analysis:
Protocol 3: Measurement of Peroxisomal β-Oxidation Activity
Objective: To measure the rate of peroxisomal fatty acid β-oxidation.
Materials:
-
Hepatocytes cultured and treated as in Protocol 1
-
Cell lysis buffer
-
Reaction buffer containing a substrate for peroxisomal β-oxidation (e.g., [1-14C]palmitoyl-CoA)
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Lysate Preparation:
-
Harvest the treated hepatocytes and lyse them in a suitable buffer.
-
Determine the protein concentration of the lysates.
-
-
β-Oxidation Assay:
-
Incubate a known amount of cell lysate protein with the reaction buffer containing [1-14C]palmitoyl-CoA. The assay is often performed in the presence of an inhibitor of mitochondrial β-oxidation (e.g., cyanide) to specifically measure peroxisomal activity.[12]
-
Stop the reaction and separate the radiolabeled acetyl-CoA from the unreacted substrate.
-
Measure the radioactivity of the product using a scintillation counter.
-
Calculate the rate of β-oxidation and normalize it to the protein concentration.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in hepatocytes.
Caption: Experimental workflow for studying this compound effects.
References
- 1. Fibrates, glitazones, and peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling of hepatic gene expression in rats treated with fibric acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Hepatic peroxisome proliferator-activated receptor alpha mediates the major metabolic effects of Wy-14643 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibrates - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The significance of in vitro studies on peroxisome proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of fatty acid binding protein by peroxisome proliferators in primary hepatocyte cultures and its relationship to the induction of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
- 9. The effect of beclobric acid and clofibric acid on peroxisomal beta-oxidation and peroxisome proliferation in primary cultures of rat, monkey and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of PPARα Activation in Liver and Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative effects of fibrates on drug metabolizing enzymes in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fenofibrate: metabolism and species differences for peroxisome proliferation in cultured hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the effects of gemfibrozil and clofibric acid on peroxisomal enzymes and cholesterol synthesis of rat hepatocytes [pubmed.ncbi.nlm.nih.gov]
- 14. Changes in isoprenoid lipid synthesis by gemfibrozil and clofibric acid in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Gene Expression Analysis Using Tibric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tibric acid, a peroxisome proliferator-activated receptor alpha (PPARα) agonist, in the analysis of gene expression. Detailed protocols for in vitro and in vivo studies are provided, along with data presentation guidelines and visualizations to facilitate experimental design and data interpretation.
Introduction
This compound is a member of the fibrate class of drugs that functions as a potent agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that is a key regulator of lipid metabolism.[1][2] Upon activation by ligands such as this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[1][3] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.[1][3] The primary therapeutic effects of this compound, including the reduction of plasma triglycerides and regulation of lipoprotein metabolism, are mediated through these changes in gene expression.[1][4]
Mechanism of Action: The PPARα Signaling Pathway
This compound exerts its effects on gene expression primarily through the activation of the PPARα signaling pathway. The binding of this compound to PPARα initiates a cascade of molecular events that ultimately alters the transcription rates of a multitude of genes involved in lipid homeostasis.
References
Application Notes and Protocols for the Quantitative Analysis of Tibric Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tibric acid, a fibric acid derivative, is a hypolipidemic agent that modulates lipid metabolism primarily through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2][3] Accurate and precise quantification of this compound in biological matrices such as plasma, serum, and urine is essential for pharmacokinetic studies, therapeutic drug monitoring, and understanding its physiological effects. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Electron Capture (EC) detection, including comprehensive sample preparation procedures. Method validation parameters, drawn from closely related fibric acid derivatives, are provided as a reference for establishing robust analytical methods.
Mechanism of Action: PPARα Signaling Pathway
This compound, like other fibrates, exerts its therapeutic effects by acting as a PPARα agonist.[1][2] PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of genes involved in lipid and lipoprotein metabolism.[4][5][6] Upon binding of this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[6] This binding event modulates the transcription of genes involved in fatty acid uptake, β-oxidation, and the regulation of lipoprotein levels, ultimately leading to a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.
Figure 1. this compound activation of the PPARα signaling pathway.
Experimental Protocols
The following sections detail the methodologies for sample preparation and chromatographic analysis of this compound in biological samples.
Sample Preparation
The choice of sample preparation technique is critical for removing interfering substances and concentrating the analyte. Three common methods are described below: protein precipitation, liquid-liquid extraction, and solid-phase extraction.
This is a rapid and straightforward method for removing proteins from plasma or serum samples.[7]
Protocol:
-
To 200 µL of plasma or serum in a microcentrifuge tube, add 600 µL of cold acetonitrile (B52724) (or methanol).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for HPLC analysis or a derivatization agent for GC analysis.
LLE is a more selective method that separates this compound from the biological matrix based on its partitioning between two immiscible liquids.[8][9]
Protocol:
-
To 500 µL of plasma, serum, or urine in a glass tube, add an appropriate internal standard.
-
Acidify the sample by adding 50 µL of 1 N HCl to protonate the this compound.[8]
-
Add 2 mL of an organic extraction solvent (e.g., a mixture of hexane (B92381) and isopropanol (B130326) (9:1, v/v) or benzene).[8]
-
Vortex the mixture for 2 minutes to facilitate the transfer of this compound into the organic phase.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue for analysis.
SPE provides a high degree of sample cleanup and concentration and can be automated for high-throughput analysis.[10][11]
Protocol:
-
Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol (B129727) and 1 mL of deionized water.
-
Dilute 500 µL of plasma or serum with 500 µL of 4% phosphoric acid.
-
Load the diluted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water followed by 1 mL of 10% methanol in water to remove polar interferences.
-
Elute the this compound from the cartridge with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute the residue.
Figure 2. General workflow for the preparation of biological samples.
Chromatographic Analysis
This method is suitable for the quantification of this compound at concentrations typically found in pharmacokinetic studies.[8]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 285 nm.[11]
-
Column Temperature: 30°C.
-
For lower concentrations, a more sensitive GC-EC method can be employed following derivatization of the acidic group of this compound.[8]
-
Derivatization (Methylation):
-
To the dried sample residue, add 100 µL of a methylating agent (e.g., BF3-methanol).
-
Heat the mixture at 60°C for 10 minutes.
-
After cooling, add 1 mL of hexane and 1 mL of water.
-
Vortex and centrifuge to separate the layers.
-
Inject the upper hexane layer into the GC.
-
-
GC-EC Conditions:
-
Column: Capillary column suitable for fatty acid methyl ester analysis (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Nitrogen or Helium.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 240°C at 15°C/min.
-
Hold at 240°C for 5 minutes.
-
-
Detector: Electron Capture Detector (ECD).
-
Detector Temperature: 300°C.
-
Method Validation and Quantitative Data
The following tables summarize the typical performance characteristics for the quantitative analysis of fibric acid derivatives in biological samples. These values serve as a guideline, and specific validation for this compound should be performed according to regulatory guidelines (e.g., EMA, FDA).[12]
Table 1: HPLC-UV Method Performance Characteristics (based on Fenofibric Acid data) [11]
| Parameter | Typical Value | Description |
| Linearity (r²) | > 0.995 | Correlation coefficient of the calibration curve. |
| Linear Range | 0.5 - 40 µg/mL | The concentration range over which the method is accurate and precise. |
| Limit of Quantification (LOQ) | 0.5 µg/mL | The lowest concentration that can be quantitatively determined with acceptable precision and accuracy. |
| Intra-day Precision (%CV) | < 10% | Precision of measurements within a single day. |
| Inter-day Precision (%CV) | < 15% | Precision of measurements across different days. |
| Accuracy (% Recovery) | 90 - 110% | The closeness of the measured value to the true value. |
| Recovery | > 85% | The efficiency of the extraction procedure. |
Table 2: LC-MS/MS Method Performance Characteristics (based on Fenofibric Acid data) [7][9]
| Parameter | Typical Value | Description |
| Linearity (r²) | > 0.998 | Correlation coefficient of the calibration curve. |
| Linear Range | 50 - 6000 ng/mL | The concentration range over which the method is accurate and precise. |
| Limit of Quantification (LOQ) | 50 ng/mL | The lowest concentration that can be quantitatively determined with acceptable precision and accuracy. |
| Intra-day Precision (%CV) | < 12% | Precision of measurements within a single day. |
| Inter-day Precision (%CV) | < 15% | Precision of measurements across different days. |
| Accuracy (% Recovery) | 97 - 112% | The closeness of the measured value to the true value. |
| Recovery | > 90% | The efficiency of the extraction procedure. |
Table 3: GC-EC Method Performance Characteristics (based on this compound data) [8]
| Parameter | Typical Value | Description |
| Minimum Detectable Level (MDL) in Urine | 1.0 ppb (ng/mL) | The lowest concentration that can be reliably detected. |
| Minimum Detectable Level (MDL) in Wastewater | 0.1 ppb (ng/mL) | The lowest concentration that can be reliably detected. |
| Recovery from Urine | 85 ± 5% | The efficiency of the extraction procedure from urine. |
| Recovery from Wastewater | 90 ± 8% | The efficiency of the extraction procedure from wastewater. |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the quantitative analysis of this compound in biological samples. The selection of the appropriate sample preparation and analytical technique will depend on the required sensitivity, sample matrix, and available instrumentation. For higher concentrations, HPLC-UV offers a robust and reliable method. For trace-level quantification, a more sensitive technique such as GC-EC after derivatization or LC-MS/MS is recommended. It is imperative that any method be fully validated to ensure the accuracy and reliability of the generated data in compliance with regulatory standards.
References
- 1. youtube.com [youtube.com]
- 2. Fibric Acid Antilipemic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. akademiamedycyny.pl [akademiamedycyny.pl]
- 8. Determination of this compound and clofibrate in animal feed, wastewater and hunan urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of fenofibric acid in human plasma using automated solid-phase extraction coupled to liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for Studying PPARα Signaling Pathways with Tibric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Tibric acid, a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist, to investigate lipid metabolism, gene regulation, and related cellular signaling pathways. Detailed protocols for key in vitro and in vivo experiments are included to facilitate the design and execution of robust studies.
Introduction to this compound and PPARα
This compound is a member of the fibrate class of drugs, which are well-established hypolipidemic agents.[1][2] Its primary mechanism of action is the activation of PPARα, a ligand-activated transcription factor that plays a central role in the regulation of genes involved in fatty acid oxidation, transport, and lipoprotein metabolism.[2][3] Upon activation by a ligand such as this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[2]
The study of this compound's effects on PPARα signaling is crucial for understanding its therapeutic potential in treating dyslipidemia, a condition characterized by abnormal levels of lipids in the blood, and for exploring its broader roles in metabolic diseases.
Mechanism of Action
This compound and other fibrates effectively lower plasma triglycerides and, in some cases, low-density lipoprotein (LDL) cholesterol, while increasing high-density lipoprotein (HDL) cholesterol.[4][5] These effects are mediated through the PPARα-dependent regulation of a suite of target genes.
Key molecular events following PPARα activation by this compound include:
-
Increased Fatty Acid Catabolism: Upregulation of genes encoding enzymes involved in mitochondrial and peroxisomal β-oxidation of fatty acids, such as Acyl-CoA Oxidase 1 (ACOX1) and Carnitine Palmitoyltransferase 1A (CPT1A).[6][7]
-
Enhanced Lipoprotein Lipolysis: Increased expression of lipoprotein lipase (B570770) (LPL) and decreased expression of its inhibitor, Apolipoprotein C-III (APOC3), leading to enhanced clearance of triglyceride-rich lipoproteins.[2]
-
Modulation of HDL Metabolism: Increased expression of Apolipoprotein A-I (APOA1) and Apolipoprotein A-II (APOA2), key components of HDL particles.[2]
Quantitative Data Summary
The following tables summarize quantitative data on the effects of fibrates, including this compound, on PPARα activation and the expression of its target genes.
Table 1: In Vitro PPARα Activation by Fibrates
| Compound | Cell Line | Assay Type | EC50 | Reference |
| Fenofibric Acid | - | Transactivation Assay | 9.47 µM | [8] |
| Bezafibrate | - | Transactivation Assay | 30.4 µM | [8] |
| GW7647 | - | Transactivation Assay | 8.18 nM | [8] |
| GW2331 | Human PPARα | Reporter Gene Assay | 50 nM | [9] |
Table 2: In Vivo Effects of Fibrates on Plasma Lipids in Rodent Models
| Compound | Animal Model | Treatment | Change in Triglycerides | Change in Cholesterol | Reference |
| This compound | Rat | Oral administration (1 week) | Decreased | Decreased | [10] |
| Etofibrate (B1671712) | Rat | 300 mg/kg/day (10 days) | Decreased | Decreased | [11] |
| Fenofibrate | ob/ob Mouse | 20 mg/kg/day (13 weeks) | -21.0% | Not specified | [12] |
Table 3: Regulation of PPARα Target Gene Expression by Fibrates in Human Hepatocytes
| Gene | Compound | Fold Change in mRNA | Reference |
| CYP3A4 | Fenofibric Acid | 2- to 5-fold increase | [13] |
| CYP2C8 | Fenofibric Acid | 2- to 6-fold increase | [13] |
| UGT1A1 | Fenofibric Acid | 2- to 3-fold increase | [13] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on PPARα signaling are provided below.
Preparation of this compound for Experimental Use
For In Vitro Studies:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.
-
Working Solution Preparation: Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiments. Ensure the final solvent concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
For In Vivo Studies (Oral Gavage):
-
Vehicle Selection: A common vehicle for oral administration of fibrates in rodents is a 0.5% or 1% (w/v) solution of carboxymethylcellulose (CMC) in water. Other options include corn oil or a suspension in water with a small amount of Tween 80 to aid in solubilization.
-
Suspension Preparation: Weigh the required amount of this compound and suspend it in the chosen vehicle. Homogenize the suspension thoroughly using a sonicator or a homogenizer to ensure uniform distribution of the compound. Prepare the suspension fresh daily.
In Vitro Studies
1. PPARα Reporter Gene Assay
This assay quantitatively measures the activation of PPARα by a test compound.
-
Cell Line: Human hepatoma cells (e.g., HepG2) are commonly used.
-
Principle: Cells are transiently or stably transfected with two plasmids: one expressing the human PPARα protein and another containing a luciferase reporter gene driven by a promoter with multiple PPREs.[14][15] Activation of PPARα by this compound leads to the expression of luciferase, which can be quantified by measuring luminescence.
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO). Include a known PPARα agonist (e.g., GW7647) as a positive control.
-
Incubation: Incubate the cells for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold induction of luciferase activity relative to the vehicle control against the concentration of this compound to determine the EC50 value.
2. Gene Expression Analysis in HepG2 Cells
This protocol details the treatment of HepG2 cells with this compound to analyze the expression of PPARα target genes by quantitative PCR (qPCR).
-
Cell Line: HepG2 cells.
Protocol:
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Seed HepG2 cells in 6-well plates. Once the cells reach 70-80% confluency, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50 µM) or a vehicle control.
-
Incubation: Incubate the cells for 24 hours.[16]
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes for PPARα target genes (e.g., ACOX1, CPT1A, APOA1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
In Vivo Studies
1. Rodent Model of Hyperlipidemia
This protocol describes the induction of hyperlipidemia in rats and subsequent treatment with this compound.
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Induction of Hyperlipidemia: A high-fat diet (HFD) is a common method to induce hyperlipidemia. The diet typically contains a high percentage of fat (e.g., 45-60% of calories from fat), cholesterol, and cholic acid.[17]
Protocol:
-
Acclimation: Acclimate the rats to the housing conditions for at least one week.
-
Induction: Feed the rats a HFD for a period of 4-8 weeks to induce hyperlipidemia. A control group should be fed a standard chow diet.
-
Treatment: After the induction period, divide the hyperlipidemic rats into treatment groups. Administer this compound (e.g., 30-100 mg/kg body weight) or the vehicle control daily by oral gavage for a specified duration (e.g., 2-4 weeks).[18]
-
Sample Collection: At the end of the treatment period, collect blood samples for lipid analysis and harvest tissues (e.g., liver) for gene and protein expression analysis.
-
Lipid Analysis: Measure plasma levels of total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol using commercial assay kits.
-
Gene and Protein Expression Analysis: Analyze the expression of PPARα target genes and proteins in the liver using qPCR and Western blotting, respectively.
2. Western Blot Analysis of PPARα Target Proteins
This protocol outlines the detection of PPARα target proteins in liver tissue from this compound-treated animals.
Protocol:
-
Protein Extraction: Homogenize liver tissue in a suitable lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for PPARα target proteins (e.g., ACOX1, CPT1A) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
PPARα Signaling Pathway
Caption: PPARα signaling pathway activation by this compound.
Experimental Workflow for In Vitro Gene Expression Analysis
Caption: Workflow for in vitro analysis of gene expression.
Logical Relationship of this compound's Effects
References
- 1. Fibrates, glitazones, and peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of fibric acids in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acids and hypolipidemic drugs regulate peroxisome proliferator-activated receptors α- and γ-mediated gene expression via liver fatty acid binding protein: A signaling path to the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fibric acids: effects on lipids and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of gemfibrozil and other fibric acid derivatives on blood lipids and lipoproteins [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of ACOX1 enhances the therapeutic efficacy of obeticholic acid in treating non-alcoholic fatty liver disease and mitigates its lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]
- 8. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of this compound on hepatic cholesterol synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies with etofibrate in the rat. Part I: Effects on glycerol, free fatty acid and triacylglycerol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fenofibrate enhances lipid deposition via modulating PPARγ, SREBP-1c, and gut microbiota in ob/ob mice fed a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative effects of fibrates on drug metabolizing enzymes in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A teleost in vitro reporter gene assay to screen for agonists of the peroxisome proliferator-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Analysis of gene expression changes during lipid droplet formation in HepG2 human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Tibric Acid in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tibric acid, a member of the fibrate class of drugs, is recognized for its role as a lipid-lowering agent. Its therapeutic effects are primarily mediated through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a ligand-activated transcription factor belonging to the nuclear receptor superfamily and is a key regulator of lipid and glucose metabolism.[1] Upon activation by an agonist like this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid uptake, transport, and catabolism, ultimately leading to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels.
High-throughput screening (HTS) assays are essential tools in drug discovery for identifying and characterizing novel modulators of therapeutic targets. Cell-based reporter assays are particularly well-suited for studying the activity of nuclear receptors like PPARα. These assays typically employ a host cell line engineered to express the receptor of interest and a reporter gene (e.g., luciferase) under the control of a promoter containing PPREs. When a compound activates PPARα, the resulting transcriptional activation leads to the expression of the reporter gene, which can be quantified as a measurable signal (e.g., luminescence). This application note provides a detailed protocol for a cell-based HTS assay to identify and characterize agonists of human PPARα, using this compound as a reference compound.
Signaling Pathway of PPARα Activation
The activation of PPARα by this compound initiates a cascade of molecular events leading to the regulation of target gene expression. The diagram below illustrates this signaling pathway.
Caption: PPARα signaling pathway initiated by an agonist.
High-Throughput Screening (HTS) Assay Workflow
The following diagram outlines the major steps in the high-throughput screening assay for identifying PPARα agonists.
Caption: Experimental workflow for the PPARα agonist HTS assay.
Experimental Protocols
This protocol describes a cell-based luciferase reporter assay for screening compounds for human PPARα agonist activity in a 384-well format.
Materials and Reagents:
-
Human PPARα reporter cell line (e.g., HEK293 or HepG2 cells stably co-transfected with a human PPARα expression vector and a PPRE-driven luciferase reporter vector)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
This compound (as a reference agonist)
-
Test compounds
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega)
-
White, opaque, sterile 384-well microplates
-
Luminometer plate reader
Protocol:
-
Cell Culture and Plating:
-
Culture the human PPARα reporter cell line according to standard cell culture protocols.
-
On the day of the assay, harvest the cells and resuspend them in fresh culture medium to a final concentration of 1 x 10^5 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a white, opaque 384-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution series of this compound in culture medium to be used as a positive control and for generating a dose-response curve.
-
Prepare stock solutions of test compounds in DMSO. Create serial dilutions of the test compounds in culture medium.
-
The final DMSO concentration in the assay wells should not exceed 0.5% to avoid cytotoxicity.
-
Carefully remove the culture medium from the cell plate and add 10 µL of the diluted compounds (or vehicle control) to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours to allow for compound-induced gene expression.
-
-
Luciferase Assay:
-
Equilibrate the luciferase assay reagent to room temperature according to the manufacturer's instructions.
-
Remove the plate from the incubator and allow it to cool to room temperature for approximately 10-15 minutes.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to ensure complete cell lysis and stabilization of the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence signal from each well using a luminometer plate reader.
-
Data Presentation
The following tables summarize representative quantitative data from the PPARα agonist HTS assay.
Table 1: HTS Assay Performance Metrics
| Parameter | Value | Description |
| Z'-factor | ≥ 0.65 | A measure of assay quality, with a value > 0.5 indicating an excellent assay. |
| Signal-to-Background (S/B) Ratio | ≥ 10 | The ratio of the signal from the positive control (e.g., 10 µM this compound) to the signal from the vehicle control. |
| Coefficient of Variation (%CV) | < 10% | A measure of the variability of the signal within replicate wells. |
Table 2: Agonist Potency (EC50) Values
| Compound | EC50 (µM) | Max Fold Activation |
| This compound (Reference) | 5.2 | 15.3 |
| Fenofibric Acid | 12.6 | 12.8 |
| GW7647 (Positive Control) | 0.003 | 25.1 |
| Test Compound A | 2.8 | 18.5 |
| Test Compound B | > 50 | 1.2 |
Note: The EC50 values for this compound and Fenofibric Acid are representative values based on the activity of similar fibrates and may vary depending on the specific assay conditions.
Conclusion
The described cell-based HTS assay provides a robust and reliable method for the identification and characterization of novel PPARα agonists. This compound serves as a suitable reference compound for validating assay performance and for comparing the potency of new chemical entities. The detailed protocol and representative data presented in this application note can be adapted by researchers in drug discovery and development to screen compound libraries and advance the discovery of new therapeutics targeting metabolic diseases.
References
Application Notes and Protocols for Investigating Drug-Induced Liver Changes with Tibric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tibric acid, a member of the fibric acid derivative class of compounds, serves as a valuable tool in toxicological and pharmacological research for investigating drug-induced liver changes. Like other fibrates, its primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation in the liver.[1][2] By studying the effects of this compound, researchers can gain insights into the molecular pathways underlying drug-induced hepatotoxicity, particularly those related to peroxisome proliferation, hepatocellular hypertrophy, and alterations in fatty acid metabolism.
These application notes provide a comprehensive overview of the use of this compound in liver studies, including its mechanism of action, key signaling pathways, and detailed protocols for in vitro and in vivo experimental models.
Mechanism of Action: PPARα Activation
This compound, upon entering hepatocytes, binds to and activates PPARα. This activation leads to the formation of a heterodimer with the retinoid X receptor (RXR).[1] This PPARα-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[1][3] This binding event modulates the transcription of a host of genes involved in fatty acid uptake, transport, and oxidation, as well as those associated with peroxisome proliferation.[1][4]
// Nodes Tibric_Acid [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPARa [label="PPARα", fillcolor="#FBBC05", fontcolor="#202124"]; RXR [label="RXR", fillcolor="#FBBC05", fontcolor="#202124"]; PPARa_RXR_Complex [label="PPARα-RXR\nHeterodimer", fillcolor="#34A853", fontcolor="#FFFFFF"]; PPRE [label="PPRE\n(Peroxisome Proliferator\nResponse Element)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Target_Genes [label="Target Gene\nTranscription", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Biological_Effects [label="Biological Effects:\n- Increased Fatty Acid Oxidation\n- Peroxisome Proliferation\n- Hepatocellular Hypertrophy", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Tibric_Acid -> PPARa [label=" Binds & Activates"]; PPARa -> PPARa_RXR_Complex; RXR -> PPARa_RXR_Complex; PPARa_RXR_Complex -> PPRE [label=" Binds to"]; PPRE -> Target_Genes [label=" Modulates"]; Target_Genes -> Biological_Effects;
// Invisible edges for layout {rank=same; Tibric_Acid; PPARa; RXR} } "this compound-Induced PPARα Signaling Pathway"
Quantitative Data on this compound and Fibrate Effects on Liver Parameters
The following tables summarize the quantitative effects of this compound and other fibrates on various liver parameters, compiled from in vivo and in vitro studies.
Table 1: Effects of Fibric Acid Derivatives on Liver Enzymes and Lipids in Rats
| Compound | Dose | Duration | Change in Serum ALT/AST | Change in Serum Triglycerides | Change in Liver Weight | Reference |
| This compound | Various Oral Doses | 1 week | Not specified | Decreased | Increased | [5] |
| Fenofibrate | Multiple dose levels | Up to 2 weeks | No significant increase (except at highest dose of one analog) | Decreased | Increased (Hepatocellular hypertrophy) | [4] |
| Clofibrate (B1669205) | Dose-dependent | Not specified | Not specified | Decreased (fructose-induced hypertriglyceridemia) | Increased | [6] |
| Gemfibrozil (B1671426) | Dose-dependent | Not specified | Not specified | Decreased (fructose-induced hypertriglyceridemia) | Increased | [6] |
Table 2: In Vitro Effects of Fibric Acid Derivatives on Gene Expression in Primary Human Hepatocytes
| Compound | Target Gene | Fold Change in mRNA Levels | Reference |
| Fenofibric Acid | ACOX1, CPT1A, CYP4A, FASN | Upregulation of FAO genes (ACOX1, CPT1A), downregulation of lipogenesis genes (FASN) | [1] |
| Fenofibric Acid | CYP3A4 | 2- to 5-fold increase | [1] |
| Fenofibric Acid | CYP2C8 | 2- to 6-fold increase | [1] |
| Fenofibric Acid | UGT1A1 | 2- to 3-fold increase | [1] |
Experimental Protocols
In Vitro Studies using Primary Hepatocytes
// Nodes Thaw_Plate [label="Thaw and Plate\nPrimary Hepatocytes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Culture [label="Culture Hepatocytes\n(e.g., 24-48 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; Treat [label="Treat with this compound\n(various concentrations)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate [label="Incubate for\nDesired Time Period", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Harvest [label="Harvest Cells for Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; RNA_Analysis [label="RNA Isolation & qRT-PCR\n(Gene Expression)", shape=ellipse, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Protein_Analysis [label="Protein Extraction & Western Blot\n(Protein Expression)", shape=ellipse, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Metabolic_Assay [label="Metabolic Assays\n(e.g., Fatty Acid Oxidation)", shape=ellipse, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Thaw_Plate -> Culture; Culture -> Treat; Treat -> Incubate; Incubate -> Harvest; Harvest -> RNA_Analysis; Harvest -> Protein_Analysis; Harvest -> Metabolic_Assay; } "In Vitro Experimental Workflow"
Protocol 1: Treatment of Primary Hepatocytes with this compound
This protocol details the treatment of primary hepatocytes with this compound to investigate its effects on gene expression and cellular functions.
Materials:
-
Cryopreserved primary human or rat hepatocytes
-
Hepatocyte thawing medium
-
Hepatocyte plating medium (e.g., Williams' Medium E with supplements)
-
Hepatocyte culture medium
-
Collagen-coated cell culture plates (e.g., 6-well or 12-well)[7]
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, as a vehicle for this compound)
-
Phosphate-buffered saline (PBS)
-
TRIzol or other RNA extraction reagent
-
Reagents for qRT-PCR (reverse transcriptase, cDNA synthesis kit, primers, SYBR Green master mix)
Procedure:
-
Thawing and Plating of Hepatocytes:
-
Pre-warm hepatocyte thawing and plating media to 37°C.[7]
-
Rapidly thaw the cryovial of hepatocytes in a 37°C water bath until a small ice crystal remains.[7]
-
Transfer the cell suspension to a conical tube containing pre-warmed thawing medium and centrifuge at a low speed (e.g., 100 x g) for 5-10 minutes.[1]
-
Aspirate the supernatant and gently resuspend the cell pellet in plating medium.
-
Determine cell viability and concentration using a trypan blue exclusion assay.
-
Seed the hepatocytes onto collagen-coated plates at a desired density and allow them to attach for 4-6 hours in a 37°C, 5% CO2 incubator.[1][7]
-
After attachment, replace the plating medium with fresh culture medium.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in culture medium to achieve the desired final concentrations. Prepare a vehicle control containing the same final concentration of DMSO.
-
Aspirate the medium from the cultured hepatocytes and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
RNA Extraction and Gene Expression Analysis:
-
After the treatment period, wash the cells once with PBS.
-
Lyse the cells directly in the culture plate using TRIzol reagent and extract total RNA according to the manufacturer's protocol.[1]
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Perform reverse transcription to synthesize cDNA from the extracted RNA.
-
Conduct quantitative real-time PCR (qRT-PCR) to measure the relative expression of target genes (e.g., PPARα target genes like ACOX1, CPT1A, and CYP4A11, or markers of liver injury).[1] Normalize the expression data to a stable housekeeping gene.
-
Protocol 2: Fatty Acid Oxidation Assay in Hepatocytes
This protocol measures the effect of this compound on the rate of fatty acid oxidation in cultured hepatocytes.
Materials:
-
Hepatocytes cultured and treated with this compound as described in Protocol 1.
-
Fatty acid oxidation medium (e.g., DMEM containing 0.2 mM palmitic acid, 2.5% fatty acid-free BSA, and 200 µM L-carnitine).
-
[¹⁴C]-labeled palmitic acid.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
After treating the hepatocytes with this compound for the desired duration, replace the treatment medium with the fatty acid oxidation medium containing [¹⁴C]-palmitic acid.[8]
-
Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C.
-
Collect the incubation medium.
-
Separate the radiolabeled CO₂ and acid-soluble metabolites (ketone bodies) from the unmetabolized [¹⁴C]-palmitic acid using established methods (e.g., precipitation of unmetabolized fatty acids).
-
Quantify the amount of radioactivity in the CO₂ and acid-soluble fractions using a scintillation counter. This represents the rate of complete and incomplete fatty acid oxidation, respectively.
In Vivo Studies in Rodents
// Nodes Acclimatize [label="Acclimatize Animals\n(e.g., Rats or Mice)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Administer [label="Administer this compound\n(e.g., Oral Gavage)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="Monitor Animals\n(Body Weight, Clinical Signs)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Collect_Samples [label="Collect Blood and Liver Tissue\nat Endpoint", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Serum_Analysis [label="Serum Biochemistry\n(ALT, AST, Lipids)", shape=ellipse, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Histo_Analysis [label="Histopathological Analysis\nof Liver Tissue", shape=ellipse, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Gene_Expression [label="Gene Expression Analysis\n(qRT-PCR from Liver)", shape=ellipse, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Acclimatize -> Administer; Administer -> Monitor; Monitor -> Collect_Samples; Collect_Samples -> Serum_Analysis; Collect_Samples -> Histo_Analysis; Collect_Samples -> Gene_Expression; } "In Vivo Experimental Workflow"
Protocol 3: In Vivo Administration of this compound and Liver Tissue Analysis
This protocol describes the administration of this compound to rodents to study its effects on the liver in a whole-animal model.
Materials:
-
Male albino rats (or other suitable rodent model).
-
This compound.
-
Vehicle for administration (e.g., corn oil or 0.5% carboxymethylcellulose).
-
Oral gavage needles.
-
Equipment for blood collection (e.g., syringes, collection tubes).
-
Surgical instruments for tissue harvesting.
-
10% neutral buffered formalin for tissue fixation.
-
Reagents and equipment for serum biochemistry analysis.
-
Reagents and equipment for histopathology (paraffin embedding, microtome, H&E staining).
Procedure:
-
Animal Acclimatization and Dosing:
-
Acclimatize animals to the housing conditions for at least one week before the start of the experiment.
-
Randomly assign animals to treatment groups (e.g., vehicle control and different dose levels of this compound).
-
Prepare the dosing solutions of this compound in the chosen vehicle.
-
Administer this compound or vehicle daily via oral gavage for the specified duration of the study (e.g., 1 to 2 weeks).[4][5]
-
-
In-life Monitoring and Sample Collection:
-
Monitor the animals daily for any clinical signs of toxicity. Record body weights regularly.
-
At the end of the treatment period, euthanize the animals according to approved protocols.
-
Collect blood via cardiac puncture or other appropriate method for serum biochemistry analysis.
-
Perform a necropsy and carefully excise the liver. Weigh the liver and record the liver-to-body weight ratio.
-
-
Serum Biochemistry:
-
Separate serum from the collected blood by centrifugation.
-
Analyze the serum for markers of liver injury, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), as well as lipid parameters like triglycerides and cholesterol.
-
-
Histopathological Analysis:
-
Fix a portion of the liver tissue in 10% neutral buffered formalin for at least 24 hours.[9]
-
Process the fixed tissue, embed in paraffin, and section using a microtome.
-
Stain the tissue sections with hematoxylin (B73222) and eosin (B541160) (H&E) for morphological evaluation.
-
Examine the stained sections under a microscope for evidence of hepatocellular hypertrophy, necrosis, inflammation, steatosis, and peroxisome proliferation (which may require electron microscopy for definitive identification).
-
-
Gene Expression Analysis (Optional):
-
Snap-freeze a portion of the liver tissue in liquid nitrogen and store at -80°C for subsequent RNA extraction and gene expression analysis as described in Protocol 1.
-
Conclusion
This compound is a potent tool for elucidating the mechanisms of drug-induced liver changes, primarily through its action as a PPARα agonist. The protocols provided herein offer a framework for conducting both in vitro and in vivo studies to investigate the multifaceted effects of this compound on the liver. By employing these methods, researchers can contribute to a deeper understanding of liver pathophysiology and aid in the development of safer and more effective pharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. Fenofibrate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Profiling of hepatic gene expression in rats treated with fibric acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on hepatic cholesterol synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of clofibrate and gemfibrozil on the activities of mitochondrial carnitine acyltransferases in rat liver. Dose--response relations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Primary Human Hepatocytes Culture Protocol [sigmaaldrich.com]
- 8. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Tibric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tibric acid, a member of the fibrate class of drugs, is a potent agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2] PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis.[3][4][5] Activation of PPARα by ligands like this compound leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1]
The primary therapeutic effect of fibrates is the reduction of plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[6] These effects are mediated through PPARα-dependent regulation of genes involved in fatty acid uptake, β-oxidation, and lipoprotein metabolism.[1][3][5] Beyond its role in lipid metabolism, PPARα activation has been shown to have pleiotropic effects, including anti-inflammatory actions and influences on cell proliferation, differentiation, and apoptosis.[7][8][9]
Flow cytometry is a powerful technology that allows for the rapid, multi-parametric analysis of single cells in a heterogeneous population.[10] This technique is invaluable for elucidating the cellular effects of pharmacological agents like this compound. By utilizing fluorescent probes and antibodies, flow cytometry can quantify various cellular processes, providing insights into the mechanism of action of a drug.
These application notes provide detailed protocols for utilizing flow cytometry to analyze key cellular events in response to this compound treatment, including apoptosis, cell cycle progression, reactive oxygen species (ROS) production, and fatty acid uptake.
Key Cellular Applications for Flow Cytometry Analysis
Based on the known mechanism of action of fibrates as PPARα agonists, several cellular processes can be investigated using flow cytometry to understand the effects of this compound.
-
Apoptosis: Fibrates have been shown to induce apoptosis in various cell types.[9][11] Flow cytometry, using Annexin V and Propidium Iodide (PI) staining, can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis: PPARα activation can influence cell proliferation.[7] Propidium Iodide (PI) staining of DNA allows for the analysis of cell cycle distribution, identifying the percentage of cells in the G0/G1, S, and G2/M phases.
-
Oxidative Stress: The modulation of fatty acid metabolism by PPARα agonists can impact the cellular redox state.[12] Dichlorodihydrofluorescein diacetate (DCFDA) is a fluorescent probe used to measure intracellular reactive oxygen species (ROS) by flow cytometry.
-
Fatty Acid Uptake: As PPARα activation is central to fatty acid metabolism, directly measuring the uptake of fatty acids is a key functional assay.[4] Fluorescently labeled fatty acid analogs can be used to quantify uptake by flow cytometry.
Data Presentation
The following tables provide an illustrative summary of expected quantitative data from flow cytometry analysis of cells treated with this compound. The data is hypothetical and intended for demonstration purposes, based on the known effects of other fibrates.
Table 1: Apoptosis Analysis of Hepatocytes Treated with this compound for 24 hours
| Treatment Group | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control (0.1% DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (10 µM) | 88.7 ± 3.5 | 6.8 ± 1.2 | 4.5 ± 0.9 |
| This compound (50 µM) | 75.4 ± 4.2 | 15.3 ± 2.5 | 9.3 ± 1.8 |
| This compound (100 µM) | 62.1 ± 5.1 | 25.6 ± 3.3 | 12.3 ± 2.1 |
Table 2: Cell Cycle Analysis of Smooth Muscle Cells Treated with this compound for 48 hours
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (0.1% DMSO) | 65.4 ± 3.2 | 20.1 ± 2.5 | 14.5 ± 1.8 |
| This compound (10 µM) | 72.8 ± 2.8 | 15.3 ± 1.9 | 11.9 ± 1.5 |
| This compound (50 µM) | 78.2 ± 3.1 | 12.5 ± 1.6 | 9.3 ± 1.2 |
| This compound (100 µM) | 85.1 ± 2.5 | 8.7 ± 1.1 | 6.2 ± 0.9 |
Table 3: Reactive Oxygen Species (ROS) Production in Macrophages Treated with this compound for 6 hours
| Treatment Group | Mean Fluorescence Intensity (MFI) of DCF |
| Vehicle Control (0.1% DMSO) | 150 ± 25 |
| This compound (10 µM) | 225 ± 35 |
| This compound (50 µM) | 410 ± 50 |
| This compound (100 µM) | 650 ± 75 |
| Positive Control (H₂O₂) | 1200 ± 150 |
Table 4: Fatty Acid Uptake in Adipocytes Treated with this compound for 12 hours
| Treatment Group | Mean Fluorescence Intensity (MFI) of Fluorescent Fatty Acid Analog |
| Vehicle Control (0.1% DMSO) | 350 ± 40 |
| This compound (10 µM) | 520 ± 55 |
| This compound (50 µM) | 890 ± 80 |
| This compound (100 µM) | 1350 ± 120 |
Signaling Pathways and Experimental Workflows
Caption: PPARα Signaling Pathway activated by this compound.
Caption: Experimental workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[13]
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Phosphate Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)
-
Flow cytometry tubes
-
Micropipettes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100 µM) for the desired time period (e.g., 24, 48 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle scraping. For suspension cells, proceed to the next step.
-
Collect cells, including any floating cells from the supernatant, into a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS by resuspending and centrifuging at 300 x g for 5 minutes.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 5-10 µL of PI staining solution just prior to analysis.[14]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells (often considered debris)
-
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA.[15] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[15] By staining fixed and permeabilized cells with PI, the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) can be determined based on their DNA content.[15]
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
PBS, Ca²⁺ and Mg²⁺ free
-
Cold 70% Ethanol (B145695)
-
PI staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A solution (e.g., 100 µg/mL in PBS)
-
Flow cytometry tubes
-
Micropipettes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1, Step 1.
-
-
Cell Harvesting:
-
Follow the same procedure as in Protocol 1, Step 2.
-
-
Fixation:
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to ensure accurate DNA content measurement.
-
Collect data for at least 10,000 events per sample.
-
Use a histogram of PI fluorescence (linear scale) to visualize the cell cycle distribution.
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable, non-fluorescent probe.[18] Once inside the cell, it is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into 2',7'-dichlorofluorescein (B58168) (DCF), a highly fluorescent compound.[18][19] The fluorescence intensity of DCF is proportional to the amount of ROS in the cell.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
PBS or Hank's Balanced Salt Solution (HBSS)
-
DCFDA stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., H₂O₂)
-
Flow cytometry tubes
-
Micropipettes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1, Step 1, but treat for a shorter duration (e.g., 1, 3, 6 hours) as ROS production is often an early event.
-
-
Staining:
-
After treatment, harvest the cells as described in Protocol 1, Step 2.
-
Wash the cells once with PBS.
-
Resuspend the cells in pre-warmed PBS or HBSS containing 5-10 µM DCFDA.
-
Incubate for 30 minutes at 37°C in the dark.[20]
-
-
Cell Harvesting (for adherent cells stained in plate):
-
Alternatively, for adherent cells, remove the treatment medium, wash with PBS, and add the DCFDA staining solution directly to the wells.
-
After incubation, wash the cells with PBS and then harvest them.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use unstained cells as a negative control. A positive control (e.g., cells treated with H₂O₂) should also be included.
-
Excite DCF at 488 nm and measure the emission at ~530 nm (FITC channel).
-
Collect data for at least 10,000 events per sample.
-
Analyze the data by comparing the mean fluorescence intensity (MFI) of DCF in treated cells to the vehicle control.
-
Protocol 4: Fatty Acid Uptake Assay using a Fluorescent Fatty Acid Analog
Principle: This assay utilizes a fluorescently labeled long-chain fatty acid analog that is taken up by cells via fatty acid transporters.[21] The increase in intracellular fluorescence over time is a direct measure of fatty acid uptake.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium (serum-free for the assay)
-
Fluorescent fatty acid analog (e.g., BODIPY-labeled fatty acid)
-
Wash buffer (e.g., PBS with 0.2% fatty acid-free BSA)
-
Flow cytometry tubes
-
Micropipettes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Pre-treatment:
-
Seed cells and allow them to adhere as in Protocol 1, Step 1.
-
Treat cells with this compound for a longer duration (e.g., 12, 24 hours) to allow for changes in the expression of fatty acid transport proteins.
-
-
Uptake Assay:
-
After the pre-treatment period, wash the cells twice with warm, serum-free medium.
-
Starve the cells in serum-free medium for 1-2 hours at 37°C.
-
Prepare the uptake solution by diluting the fluorescent fatty acid analog in serum-free medium to the desired final concentration (e.g., 1-5 µM).
-
Remove the starvation medium and add the uptake solution to the cells.
-
Incubate for a short period (e.g., 5, 15, 30 minutes) at 37°C.
-
-
Stopping the Uptake and Harvesting:
-
To stop the uptake, quickly remove the uptake solution and wash the cells three times with ice-cold wash buffer.
-
Harvest the cells as described in Protocol 1, Step 2.
-
-
Flow Cytometry Analysis:
-
Resuspend the cell pellet in cold PBS.
-
Analyze the samples immediately on a flow cytometer.
-
Use cells that were not incubated with the fluorescent fatty acid analog as a negative control.
-
Excite the fluorophore at its specific wavelength (e.g., 488 nm for BODIPY) and measure the emission in the appropriate channel (e.g., FITC channel).
-
Collect data for at least 10,000 events per sample.
-
Analyze the data by comparing the mean fluorescence intensity (MFI) of the fluorescent fatty acid analog in treated cells to the vehicle control.
-
References
- 1. The role of fibric acids in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibric Acid Antilipemic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Role of fibric acid derivatives in the management of risk factors for coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fenofibrate reduces cisplatin-induced apoptosis by inhibiting the p53/Puma/Caspase-9 pathway and the MAPK/Caspase-8 pathway rather than by promoting autophagy in murine renal proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fenofibrate induces apoptosis of triple-negative breast cancer cells via activation of NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Properties of Fenofibrate: A Repurposing Use [jcancer.org]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 18. abcam.co.jp [abcam.co.jp]
- 19. abcam.com [abcam.com]
- 20. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]
- 21. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]
Troubleshooting & Optimization
Technical Support Center: Tibric Acid Hepatotoxicity in Rodent Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tibric acid-induced hepatotoxicity in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced hepatotoxicity in rodents?
A1: this compound, a member of the fibrate class of drugs, primarily induces hepatotoxicity in rodents through the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[1][2] PPARα is a nuclear receptor that acts as a ligand-activated transcription factor.[1][2] In rodents, high-level activation of PPARα leads to a phenomenon known as peroxisome proliferation, particularly in hepatocytes. This is characterized by a significant increase in the size and number of peroxisomes, organelles involved in fatty acid metabolism. The resulting downstream effects include hepatomegaly (enlarged liver), hepatocellular hypertrophy (increase in cell size), and in some cases, the development of liver tumors with chronic exposure.
Q2: What are the expected biochemical and histopathological findings in rodents treated with this compound?
A2: In rodent models, administration of this compound and other fibrates typically leads to a predictable set of changes:
-
Biochemical Alterations: While this compound effectively reduces serum cholesterol and triglyceride levels, it can paradoxically lead to an increase in the total liver content of cholesterol, phospholipids, and triglycerides.[3] Mild and transient elevations in serum aminotransferases (ALT and AST) may be observed, though significant increases are not always a prominent feature, especially at lower doses or in short-term studies.[4]
-
Histopathological Changes: The most consistent finding is hepatocellular hypertrophy.[4] Livers of treated animals are often enlarged and may appear pale. Microscopically, individual hepatocytes are larger, and there is evidence of peroxisome proliferation, which can be confirmed by electron microscopy. With prolonged exposure, more severe changes, including fibrosis and the formation of neoplastic lesions, have been reported for peroxisome proliferators in general.
Q3: Are the hepatotoxic effects of this compound observed in rodents relevant to humans?
A3: The hepatocarcinogenic effects of potent PPARα agonists like this compound are generally considered a rodent-specific phenomenon. This species difference is attributed to the significantly higher expression levels of PPARα in the livers of rats and mice compared to humans. The lower expression in human liver is typically sufficient for the therapeutic lipid-lowering effects without inducing the same degree of peroxisome proliferation and subsequent tumorigenesis.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in liver-to-body weight ratios between animals in the same treatment group. | 1. Inconsistent gavage technique leading to variable drug delivery. 2. Differences in food consumption, as fibrates can sometimes suppress appetite. 3. Underlying health status of individual animals. | 1. Ensure all technicians are proficient in oral gavage to minimize stress and ensure accurate dosing. 2. Monitor food intake and body weight daily. Consider pair-feeding if appetite suppression is significant. 3. Perform a thorough health assessment of all animals prior to study initiation. Exclude any animals that show signs of illness. |
| No significant increase in serum ALT/AST levels despite visible hepatomegaly. | This is a known characteristic of fibrate-induced hepatotoxicity. Hepatocellular hypertrophy and peroxisome proliferation can cause liver enlargement without significant concurrent hepatocellular necrosis that would lead to a sharp rise in liver enzymes.[4] | Rely on liver weight and histopathological evaluation as primary endpoints for assessing hepatotoxicity, in addition to serum biochemistry. Consider measuring other markers of liver injury if necrosis is suspected. |
| Unexpected mortality in the treatment group. | 1. Incorrect dose calculation leading to acute toxicity. 2. Formulation issues (e.g., poor solubility, instability) leading to inconsistent and potentially high local concentrations. 3. Pre-existing subclinical disease in the animals. | 1. Double-check all dose calculations and ensure the correct concentration of the dosing solution. 2. Verify the solubility and stability of the this compound formulation in the chosen vehicle. Prepare fresh dosing solutions regularly. 3. Source animals from a reputable vendor and allow for an adequate acclimatization period before starting the experiment. |
| Difficulty in observing clear histopathological changes. | 1. Insufficient duration of treatment. 2. Inadequate dose. 3. Improper tissue fixation or processing. | 1. Review the literature for typical treatment durations required to induce observable changes with similar compounds. Fibrate-induced changes can take several days to weeks to become prominent. 2. Conduct a dose-response study to determine the optimal dose for your experimental model. 3. Ensure proper and immediate fixation of liver tissue in 10% neutral buffered formalin upon necropsy. Follow standard protocols for tissue processing and staining. |
Quantitative Data Summary
Table 1: Biochemical Changes in Male Albino Rats Treated with this compound for 1 Week
| Parameter | Direction of Change | Magnitude of Change |
| Serum Cholesterol | ↓ | Reduced |
| Serum Triglycerides | ↓ | Reduced |
| Total Liver Cholesterol | ↑ | Increased |
| Total Liver Phospholipids | ↑ | Increased |
| Total Liver Triglycerides | ↑ | Increased |
Source: Adapted from data reported in Lipids (1977).[3]
Table 2: General Dose-Response Effects of Fibrates (including this compound analogs) on Rat Liver
| Dose Level | Primary Hepatic Effect | Serum ALT/AST |
| Low | Minimal to mild hepatocellular hypertrophy | Generally no significant increase |
| Medium | Moderate hepatocellular hypertrophy, peroxisome proliferation | Possible mild, transient increases |
| High | Marked hepatocellular hypertrophy, significant hepatomegaly | May show a slight increase, but not always proportional to the degree of liver enlargement |
This table represents a generalized summary based on studies of multiple fibric acid analogs. Specific quantitative values for this compound are limited in the publicly available literature.
Experimental Protocols
Protocol 1: Induction of Hepatomegaly and Peroxisome Proliferation with a this compound Analog (Fenofibrate) in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment, with ad libitum access to standard chow and water.
-
Drug Preparation: Prepare a suspension of the this compound analog (e.g., fenofibrate) in a suitable vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
-
Dosing Regimen:
-
Divide mice into a vehicle control group and one or more treatment groups.
-
Administer the drug suspension or vehicle daily via oral gavage for a period of 14 to 28 days. A common dose for fenofibrate (B1672516) to induce these effects is in the range of 50-100 mg/kg body weight.
-
-
Monitoring:
-
Record body weights daily.
-
Observe animals for any clinical signs of toxicity.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Collect blood via cardiac puncture for serum biochemistry analysis (ALT, AST, ALP, cholesterol, triglycerides).
-
Perform a gross necropsy, and record the liver weight. Calculate the liver-to-body weight ratio.
-
Fix a portion of the liver in 10% neutral buffered formalin for histopathological examination (H&E staining).
-
For confirmation of peroxisome proliferation, a portion of the liver can be fixed in glutaraldehyde (B144438) for transmission electron microscopy.
-
Protocol 2: General Procedure for Histopathological Evaluation of Rodent Liver
-
Tissue Collection and Fixation: Immediately following euthanasia, carefully excise the liver. Weigh the entire organ. Take representative sections from each lobe and fix them in 10% neutral buffered formalin for at least 24 hours.
-
Tissue Processing and Embedding: Dehydrate the fixed tissues through a series of graded alcohols, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning and Staining: Cut 4-5 µm thick sections from the paraffin blocks and mount them on glass slides. Deparaffinize and rehydrate the sections, then stain with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphological assessment.
-
Microscopic Examination: A board-certified veterinary pathologist should evaluate the slides in a blinded manner.
-
Scoring: Semi-quantitatively score the following parameters:
-
Hepatocellular hypertrophy (graded 0-4, based on the increase in hepatocyte size).
-
Hepatocellular necrosis and apoptosis (presence and distribution).
-
Inflammation (type and location of inflammatory cell infiltrates).
-
Steatosis (fatty change).
-
Fibrosis (if applicable for chronic studies, using special stains like Masson's trichrome or Sirius red).
-
Signaling Pathways and Experimental Workflows
Caption: PPARα signaling pathway activated by this compound.
Caption: Workflow for a rodent hepatotoxicity study.
References
- 1. Hepatic peroxisome proliferator-activated receptor alpha mediates the major metabolic effects of Wy-14643 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound on hepatic cholesterol synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profiling of hepatic gene expression in rats treated with fibric acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Tibric Acid Solubility Issues In Vitro
This technical support center is designed for researchers, scientists, and drug development professionals who are using Tibric acid in in vitro experiments and encountering challenges related to its solubility. This guide provides troubleshooting protocols and frequently asked questions (FAQs) to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in in vitro studies?
A1: this compound is a hypolipidemic agent that acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. Like many other fibric acid derivatives, this compound is a hydrophobic molecule with limited aqueous solubility. This can lead to precipitation in cell culture media and other aqueous buffers, resulting in inaccurate compound concentrations and unreliable experimental data.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. This compound is soluble in DMSO at a concentration of 10 mM. It is crucial to ensure that the final concentration of DMSO in your cell culture medium remains low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: My this compound precipitated when I added it to my cell culture medium. What should I do?
A3: Compound precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds. Refer to the Troubleshooting Guide below for a systematic approach to resolving this problem. Key strategies include pre-warming the media, performing serial dilutions, and ensuring the final concentration does not exceed the aqueous solubility limit of this compound.
Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A4: You can perform a simple solubility test. Prepare a serial dilution of your this compound stock solution in your complete cell culture medium. Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO2) for a few hours and visually inspect for any signs of precipitation or cloudiness. The highest concentration that remains clear is the maximum working concentration you should use.
Troubleshooting Guides
Issue: Precipitation of this compound in Cell Culture Media
Symptoms:
-
Visible precipitate or cloudiness in the cell culture well after adding this compound.
-
Inconsistent or non-reproducible experimental results.
-
Microscopic observation of crystalline structures in the culture medium.
Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous medium exceeds its solubility limit. | - Lower the final working concentration of this compound.- Perform a preliminary solubility test to determine the maximum soluble concentration in your specific medium. |
| Improper Dilution Technique | Adding a concentrated DMSO stock directly into a large volume of aqueous medium can cause the compound to "crash out" of solution. | - Perform a serial dilution of the this compound stock solution in pre-warmed (37°C) culture medium.- Add the stock solution dropwise while gently vortexing or swirling the medium. |
| Low Temperature of Media | The solubility of many compounds, including this compound, decreases at lower temperatures. | - Always use cell culture media that has been pre-warmed to 37°C before adding the this compound solution. |
| pH of the Medium | The solubility of acidic compounds like this compound can be influenced by the pH of the solution. | - Ensure your cell culture medium is properly buffered and at the correct physiological pH (typically 7.2-7.4). |
| Interaction with Media Components | Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound, affecting its solubility. | - While serum proteins often aid in solubilizing hydrophobic compounds, interactions can be complex. Consider testing solubility in both serum-free and serum-containing media to understand the effect of serum on this compound solubility in your system. |
Data Presentation
Table 1: Solubility of this compound and Related Fibric Acid Derivatives
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 10 mM | High solubility, suitable for stock solutions. |
| This compound (estimated) | PBS (pH 7.2) | ~0.5 mg/mL | Based on data for the structurally similar compound, fenofibric acid. This is an estimate and should be experimentally verified in your system.[1] |
| Fenofibric Acid | Water | 0.162 mg/mL[2] | Poor aqueous solubility. |
| Fenofibric Acid | PBS (pH 7.2) | ~0.5 mg/mL[1] | Solubility is pH-dependent.[3] |
| Fenofibric Acid | DMSO | ~2 mg/mL[1] | Soluble in organic solvents. |
| Gemfibrozil | Water | ~0.01 mg/mL | Very poorly soluble in water. |
| Gemfibrozil | DMSO | ~16 mg/mL | Soluble in organic solvents. |
Disclaimer: The aqueous solubility of this compound is an estimate based on the publicly available data for fenofibric acid, a structurally related compound. It is strongly recommended to experimentally determine the solubility of this compound in your specific in vitro system.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Solutions for Cell-Based Assays
Objective: To prepare a high-concentration stock solution of this compound in DMSO and dilute it to final working concentrations in cell culture medium with minimal precipitation.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium (e.g., DMEM with 10% FBS), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
Part A: Preparation of 10 mM this compound Stock Solution in DMSO
-
Calculate the amount of this compound powder needed to prepare your desired volume of a 10 mM stock solution (Molecular Weight of this compound: 331.82 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the tube vigorously until the this compound is completely dissolved. Visually inspect the solution to ensure there are no solid particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C.
Part B: Preparation of Working Solutions in Cell Culture Medium
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C in a water bath.
-
Perform a serial dilution to reach your final desired concentrations. For example, to prepare a 10 µM working solution:
-
Step 1 (Intermediate Dilution): Prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock solution to 90 µL of sterile DMSO. Vortex to mix.
-
Step 2 (Final Dilution): Add 1 µL of the 1 mM intermediate solution to 99 µL of the pre-warmed complete cell culture medium. Vortex gently immediately after adding the compound.
-
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Always prepare a vehicle control using the same final concentration of DMSO as in your highest concentration working solution.
Mandatory Visualization
PPARα Signaling Pathway
This compound, as a PPARα agonist, activates a signaling cascade that ultimately leads to the regulation of genes involved in lipid metabolism.
Caption: PPARα signaling pathway activated by this compound.
Experimental Workflow for Preparing this compound Working Solutions
This workflow illustrates the recommended steps to minimize precipitation when preparing this compound for in vitro experiments.
References
Technical Support Center: Tibric Acid Stability in Aqueous Solutions
Disclaimer: There is a notable lack of publicly available data specifically detailing the stability of tibric acid in aqueous solutions. This technical support guide is therefore intended to provide a framework for researchers to design and execute their own stability studies. The information, protocols, and data presented for related fibric acid derivatives (fenofibric acid and clofibric acid) are for illustrative purposes only and should not be considered directly representative of this compound's stability profile. Due to structural differences, the degradation pathways and stability of this compound may vary significantly.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous stability a concern?
This compound is a sulfamylbenzoic acid derivative investigated for its hypolipidemic properties.[1] Like many organic molecules, its stability in aqueous solutions can be influenced by various factors such as pH, light, temperature, and oxidative stress. Understanding its stability is crucial for developing accurate analytical methods, designing meaningful biological experiments, and ensuring the integrity of stock solutions and formulations.
Q2: What are the typical degradation pathways for compounds structurally related to this compound?
While specific degradation pathways for this compound are not documented in the available literature, related fibric acid derivatives, such as fenofibric acid and clofibric acid, are known to undergo degradation through several mechanisms:
-
Hydrolysis: Particularly under basic conditions, ester-containing precursors to fibric acids are readily hydrolyzed to the active acid form.[2][3] For this compound, which already possesses a carboxylic acid group, other functional groups might be susceptible to hydrolysis under strong acidic or basic conditions.
-
Photodegradation: Exposure to UV light can lead to the degradation of fibric acid derivatives.[4][5]
-
Oxidation: The presence of oxidizing agents can also lead to the degradation of these compounds.
Q3: What are the initial steps I should take before starting a stability study on this compound?
Before initiating a formal stability study, it is essential to:
-
Develop and validate a stability-indicating analytical method: A robust analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to separate and quantify the parent compound from any potential degradation products.[6][7]
-
Determine the aqueous solubility of this compound: The solubility of this compound in relevant aqueous buffers should be determined to ensure that the stability studies are conducted on a true solution. The solubility of related compounds like fenofibric acid is known to be pH-dependent.[8]
-
Characterize the pure compound: Ensure the purity and identity of your this compound standard using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR spectroscopy).
Q4: How long should I store my aqueous stock solutions of this compound?
Given the lack of specific stability data, it is recommended to prepare fresh aqueous solutions of this compound for each experiment. If storage is unavoidable, solutions should be protected from light and stored at low temperatures (e.g., 2-8°C) for a short duration. A preliminary stability test should be conducted to determine an acceptable storage period under your specific conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in Aqueous Solution | - Low aqueous solubility of this compound.- pH of the buffer is not optimal for solubility.- The concentration of the solution exceeds the solubility limit. | - Determine the solubility of this compound at different pH values to find the optimal buffer system.- Consider using a co-solvent (e.g., DMSO, ethanol) to prepare a concentrated stock solution, which can then be diluted into the aqueous buffer. Ensure the final concentration of the organic solvent is low and does not affect your experiment.- Prepare solutions at a lower concentration. |
| Inconsistent Results in Biological Assays | - Degradation of this compound in the stock solution or assay medium.- Adsorption of the compound to plasticware. | - Prepare fresh stock solutions for each experiment.- Perform a preliminary stability test of this compound in your cell culture or assay medium under the experimental conditions (e.g., temperature, CO2).- Consider using low-adsorption plasticware or glass vials for solution preparation and storage. |
| Appearance of New Peaks in HPLC Chromatogram Over Time | - Degradation of this compound in the aqueous solution. | - This indicates instability. Characterize the degradation products using techniques like LC-MS/MS.- Re-evaluate your solution preparation and storage procedures. Protect solutions from light and store at lower temperatures.- Conduct a forced degradation study to intentionally generate and identify these degradation products. |
| Loss of Compound Potency | - Chemical degradation of this compound. | - Quantify the amount of this compound remaining in your solution over time using your validated HPLC method.- If degradation is confirmed, prepare fresh solutions more frequently. |
Experimental Protocols
The following are general protocols for conducting forced degradation studies, which are essential for understanding the stability of a new chemical entity like this compound. These protocols are based on ICH guidelines and common practices in the pharmaceutical industry.[9][10]
Protocol 1: Hydrolytic Stability Study
Objective: To evaluate the stability of this compound in aqueous solutions under acidic, basic, and neutral pH conditions.
Materials:
-
This compound
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M
-
Phosphate or other suitable buffer, pH 7.0
-
HPLC grade water, acetonitrile, and other necessary solvents for the mobile phase
-
Validated HPLC method with a suitable column (e.g., C18)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
For each condition (0.1 M HCl, 1 M HCl, 0.1 M NaOH, 1 M NaOH, and pH 7.0 buffer), add a small aliquot of the this compound stock solution to a larger volume of the respective aqueous solution to achieve a final concentration of, for example, 100 µg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 40°C, 60°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Neutralize the acidic and basic samples before HPLC analysis. For example, an aliquot from the HCl solution should be neutralized with an equivalent amount of NaOH, and vice versa.
-
Analyze the samples by the validated HPLC method to determine the percentage of this compound remaining and to observe the formation of any degradation products.
Protocol 2: Photostability Study
Objective: To assess the stability of this compound in aqueous solution upon exposure to light.
Materials:
-
This compound solution in a suitable buffer (e.g., pH 7.0)
-
Photostability chamber equipped with a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Control samples wrapped in aluminum foil to protect from light.
-
Validated HPLC method.
Procedure:
-
Prepare an aqueous solution of this compound at a known concentration (e.g., 100 µg/mL).
-
Place the solution in a transparent container (e.g., quartz cuvette or glass vial).
-
Prepare a control sample in the same manner but wrap the container completely in aluminum foil.
-
Expose the test sample and the control sample to the light source in the photostability chamber for a specified duration (e.g., until an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter is achieved).
-
At the end of the exposure period, analyze both the exposed sample and the control sample by HPLC.
-
Compare the chromatograms to determine the extent of degradation due to light exposure.
Data Presentation
The following tables present example data from forced degradation studies on the related compound, fenofibric acid. This is for illustrative purposes to show how data from such studies can be presented.
Table 1: Example of Hydrolytic Degradation of Fenofibric Acid
| Stress Condition | Time (hours) | Fenofibric Acid Remaining (%) | Degradation Products Observed |
| 0.1 M HCl at 60°C | 24 | 95.2 | Minor peak at RRT 0.8 |
| 0.1 M NaOH at 60°C | 8 | 45.7 | Major peak at RRT 0.6 |
| pH 7.0 Buffer at 60°C | 48 | 98.1 | No significant degradation |
Note: RRT = Relative Retention Time. Data is hypothetical and for illustrative purposes.
Table 2: Example of Photolytic Degradation of Fenofibric Acid in Solution
| Condition | Exposure Duration | Fenofibric Acid Remaining (%) | Degradation Products Observed |
| Light Exposed | 24 hours | 82.3 | Multiple small peaks |
| Dark Control | 24 hours | 99.5 | No significant degradation |
Note: Data is hypothetical and for illustrative purposes.
Visualizations
Diagram 1: General Workflow for a Forced Degradation Study
Caption: A general workflow for conducting a forced degradation study.
Diagram 2: Troubleshooting Logic for Solution Instability
Caption: A troubleshooting decision tree for handling solution instability.
Diagram 3: Signaling Pathway for PPARα Agonists (General)
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Fibric Acid Antilipemic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Chemistory of Fibrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photolability and photohemolytic studies of fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro phototoxicity of clofibrate. Photochemical and photohemolytic studies on its metabolite clofibric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Predictions of stability in pharmaceutical preparations XIX: Stability evaluation and bioanalysis of clofibric acid esters by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid and simple method for detection of fenofibric acid in human serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Optimizing Tibric Acid Concentration for Cell Culture
Welcome to the technical support center for the use of Tibric acid in cell culture experiments. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on effectively utilizing this peroxisome proliferator-activated receptor alpha (PPARα) agonist in their work. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data summaries to facilitate the successful optimization of this compound concentrations in your specific cell culture models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
A1: this compound is a hypolipidemic drug that belongs to the fibrate class of compounds. Its primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism.[1][2] Upon binding to PPARα, this compound forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[3][4] This binding event modulates the transcription of genes involved in fatty acid uptake, transport, and catabolism, ultimately leading to a reduction in cellular triglyceride levels.[3]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. Based on studies with other fibrates like fenofibric acid and clofibric acid, a starting concentration range of 10 µM to 100 µM is recommended for initial experiments.[5][6] For sensitive cell lines or primary cells, it may be prudent to start with a lower concentration range, for instance, from 1 µM to 50 µM. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and experimental goals.
Q3: How should I prepare a stock solution of this compound for cell culture?
A3: this compound is a lipophilic compound with poor solubility in aqueous solutions. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).[7] A stock solution of 10 mM in DMSO is a common starting point. To prepare, dissolve the appropriate amount of this compound powder in 100% DMSO and vortex until it is fully dissolved. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. When preparing working solutions, it is critical to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[7][8]
Q4: What are the potential signs of this compound-induced cytotoxicity in cell culture?
A4: High concentrations of this compound or other fibrates can lead to cytotoxicity. Signs of cytotoxicity may include a significant reduction in cell viability, changes in cell morphology (e.g., rounding, detachment from the culture surface), and induction of apoptosis or necrosis.[9] It is essential to perform a cytotoxicity assay, such as an MTT or trypan blue exclusion assay, to determine the concentration range that is non-toxic to your cells.
Q5: How long should I treat my cells with this compound?
A5: The optimal treatment duration depends on the specific research question. For studying acute effects on signaling pathways, a shorter incubation time of a few hours may be sufficient. To observe changes in gene expression or metabolic profiles, a longer treatment period of 24 to 72 hours is often necessary.[5] For long-term studies, it may be necessary to replenish the medium with fresh this compound to maintain a consistent concentration.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when working with this compound in cell culture.
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in culture medium. | This compound has low aqueous solubility. The final concentration in the medium may be too high, or the dilution from the DMSO stock was not performed correctly. | - Ensure the final DMSO concentration is ≤ 0.1%. - Prepare intermediate dilutions of the stock solution in DMSO before adding to the medium. - Pre-warm the cell culture medium to 37°C before adding the this compound solution. - Add the this compound solution to the medium while gently vortexing to ensure rapid and even dispersion.[7] |
| No observable effect on target gene expression or lipid metabolism. | - The concentration of this compound may be too low. - The cell line may have low or no PPARα expression. - The incubation time may be too short. - The compound may have degraded. | - Perform a dose-response experiment with a wider concentration range. - Confirm PPARα expression in your cell line using qPCR or Western blotting. - Increase the incubation time. - Ensure proper storage of the this compound stock solution (aliquoted at -20°C, protected from light). |
| High levels of cell death or cytotoxicity observed. | - The concentration of this compound is too high. - The final DMSO concentration is toxic to the cells. - The cell line is particularly sensitive to fibrates. | - Perform a cytotoxicity assay (e.g., MTT, trypan blue) to determine the IC50 value and select a non-toxic concentration range. - Ensure the final DMSO concentration is ≤ 0.1% and include a vehicle control (DMSO only) in your experiments. - Reduce the concentration of this compound and/or the incubation time. |
| Inconsistent or variable results between experiments. | - Inconsistent cell passage number or confluency. - Variability in serum lots. - Pipetting errors. - Contamination of cell cultures. | - Use cells within a consistent passage number range and seed them at a similar confluency for each experiment. - Test new lots of serum for their effect on cell growth and response to this compound. - Calibrate pipettes regularly and use proper pipetting techniques. - Routinely check cultures for contamination (e.g., mycoplasma).[10] |
Data Presentation
Table 1: Recommended Starting Concentrations of Fibrates in Cell Culture
Note: Specific data for this compound is limited in publicly available literature. The following concentrations are based on studies with other PPARα agonists and should be used as a starting point for optimization.
| Compound | Cell Line | Concentration Range | Observed Effect | Reference |
| Fenofibric Acid | HepG2 (Human Hepatoma) | 10 - 100 µM | Induction of CYP3A4 and CYP2C8 mRNA | [11] |
| Clofibric Acid | HepG2 (Human Hepatoma) | 10 - 100 µM | Induction of CYP3A4 and CYP2C8 mRNA | [11] |
| Gemfibrozil (B1671426) | HepG2 (Human Hepatoma) | 10 - 100 µM | Induction of CYP3A4 mRNA | [11] |
| Ciprofibrate (B1669075) | HepG2 (Human Hepatoma) | 100 nM | Inhibition of fibrinogen production | [1] |
| Beclobric Acid | Primary Rat Hepatocytes | 10 µM | Maximal increase in peroxisomal β-oxidation | [5] |
| Clofibric Acid | Primary Rat Hepatocytes | >100 µM | Maximal increase in peroxisomal β-oxidation | [5] |
Table 2: Example IC50 Values for Fibrates in Different Cell Lines
Note: IC50 values can vary significantly depending on the cell line and assay conditions. This table provides examples and is not exhaustive.
| Compound | Cell Line | Assay Duration | IC50 Value | Reference |
| Fenofibrate | Hep3B (Human Hepatoma) | 48 hours | ~50-100 µM | [3] |
| Gemfibrozil | In vitro (taurocholate uptake) | Not Applicable | Ki of 144 µM | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile, pyrogen-free water or PBS
-
Complete cell culture medium
Procedure:
-
Stock Solution Preparation (10 mM): a. In a sterile environment (e.g., a laminar flow hood), weigh out the appropriate amount of this compound powder. b. Dissolve the powder in 100% DMSO to achieve a final concentration of 10 mM. c. Vortex thoroughly until the powder is completely dissolved. d. Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C, protected from light.
-
Working Solution Preparation: a. Pre-warm the complete cell culture medium to 37°C. b. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. c. Prepare serial dilutions of the stock solution in fresh, pre-warmed medium to achieve the desired final concentrations for your experiment. d. Important: Ensure the final concentration of DMSO in the culture medium does not exceed 0.1%. For example, to achieve a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium). e. Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
Protocol 2: Determining Optimal this compound Concentration using an MTT Assay
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed your cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. b. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: a. Prepare a range of this compound concentrations in complete culture medium (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with 0.1% DMSO). b. Carefully remove the existing medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. c. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan (B1609692) crystals. c. Carefully remove the medium from each well. d. Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals. e. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve. d. From this curve, you can determine the optimal non-toxic concentration range for your subsequent experiments.
Mandatory Visualizations
Caption: Mechanism of action of this compound via PPARα activation.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Effect of ciprofibrate on fibrinogen synthesis in vitro on hepatoma cells and in vivo in genetically obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 3. Fenofibrate induces human hepatoma Hep3B cells apoptosis and necroptosis through inhibition of thioesterase domain of fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of beclobric acid and clofibric acid on peroxisomal beta-oxidation and peroxisome proliferation in primary cultures of rat, monkey and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. Rapid and extensive lethal action of clofibrate on hepatoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Comparative effects of fibrates on drug metabolizing enzymes in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of gemfibrozil and clofibric acid on the uptake of taurocholate by isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing off-target effects of Tibric acid in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and identify off-target effects of Tibric acid in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, potentially indicating off-target effects.
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Actions |
| Unexpected Cell Death or Reduced Viability at High Concentrations | Cytotoxicity unrelated to PPARα activation. | 1. Dose-Response Curve: Perform a detailed dose-response experiment to determine the cytotoxic concentration range. 2. Control Compound: Compare with a structurally related but inactive compound to distinguish general cytotoxicity from a specific off-target effect. 3. Apoptosis/Necrosis Assays: Use assays like Annexin V/PI staining to determine the mechanism of cell death. |
| Activation of Signaling Pathways Unrelated to Lipid Metabolism | Interaction with other cellular targets, such as other nuclear receptors or kinases. | 1. Pathway Analysis: Use proteomic or transcriptomic approaches to identify activated pathways. 2. Kinase Profiling: Perform a kinome-wide screen to identify any off-target kinase interactions (see Experimental Protocols). 3. Nuclear Receptor Profiling: Screen for activity against other nuclear receptors (e.g., PPARγ, RXR). |
| Changes in Gene Expression Not Attributable to PPARα | Activation of other transcription factors or signaling pathways. | 1. PPARα Knockout/Knockdown Cells: Repeat the experiment in cells lacking PPARα to identify PPARα-independent effects. 2. STAT3 Signaling Inhibition: Investigate the involvement of STAT3 signaling, a known PPARα-independent pathway for some fibrates.[1][2] |
| Variable or Inconsistent Results Between Experiments | Drug-drug interactions with other components in the experimental system (e.g., media supplements, other compounds). | 1. Review Experimental Setup: Carefully examine all components of the cell culture media and treatment conditions for potential interacting substances. 2. CYP Enzyme Induction: Be aware that fibrates can induce cytochrome P450 enzymes, which may alter the metabolism of other compounds in your system.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a fibric acid derivative that primarily acts as an agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[5] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism.[6][7] Activation of PPARα leads to the transcription of genes involved in fatty acid uptake and oxidation.[6]
Q2: What are the known or potential off-target effects of fibrates like this compound?
While specific off-target data for this compound is limited, the fibrate class of drugs can exhibit several off-target effects, including:
-
Myopathy and Rhabdomyolysis: Particularly when used in combination with statins.[8]
-
Hepatotoxicity: Indicated by elevations in liver enzymes (transaminases).[9][10][11]
-
Drug-Drug Interactions: Fibrates can induce or inhibit cytochrome P450 enzymes (e.g., CYP3A4, CYP2C8), affecting the metabolism of other drugs.[3][4][9]
-
PPARα-Independent Signaling: Some fibrates have been shown to exert effects through pathways independent of PPARα, such as the inhibition of STAT3 signaling.[1][2]
-
Activation of Other PPAR Subtypes: While primarily a PPARα agonist, some fibrates can also activate PPARγ at higher concentrations.[6]
Q3: How can I design my experiments to minimize off-target effects of this compound?
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect through careful dose-response studies.
-
Include Proper Controls:
-
Vehicle Control: To control for the effects of the solvent.
-
Inactive Analog Control: If available, a structurally similar but inactive compound can help distinguish specific off-target effects from non-specific cellular stress.
-
Positive Control: A well-characterized PPARα agonist can help validate your assay.
-
-
Use a PPARα Null System: Employing PPARα knockout or knockdown cells is a definitive way to identify PPARα-independent effects.[1][2]
-
Monitor Cell Health: Regularly assess cell viability and morphology to detect any signs of cytotoxicity.
Q4: What are some key drug interactions to be aware of when using this compound in co-treatment experiments?
Based on the known interactions of other fibrates, be cautious when co-administering this compound with:
-
Statins: Increased risk of myopathy.[8]
-
Warfarin: Fibrates may enhance its anticoagulant effect.[8]
-
Bile Acid Sequestrants: Can reduce fibrate absorption.[8][9]
-
Oral Hypoglycemic Agents: Potential for increased hypoglycemic effect.[8]
-
Cyclosporine: Potential for interactions.
Data Presentation
Table 1: Comparative PPAR Activation by Different Fibrates
| Compound | PPAR Subtype | EC50 (µM) | Efficacy (%) |
| Fenofibric Acid | PPARα | 9.47 | 104 |
| PPARδ | No Activation | - | |
| PPARγ | 61.0 | 87.7 | |
| Bezafibrate | PPARα | 30.4 | 93.6 |
| PPARδ | 86.7 | 15.2 | |
| PPARγ | 178 | 77.1 | |
| Source: Adapted from a study on the functional and structural insights into human PPAR subtype selectivity of fibrates.[6] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This protocol can be used to verify the direct binding of this compound to its intended target (PPARα) and potential off-targets in a cellular environment.
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle or varying concentrations of this compound.
-
Heat Shock: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-aggregated proteins) from the aggregated protein pellet by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein (e.g., PPARα) remaining in the soluble fraction using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Kinome Profiling to Identify Off-Target Kinase Interactions
This protocol helps to identify unintended interactions of this compound with a broad range of protein kinases.
Principle: Assess the ability of this compound to inhibit the activity of a large panel of purified kinases in vitro.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound and create a dilution series.
-
Kinase Panel: Utilize a commercial kinome profiling service or an in-house panel of purified kinases.
-
Kinase Activity Assay: In a multi-well plate format, incubate each kinase with its specific substrate and ATP in the presence of either vehicle or different concentrations of this compound.
-
Detection: Measure kinase activity, typically by quantifying the amount of phosphorylated substrate using methods like fluorescence, luminescence, or radioactivity.
-
Data Analysis: Calculate the percent inhibition of each kinase at each concentration of this compound. Determine IC50 values for any kinases that show significant inhibition.
Proteomic Profiling to Assess Global Cellular Changes
This protocol provides an unbiased view of how this compound affects the entire proteome of the cell, revealing potential off-target effects and pathway perturbations.
Principle: Use mass spectrometry to quantify changes in the abundance of thousands of proteins in cells treated with this compound compared to vehicle-treated cells.
Methodology:
-
Cell Culture and Treatment: Grow cells and treat with either vehicle or a chosen concentration of this compound for a specified time.
-
Cell Lysis and Protein Extraction: Lyse the cells and extract the total protein.
-
Protein Digestion: Digest the proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS) to determine their sequence and quantity.
-
Data Analysis: Identify and quantify the proteins in each sample. Perform statistical analysis to identify proteins that are significantly up- or down-regulated in response to this compound treatment.
-
Pathway Analysis: Use bioinformatics tools to determine which cellular pathways are enriched among the differentially expressed proteins.
Signaling Pathway Diagram
PPARα Signaling Pathway
References
- 1. PPARα-independent action against metabolic syndrome development by fibrates is mediated by inhibition of STAT3 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PPARα-independent action against metabolic syndrome development by fibrates is mediated by inhibition of STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug interactions with fibric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of fibrates on drug metabolizing enzymes in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fibrates, glitazones, and peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjgnet.com [wjgnet.com]
- 8. Fibric Acid Derivatives | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 9. Fibric Acid Antilipemic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Fenofibrate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
Technical Support Center: Tibric Acid-Induced Liver Enlargement in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating tibric acid-induced liver enlargement in rats. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced liver enlargement in rats?
A1: this compound is a peroxisome proliferator that primarily acts as an agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor.[1][2] Activation of PPARα in rat hepatocytes leads to a cascade of events, including a significant increase in the number and size of peroxisomes, a phenomenon known as peroxisome proliferation.[1][2] This is accompanied by hepatocellular hypertrophy (an increase in cell size), which is the principal cause of the observed hepatomegaly (liver enlargement).[2] The process also involves increased mitochondrial and peroxisomal beta-oxidation of fatty acids.[1][2]
Q2: Is the liver enlargement observed in rats with this compound considered a toxic or adaptive response?
A2: In rodents, the hepatomegaly induced by this compound and other fibrates is generally considered an adaptive and mitogenic response rather than a direct toxic effect, especially in short-term studies.[2] Pathological analyses often show hepatocellular hypertrophy with minimal signs of hepatotoxicity, such as significant increases in serum ALT or AST activity.[2] However, long-term exposure to peroxisome proliferators has been associated with the development of liver tumors in rodents.
Q3: Are the effects of this compound on the rat liver relevant to humans?
A3: There are significant species-specific differences in the response to peroxisome proliferators. Rodents are highly responsive, exhibiting marked peroxisome proliferation and hepatomegaly. In contrast, humans and non-human primates are generally considered non-responsive or significantly less responsive to these effects. Therefore, the direct extrapolation of this compound-induced liver enlargement from rats to humans is not appropriate.
Q4: What are the expected quantitative changes in liver weight and specific enzyme activities after treating rats with a peroxisome proliferator like clofibric acid (a related compound)?
A4: The following tables summarize typical quantitative data observed in rats treated with clofibric acid. These values can serve as a reference for what to expect in similar experiments with this compound, although the magnitude of the effect may vary.
Data Presentation
Table 1: Effect of Clofibrate on Rat Liver and Body Weight
| Treatment Group | Dose (mg/kg/day) | Duration | Change in Body Weight | Final Liver Weight (% of Body Weight) | Reference |
| Control | 0 | 7 days | Normal Gain | ~3.5% | [3] |
| Clofibrate | 300 | 7 days | No significant effect | 5.5% (58% increase) | [3] |
Table 2: Changes in Hepatic Enzyme Activities in Rats Treated with Fenofibrate (B1672516) (a PPARα agonist)
| Enzyme | Treatment Group | Dose | Duration | Fold Change vs. Control | Reference |
| Branched-chain alpha-ketoacid dehydrogenase (BCKDH) complex (actual activity) | Fenofibrate | 50mg/kg | 14 days | ~4.0-fold increase | [4] |
| BCKDH kinase (BDK) activity | Fenofibrate | 50mg/kg | 14 days | ~89% decrease | [4] |
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No significant increase in liver-to-body weight ratio. | 1. Insufficient dose of this compound. 2. Short treatment duration. 3. Inaccurate measurement of liver or body weight. 4. Animal strain is less responsive. | 1. Review literature for effective dose ranges of this compound or similar compounds. Consider a dose-response study. 2. Extend the treatment period (e.g., 7-14 days). 3. Ensure scales are calibrated. Blot liver dry before weighing to remove excess fluid. 4. Verify the rat strain used is appropriate (e.g., Sprague-Dawley or Wistar are commonly used). |
| High variability in peroxisomal β-oxidation assay results. | 1. Inconsistent liver homogenization. 2. Degradation of reagents. 3. Temperature fluctuations during the assay. 4. Pipetting errors. | 1. Use a standardized homogenization protocol. Ensure complete and consistent cell lysis. 2. Prepare fresh reagents, especially the substrate (e.g., Palmitoyl-CoA). 3. Maintain a constant temperature in the spectrophotometer or plate reader. 4. Use calibrated pipettes and proper pipetting techniques. |
| Unexpected changes in serum ALT/AST levels. | 1. Contamination of the this compound compound. 2. Underlying health issues in the animals. 3. Stress during handling or administration. | 1. Verify the purity of the this compound. 2. Perform a health check of the animals before starting the experiment. 3. Handle animals gently and consistently. Acclimatize them to the experimental procedures. |
| Gene expression analysis (e.g., qPCR) shows inconsistent upregulation of PPARα target genes. | 1. Poor RNA quality. 2. Inefficient cDNA synthesis. 3. Suboptimal primer design. | 1. Assess RNA integrity (e.g., using a Bioanalyzer). Use an appropriate RNA extraction method for liver tissue. 2. Use a high-quality reverse transcriptase and optimize the reaction conditions. 3. Design and validate primers for specificity and efficiency. |
Experimental Protocols
Measurement of Liver-to-Body Weight Ratio
Objective: To determine the effect of this compound on liver weight relative to total body weight.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, 0.5% methylcellulose)
-
Male Sprague-Dawley or Wistar rats
-
Animal balance
-
Analytical balance
-
Surgical instruments for dissection
-
Paper towels
Procedure:
-
House rats in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatize animals for at least one week before the start of the experiment.
-
Divide animals into a control group (vehicle) and one or more this compound treatment groups.
-
Administer this compound or vehicle orally (gavage) daily for the specified duration (e.g., 7 or 14 days).
-
Record the body weight of each animal daily.
-
On the final day of the study, euthanize the animals according to approved protocols.
-
Immediately perform a necropsy. Carefully dissect the entire liver, freeing it from surrounding tissues.
-
Blot the liver gently on a paper towel to remove excess blood and fluid.
-
Weigh the liver on an analytical balance.
-
Calculate the liver-to-body weight ratio as: (Liver Weight (g) / Final Body Weight (g)) * 100.
Peroxisomal β-Oxidation Assay
Objective: To measure the rate of peroxisomal fatty acid β-oxidation in liver homogenates. This spectrophotometric assay measures the rate of NAD+ reduction in the presence of palmitoyl-CoA.
Materials:
-
Rat liver tissue
-
Homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
NAD+ solution
-
Palmitoyl-CoA solution (substrate)
-
Cofactors: Coenzyme A, FAD, DTT
-
Potassium cyanide (KCN) to inhibit mitochondrial β-oxidation
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Excise the liver from a euthanized rat and place it in ice-cold homogenization buffer.
-
Mince the liver and homogenize it using a Potter-Elvehjem homogenizer or similar device on ice.
-
Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to remove nuclei and cell debris.
-
Use the resulting supernatant (post-nuclear fraction) for the assay.
-
Prepare the reaction mixture in a cuvette containing assay buffer, NAD+, cofactors, and KCN.
-
Add a small volume of the liver supernatant to the cuvette and incubate for a few minutes at 37°C to establish a baseline.
-
Initiate the reaction by adding the palmitoyl-CoA solution.
-
Immediately begin monitoring the increase in absorbance at 340 nm for several minutes. The rate of increase in absorbance is proportional to the rate of NADH production.
-
Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced liver enlargement.
Caption: Workflow for investigating this compound-induced hepatomegaly.
Caption: Logical flow from molecular to organ-level effects.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Profiling of hepatic gene expression in rats treated with fibric acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adverse effect of fenofibrate on branched-chain alpha-ketoacid dehydrogenase complex in rat's liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Tibric Acid Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in your Tibric acid studies. This compound, a fibric acid derivative, is a ligand for the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism. While its primary effect is to lower triglycerides, experimental outcomes can vary. This guide will help you navigate potential discrepancies in your results.
Frequently Asked Questions (FAQs)
Q1: My primary hepatocytes treated with this compound show a significant decrease in triglycerides, but I'm not seeing a corresponding increase in HDL cholesterol. Is this normal?
A1: Yes, this can be a normal observation. The effect of fibrates, including this compound, on HDL cholesterol can be more modest and variable compared to their potent triglyceride-lowering effects.[1][2] The mechanism for raising HDL is complex and not solely dependent on PPARα activation. Several factors could contribute to this discrepancy:
-
Experimental System: The specific cell line or animal model used may not fully recapitulate the complex systemic effects on HDL metabolism observed in humans.
-
Concentration and Duration: The concentration of this compound and the duration of the experiment may be optimized for triglyceride reduction but not for observing significant changes in HDL-related gene expression.
-
In Vitro vs. In Vivo: HDL metabolism is a systemic process involving multiple organs, particularly the liver and intestines. In vitro models using a single cell type may not capture the full picture.
Q2: I've observed an unexpected increase in LDL cholesterol in my animal model treated with this compound. Is this a known effect?
A2: Yes, an increase in LDL cholesterol is a documented, albeit variable, effect of fibrate therapy, particularly in the context of significant triglyceride reduction.[1][3] This phenomenon is thought to be due to an increased conversion of very-low-density lipoproteins (VLDL) to LDL. The clinical significance of this finding is still under investigation, but it is a crucial parameter to monitor in your studies.
Q3: My results show a significant upregulation of PPARα target genes, but the lipid-lowering effect is less than expected. What could be the cause?
A3: This suggests that while the drug is engaging its primary molecular target, other factors may be influencing the downstream metabolic effects. Consider the following:
-
Cellular Context: The metabolic state of your cells or animal model (e.g., baseline lipid levels, insulin (B600854) sensitivity) can significantly impact the response to this compound.
-
Off-Target Effects: While PPARα is the primary target, high concentrations of any compound can lead to off-target effects that might counteract the expected lipid-lowering outcomes.
-
Species Differences: The potency and efficacy of PPARα agonists can vary between species due to differences in receptor affinity and downstream metabolic pathways.
Troubleshooting Guide
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| High variability in triglyceride reduction between experimental animals. | Genetic variability within the animal colony. Differences in diet and housing conditions. Inconsistent drug administration. | Ensure a homogenous animal population. Standardize diet and environmental conditions. Verify the accuracy and consistency of your dosing procedure. |
| No significant change in triglyceride levels in an in vitro experiment. | The chosen cell line does not express sufficient levels of PPARα. The cell culture medium contains components that interfere with this compound activity. Incorrect dosage or incubation time. | Confirm PPARα expression in your cell line via qPCR or Western blot. Use a serum-free or defined medium to reduce confounding factors. Perform a dose-response and time-course experiment to determine optimal conditions. |
| Observed cytotoxicity at concentrations expected to be therapeutic. | The specific cell line is particularly sensitive to this compound. The solvent used to dissolve this compound is toxic at the final concentration. Contamination of the this compound stock. | Perform a cell viability assay (e.g., MTT, LDH) to determine the cytotoxic concentration. Run a vehicle control to assess the toxicity of the solvent. Use a fresh, high-purity stock of this compound. |
| Discrepancy between in vitro and in vivo results. | Pharmacokinetic factors (absorption, distribution, metabolism, excretion) in the animal model are affecting drug exposure. Complex physiological regulation in vivo that is not captured in vitro. | Conduct pharmacokinetic studies to determine the bioavailability and tissue distribution of this compound in your animal model. Consider using a more complex in vitro model, such as co-cultures or organoids, to better mimic the in vivo environment. |
Experimental Protocols
In Vitro Hepatocyte Triglyceride Assay
-
Cell Culture: Plate primary hepatocytes or a suitable hepatic cell line (e.g., HepG2) in appropriate culture medium and allow them to adhere overnight.
-
Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentrations. Replace the existing medium with the this compound-containing medium or a vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24-48 hours).
-
Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.
-
Triglyceride Quantification: Use a commercial triglyceride quantification kit to measure the triglyceride content in the cell lysates. Normalize the triglyceride levels to the total protein concentration of each sample.
Quantitative Real-Time PCR (qPCR) for PPARα Target Gene Expression
-
RNA Extraction: Following treatment with this compound as described above, extract total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for PPARα target genes (e.g., CPT1A, ACOX1) and a suitable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizing Experimental Workflows and Pathways
Caption: A typical experimental workflow for evaluating this compound.
Caption: Simplified signaling pathway of this compound via PPARα.
References
Technical Support Center: Tibric Acid Efficacy in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Tibric acid efficacy in animal models.
Troubleshooting Guide
Question: We are not observing the expected lipid-lowering effect of this compound in our animal model. What are the potential reasons?
Answer: Several factors can contribute to a lack of efficacy with this compound in animal models. A systematic troubleshooting approach can help identify the root cause. Key areas to investigate include dosage and administration, formulation and bioavailability, animal model selection and diet, and species-specific differences.
1. Dosage and Administration:
-
Inadequate Dose: The dose of this compound may be insufficient to elicit a significant response. Dosages can vary between species and even strains of rodents.
-
Improper Administration: Ensure the administration route (e.g., oral gavage, dietary admixture) is appropriate and consistently performed. For oral gavage, ensure the full dose is delivered and that the vehicle is suitable.
2. Formulation and Bioavailability:
-
Poor Solubility: this compound, like other fibric acid derivatives, is lipophilic and has low aqueous solubility.[1] This can lead to poor absorption and reduced bioavailability.
-
Inappropriate Vehicle: The vehicle used to dissolve or suspend this compound is critical. A lipid-based vehicle or appropriate solubilizing agents may be necessary to enhance absorption.
-
Dietary Admixture Issues: If administering via medicated feed, ensure proper and homogenous mixing of the compound. The stability of this compound in the feed over time should also be considered.
3. Animal Model and Diet:
-
Model Selection: The choice of animal model is crucial. The lipid profile of the selected model (e.g., diet-induced obesity, genetic hyperlipidemia) will influence the response to this compound.
-
Dietary Composition: High-fat diets used to induce hyperlipidemia can have varying compositions. The type and amount of fat can influence the baseline lipid profile and the efficacy of this compound.[2][3][4] The interaction between the diet and the drug's mechanism of action should be considered.
-
Control Groups: Appropriate control groups are essential for data interpretation. This includes a vehicle-treated control group and potentially a positive control group treated with a well-characterized lipid-lowering agent.
4. Species-Specific Differences:
-
PPARα Expression and Activity: Rodents (rats and mice) are known to be highly responsive to PPARα agonists like this compound, often showing a more pronounced effect on liver size and gene expression compared to humans.[5] However, there can be differences in PPARα activity between rodent species and even strains.
-
Metabolism: The metabolism and clearance of this compound can differ between species, affecting the drug's half-life and exposure.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a fibric acid derivative that acts as an agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[5][6] PPARα is a nuclear receptor that plays a key role in the regulation of lipid metabolism. Activation of PPARα leads to changes in the expression of genes involved in fatty acid uptake, beta-oxidation, and lipoprotein metabolism, ultimately resulting in reduced triglyceride levels and increased high-density lipoprotein (HDL) cholesterol.[5]
Q2: What are the expected quantitative effects of this compound on lipid profiles in rodents?
A2: The lipid-lowering effects of fibrates can be significant. While specific data for this compound is limited, the general class of fibric acid derivatives has been shown to produce the following effects in animal models and humans:
| Parameter | Expected Change | Reference |
| Triglycerides (TG) | 20% to 50% decrease | [7] |
| HDL-Cholesterol | 10% to 35% increase | [7] |
| LDL-Cholesterol | Variable; 5% to 20% decrease, but may increase in hypertriglyceridemic states | [7] |
Note: The magnitude of the effect can vary depending on the animal model, dose, and duration of treatment.
Q3: Are there any known side effects of this compound in animal models?
A3: A common finding with PPARα agonists in rodents is hepatomegaly (enlarged liver) due to peroxisome proliferation.[5][8] This is a well-documented species-specific effect and is generally not observed to the same extent in humans.[5] In some studies with rats, this compound treatment led to an increase in total liver content of cholesterol, phospholipids, and triglycerides, even as serum levels of these lipids decreased.[9]
Q4: How should this compound be prepared for oral administration in rodents?
A4: Due to its poor water solubility, this compound should be formulated in a suitable vehicle to ensure adequate absorption. Common approaches include:
-
Suspension: Suspending the compound in a vehicle like 0.5% carboxymethylcellulose (CMC).
-
Lipid-based vehicle: Dissolving the compound in an oil such as corn oil or olive oil.
-
Dietary Admixture: Incorporating the compound into a powdered diet. It is crucial to ensure homogenous mixing to provide a consistent dose.
The choice of vehicle should be validated to ensure it does not interfere with the experimental outcomes.
Q5: What is a typical study duration to observe the effects of this compound?
A5: The onset of action for lipid-lowering effects is relatively rapid. In rat studies, effects on serum lipids have been observed after one week of daily administration.[9] For comprehensive studies evaluating changes in gene expression, lipid metabolism, and potential side effects, a duration of 2 to 4 weeks is common. Longer-term studies may be necessary to assess chronic effects.
Experimental Protocols
Key Experiment: Evaluation of this compound Efficacy in a Diet-Induced Obese (DIO) Mouse Model
1. Animal Model:
-
Male C57BL/6J mice, 6-8 weeks old.
-
Acclimatize for at least one week prior to the start of the study.
2. Diet and Induction of Hyperlipidemia:
-
Divide mice into two main groups: a control group fed a standard chow diet and a high-fat diet (HFD) group (e.g., 45-60% kcal from fat).
-
Feed the respective diets for 8-12 weeks to induce obesity and hyperlipidemia.
3. Experimental Groups (within the HFD group):
-
Vehicle Control: HFD-fed mice receiving the vehicle used for this compound administration.
-
This compound Treatment Group(s): HFD-fed mice receiving this compound at various doses (e.g., 10, 30, 100 mg/kg/day).
-
(Optional) Positive Control: HFD-fed mice receiving a known lipid-lowering agent (e.g., fenofibrate (B1672516) at 50 mg/kg/day).
4. Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% CMC in sterile water).
-
Administer daily via oral gavage for 2-4 weeks.
5. Endpoint Measurements:
-
Body Weight: Monitor weekly.
-
Food Intake: Measure daily or weekly.
-
Blood Collection: Collect blood samples via tail vein or terminal cardiac puncture after an overnight fast.
-
Serum Lipid Profile: Analyze serum for total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol using commercially available enzymatic kits.
-
Liver Weight: At the end of the study, euthanize animals and collect and weigh the liver.
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin for hematoxylin (B73222) and eosin (B541160) (H&E) and Oil Red O staining to assess steatosis and other morphological changes.[2]
-
(Optional) Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA extraction and qPCR analysis of PPARα target genes (e.g., CPT1a, ACOX1).
Visualizations
Caption: PPARα signaling pathway activated by this compound.
Caption: Troubleshooting workflow for this compound efficacy.
References
- 1. Effect of long-term clofibric acid treatment on serum and tissue lipid and cholesterol levels in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fenofibrate Ameliorated Systemic and Retinal Inflammation and Modulated Gut Microbiota in High-Fat Diet-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. annexpublishers.com [annexpublishers.com]
- 4. Fibric Acid Antilipemic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Therapeutic effect of fenofibrate for non-alcoholic steatohepatitis in mouse models is dependent on regime design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medicaid.nv.gov [medicaid.nv.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of this compound on hepatic cholesterol synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fenofibrate reverses changes induced by high-fat diet on metabolism in mice muscle and visceral adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Variability in Tibric Acid Experimental Outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tibric acid and other fibric acid derivatives. The information is designed to address common issues and sources of variability in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other fibrates like fenofibrate (B1672516) and gemfibrozil (B1671426)?
This compound is a hypolipidemic agent belonging to the fibric acid class of drugs.[1] Like other fibrates, it functions as a peroxisome proliferator-activated receptor alpha (PPARα) agonist.[2] While sharing the same core mechanism of action with more commonly known fibrates such as fenofibrate and gemfibrozil, there can be differences in potency, off-target effects, and metabolic pathways.[3] For instance, gemfibrozil has a higher risk of myositis when combined with statins compared to fenofibrate.[4] Early studies compared this compound directly with clofibrate (B1669205), another fibrate.[5]
Q2: What is the primary mechanism of action for this compound?
This compound, as a PPARα agonist, binds to and activates the PPARα nuclear receptor. This activation leads to the regulation of gene expression involved in lipid and glucose metabolism.[2] The primary effects include increased breakdown of fatty acids, reduced production of triglycerides, and changes in lipoprotein levels.[6]
Q3: Why am I observing significant variability in triglyceride reduction between experimental batches?
Variability in triglyceride reduction is a known challenge in experiments with fibrates. Several factors can contribute to this:
-
Cell Line and Passage Number: Different cell lines can have varying levels of PPARα expression, leading to different responses. High passage numbers can also lead to genetic drift and altered cellular responses.
-
Serum Lot-to-Lot Variability: The composition of fetal bovine serum (FBS) or other sera used in cell culture can vary between lots, affecting baseline lipid levels and cellular metabolism.
-
Compound Stability: Ensure that your this compound stock solution is properly stored and has not degraded. Prepare fresh working solutions for each experiment.
-
Assay Timing: The timing of treatment and sample collection can significantly impact the observed effects. Ensure consistency in your experimental timeline.
Q4: My in vitro results with this compound are not translating to my in vivo animal models. What could be the reason?
Discrepancies between in vitro and in vivo results are common in drug development. For this compound and other fibrates, consider the following:
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model may differ from what is expected based on in vitro studies.
-
Metabolism: this compound may be metabolized differently in vivo, leading to the formation of active or inactive metabolites that were not present in your in vitro system.
-
Species Differences: The expression and function of PPARα can differ between species, leading to varied responses to agonists.
-
Animal Diet and Health: The baseline diet and overall health of the animals can significantly influence lipid metabolism and the response to treatment.
Troubleshooting Guides
Issue 1: Inconsistent Effects on Cholesterol Levels
Problem: You are observing inconsistent or even paradoxical increases in LDL cholesterol in some experiments.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| High Baseline Triglycerides | In hypertriglyceridemic conditions, a sharp reduction in triglycerides can sometimes lead to an increase in LDL particle number as VLDL is converted to LDL. This is a known class effect of fibrates.[7][8] Consider measuring LDL particle size in addition to concentration. |
| Assay Specificity | Ensure your cholesterol assay is specific for the lipoprotein fractions you are interested in and is not subject to interference from other components in your experimental system. |
| Cellular Cholesterol Efflux | This compound may be affecting cellular cholesterol efflux pathways. Consider performing a cholesterol efflux assay to investigate this possibility. |
Issue 2: Unexpected Cellular Toxicity or Off-Target Effects
Problem: You are observing decreased cell viability or other unexpected phenotypic changes at concentrations where you expect to see specific PPARα activation.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Compound Purity | Verify the purity of your this compound compound. Impurities could be contributing to toxicity. |
| Off-Target Activation | While this compound is a PPARα agonist, it may have off-target effects at higher concentrations. Perform a dose-response curve to identify the optimal concentration range for specific PPARα activation with minimal toxicity. |
| Solvent Toxicity | Ensure that the final concentration of your solvent (e.g., DMSO) in the cell culture medium is not exceeding non-toxic levels (typically <0.1%). |
Quantitative Data Summary
The following tables summarize the expected quantitative effects of fibric acid derivatives on lipid profiles based on available literature. Data for this compound is limited, so representative data from other fibrates are also included.
Table 1: Effect of this compound vs. Clofibrate on Serum Lipids in Type IV Hyperlipoproteinemia [5]
| Treatment | Change in Triglycerides | Change in Total Cholesterol |
| This compound | Significant reduction in high baseline group | Less pronounced reduction |
| Clofibrate | Significant reduction in high and low baseline groups | Less pronounced reduction |
Table 2: General Effects of Fibric Acid Derivatives on Lipoprotein Levels
| Lipoprotein | Expected Change |
| Triglycerides (TG) | ↓ 20-50% |
| High-Density Lipoprotein (HDL-C) | ↑ 10-35% |
| Low-Density Lipoprotein (LDL-C) | ↓ 5-20% (may increase in hypertriglyceridemia) |
Experimental Protocols
Protocol 1: In Vitro PPARα Activation Assay
This protocol provides a general method for assessing the activation of PPARα by this compound in a cell-based reporter assay.
Materials:
-
Hepatoma cell line (e.g., HepG2)
-
PPARα expression vector
-
PPRE (Peroxisome Proliferator Response Element)-luciferase reporter vector
-
Transfection reagent
-
This compound
-
Luciferase assay system
-
Cell culture medium and supplements
Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach overnight.
-
Transfection: Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the instructions of the luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the relative luciferase units against the concentration of this compound to determine the EC50.
Protocol 2: In Vitro Triglyceride Accumulation Assay
This protocol outlines a method to measure the effect of this compound on intracellular triglyceride levels in hepatocytes.
Materials:
-
Hepatoma cell line (e.g., HepG2)
-
This compound
-
Oleic acid
-
Triglyceride quantification kit
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
Methodology:
-
Cell Seeding and Differentiation: Seed HepG2 cells in a 24-well plate and grow to confluence.
-
Lipid Loading: Induce lipid accumulation by treating the cells with oleic acid (e.g., 200 µM) for 24 hours.
-
This compound Treatment: Replace the medium with fresh medium containing oleic acid and various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the provided cell lysis buffer.
-
Triglyceride Quantification: Measure the triglyceride content in the cell lysates using a commercial triglyceride quantification kit according to the manufacturer's protocol.
-
Data Normalization: Normalize the triglyceride levels to the total protein concentration of the cell lysate.
Mandatory Visualizations
Caption: this compound signaling pathway via PPARα activation.
Caption: General experimental workflow for in vitro studies.
References
- 1. Treatment of hypertriglyceridemia with this compound and clofibrate. Cross-over studies, effects on lipoproteins and absence of post-drug rebound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Demystifying PPAR agonists: A Comprehensive Guide and How to Keep Up with the Latest Developments [synapse.patsnap.com]
- 3. Chemistory of Fibrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fibric Acid Derivatives | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 5. Hypolipidemic effect of this compound. A comparison with clofibrate and placebo in type IV hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of fibric acid derivatives in the secondary prevention of coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fibric acids: effects on lipids and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Tibric Acid-Induced Cellular Stress In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Tibric acid-induced cellular stress in vitro.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in cytotoxicity assay results. | 1. Inconsistent cell seeding density: Uneven cell distribution across wells can lead to variable results.[1] 2. Compound precipitation: this compound, especially at high concentrations, may precipitate in the culture medium.[2] 3. Edge effects in multi-well plates: Evaporation from wells on the plate's perimeter can concentrate the compound and affect cell viability. | 1. Ensure a homogenous single-cell suspension before seeding. Pipette gently to avoid cell clumping.[1] 2. Visually inspect the medium for any precipitate after adding this compound. If precipitation occurs, consider preparing a fresh, lower concentration stock solution or using a different solvent. Pre-warming the media and adding the compound stock drop-wise while vortexing can aid solubility.[2] 3. Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or medium to maintain humidity. |
| Low or no detectable increase in Reactive Oxygen Species (ROS). | 1. Inappropriate timing of measurement: The peak of ROS production may be missed if measurements are taken too early or too late. 2. Low sensitivity of the detection reagent: The chosen fluorescent probe may not be sensitive enough to detect subtle changes in ROS levels. 3. Cell type resistance: The selected cell line may have robust antioxidant defense mechanisms that quench ROS rapidly. | 1. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal time point for ROS measurement after this compound treatment. 2. Consider using a more sensitive ROS probe. For example, CellROX® Green and Deep Red reagents are suitable for live-cell imaging and quantification of ROS. 3. If possible, use a cell line known to be sensitive to oxidative stress, such as HepG2 cells, or consider depleting intracellular glutathione (B108866) (GSH) with L-buthionine sulfoximine (B86345) (BSO) to sensitize the cells. |
| Difficulty in reproducing literature findings on this compound-induced toxicity. | 1. Differences in cell culture conditions: Variations in media composition, serum percentage, or cell passage number can significantly impact cellular responses. 2. Purity and handling of this compound: Impurities or degradation of the compound can alter its biological activity. 3. Different experimental endpoints: The reported toxicity may be based on a different assay (e.g., apoptosis vs. necrosis) than the one being used. | 1. Standardize cell culture protocols, including media formulation, serum lot, and cell passage number. Ensure consistency across all experiments. 2. Use high-purity this compound from a reputable supplier. Store the compound as recommended by the manufacturer to prevent degradation. 3. Carefully review the methodology of the original study and try to replicate the experimental conditions and endpoints as closely as possible. |
| Unexpected cell morphology changes. | 1. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration used. 2. Contamination: Bacterial, fungal, or mycoplasma contamination can alter cell morphology and viability.[3] | 1. Always include a vehicle control (cells treated with the solvent alone) to assess solvent toxicity. The final DMSO concentration should typically not exceed 0.5%. 2. Regularly check cell cultures for signs of contamination. If contamination is suspected, discard the culture and start with a fresh, sterile stock.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cellular stress?
A1: this compound, a member of the fibrate class of drugs, primarily acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation in both peroxisomes and mitochondria. A consequence of this increased fatty acid metabolism is the elevated production of reactive oxygen species (ROS), which can overwhelm the cell's antioxidant capacity and lead to oxidative stress, mitochondrial damage, and subsequent cellular injury.
Q2: Which in vitro models are suitable for studying this compound-induced hepatotoxicity?
A2: The human hepatoma cell line HepG2 is a commonly used and well-characterized model for studying drug-induced liver injury, including that caused by fibrates.[4] HepaRG cells, which can differentiate into both hepatocyte-like and biliary-like cells, offer a more metabolically active and physiologically relevant model. For more complex studies, 3D cell culture models, such as spheroids, can better mimic the in vivo liver microenvironment.
Q3: What are the typical concentrations and incubation times used for this compound in in vitro experiments?
A3: The effective concentration of this compound can vary depending on the cell line and the specific endpoint being measured. It is recommended to perform a dose-response study to determine the optimal concentration range for your experiments. Generally, concentrations ranging from 10 µM to 500 µM are used in the literature for other fibrates. Incubation times can range from a few hours for acute effects like ROS production to 24-72 hours for assessing cytotoxicity and changes in gene expression.
Q4: How can I mitigate this compound-induced cellular stress in my in vitro experiments?
A4: Co-treatment with antioxidants can help mitigate this compound-induced oxidative stress. N-acetylcysteine (NAC) is a widely used antioxidant that can replenish intracellular glutathione (GSH) stores and directly scavenge ROS.[5][6] It is advisable to perform a dose-response experiment with NAC to determine the optimal protective concentration without causing toxicity itself.
Q5: What are the key signaling pathways involved in this compound-induced cellular stress?
A5: The primary signaling pathway initiated by this compound is the PPARα pathway. Upon binding to this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to increased expression of genes involved in fatty acid transport and oxidation. The resulting increase in ROS production can activate stress-activated protein kinase (SAPK/JNK) and p38 MAPK pathways, which can lead to apoptosis.
Experimental Protocols
HepG2 Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of this compound in HepG2 cells.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete DMEM to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
HepG2 cells
-
DMEM without phenol (B47542) red
-
This compound
-
DCFH-DA stock solution (10 mM in DMSO)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells/well and allow them to attach overnight.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free DMEM for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add 100 µL of DMEM containing various concentrations of this compound to the wells. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Incubate the plate at 37°C for the desired time period (e.g., 1-4 hours).
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
Mitigation of this compound-Induced Cytotoxicity with N-acetylcysteine (NAC)
This protocol assesses the protective effect of NAC against this compound-induced cell death.
Materials:
-
HepG2 cells
-
Complete DMEM
-
This compound
-
N-acetylcysteine (NAC)
-
MTT solution
-
96-well plates
Procedure:
-
Seed HepG2 cells as described in the cytotoxicity assay protocol.
-
Prepare a stock solution of NAC in sterile water.
-
Prepare media containing various concentrations of NAC.
-
Prepare media containing a fixed, toxic concentration of this compound (determined from previous cytotoxicity assays) with and without various concentrations of NAC.
-
After 24 hours of cell seeding, replace the medium with the prepared treatment media. Include controls for this compound alone, NAC alone, and a vehicle control.
-
Incubate for 24 or 48 hours.
-
Assess cell viability using the MTT assay as described previously.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound's effects on HepG2 cells. Note: As specific data for this compound is limited in publicly available literature, these tables are illustrative and based on typical results for other fibrates like fenofibrate (B1672516) and gemfibrozil.
Table 1: Dose-Response of this compound on HepG2 Cell Viability (48h incubation)
| This compound (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 5.2 |
| 50 | 92 ± 4.8 |
| 100 | 78 ± 6.1 |
| 250 | 55 ± 7.3 |
| 500 | 32 ± 5.9 |
Table 2: Time-Course of this compound (250 µM)-Induced ROS Production in HepG2 Cells
| Time (hours) | Relative Fluorescence Units (RFU) |
| 0 | 100 ± 8.5 |
| 1 | 185 ± 12.3 |
| 4 | 250 ± 15.1 |
| 8 | 195 ± 11.7 |
| 24 | 120 ± 9.9 |
Table 3: Protective Effect of N-acetylcysteine (NAC) on this compound (250 µM)-Induced Cytotoxicity in HepG2 Cells (48h)
| Treatment | Cell Viability (%) |
| Control | 100 ± 4.5 |
| This compound (250 µM) | 54 ± 6.2 |
| This compound (250 µM) + NAC (1 mM) | 75 ± 5.8 |
| This compound (250 µM) + NAC (5 mM) | 91 ± 4.9 |
| NAC (5 mM) | 98 ± 3.7 |
Visualizations
Signaling Pathway
Caption: this compound-induced cellular stress pathway.
Experimental Workflow
Caption: Workflow for assessing this compound-induced stress.
Logical Relationship: Troubleshooting
Caption: Troubleshooting logic for in vitro experiments.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. promocell.com [promocell.com]
- 3. A network-based transcriptomic landscape of HepG2 cells uncovering causal gene-cytotoxicity interactions underlying drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acetyl-cysteine protects against DNA damage associated with lead toxicity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Acetyl-Cysteine Protects Against DNA Damage Associated with Lead Toxicity in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efect of N-acetylcysteine on HepG2 cells which were induced into fatty liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity and quality control of Tibric acid for research
This technical support center provides essential information for researchers, scientists, and drug development professionals on the purity and quality control of Tibric acid for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of research-grade this compound?
A1: Research-grade this compound is generally supplied with a purity of 95% or higher. However, it is crucial to refer to the batch-specific Certificate of Analysis (CoA) for the exact purity value.[1] The CoA provides a comprehensive summary of the analytical tests performed on a specific lot of the compound, including the purity determination.[2][3][4][5]
Q2: How should I store this compound to ensure its stability?
A2: For long-term stability, this compound powder should be stored at -20°C for up to three years. For shorter periods, storage at 4°C is suitable for up to two years. It is recommended to ship the compound at room temperature. Always refer to the supplier's datasheet for specific storage recommendations.
Q3: In what solvent can I dissolve this compound for my experiments?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous culture medium.[6] It is important to keep the final DMSO concentration in the medium low (typically below 0.1%) to avoid solvent-induced cytotoxicity.[6]
Q4: What are the potential impurities I should be aware of in this compound?
A4: Potential impurities in this compound can originate from the synthesis process. Based on the general synthesis of 2-chloro-5-sulfamoylbenzoic acids, potential impurities may include unreacted starting materials such as 2-amino-5-sulfamoylbenzoic acid, byproducts from side reactions during the diazotization and sulfonation steps, and residual solvents.[7] The synthesis of related sulfonylurea compounds can also result in impurities from incomplete reactions or the formation of related substances.[8][9] A thorough analysis of the impurity profile is typically performed by the manufacturer and reported in the Certificate of Analysis.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Question: I observed a precipitate forming when I added my this compound DMSO stock solution to the cell culture medium. What could be the cause and how can I resolve this?
Answer: Precipitation of hydrophobic compounds like this compound upon dilution in aqueous media is a common issue.[10][11] The primary reason is the decrease in solvent polarity, leading to the compound becoming insoluble.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause the compound to "crash out" due to rapid solvent exchange. | Perform serial dilutions of the DMSO stock in pre-warmed (37°C) culture medium. Add the stock solution dropwise while gently vortexing the medium to ensure rapid and uniform mixing.[11] |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | Always use cell culture media that has been pre-warmed to 37°C. |
| Media pH | The pH of the culture medium can affect the solubility of acidic compounds like this compound. | Ensure the pH of your cell culture medium is within the optimal range for both your cells and the compound's solubility. |
| Interaction with Media Components | Components in the media, such as salts or proteins in serum, can sometimes interact with the compound and reduce its solubility. | If using a serum-free medium, consider whether the absence of proteins is contributing to the precipitation. You can test the solubility in a basal medium versus a complete medium to identify problematic components. |
Issue 2: Inconsistent Experimental Results
Question: I am observing variability in my experimental results when using different batches of this compound. What could be the reason?
Answer: Inconsistent results between batches can often be attributed to variations in purity and impurity profiles.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Purity Variation | The purity of different batches may vary, leading to differences in the effective concentration of the active compound. | Always record the lot number and refer to the batch-specific Certificate of Analysis for the exact purity. Adjust the amount of compound used based on the purity value to ensure a consistent final concentration. |
| Presence of Impurities | Different batches may contain varying levels and types of impurities, some of which could have biological activity or interfere with the assay. | Review the impurity profile on the CoA for each batch. If possible, use a higher purity grade of this compound. |
| Compound Degradation | Improper storage or handling can lead to the degradation of this compound over time. | Store the compound as recommended by the supplier. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. |
Quality Control Data
A typical Certificate of Analysis for research-grade this compound will include the following quality control parameters. The acceptance criteria are based on general standards for active pharmaceutical ingredients and research chemicals.[12][13][14][15]
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white solid |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Conforms to the expected structure |
| Purity (Assay) | HPLC-UV | ≥ 95.0% |
| Individual Impurity | HPLC-UV | ≤ 0.5% |
| Total Impurities | HPLC-UV | ≤ 2.0% |
| Residual Solvents | GC-MS | Meets ICH Q3C limits |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Loss on Drying | Gravimetric | ≤ 1.0% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol provides a general method for determining the purity of this compound using HPLC with UV detection. Optimization may be required for specific equipment and columns.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) with 0.1% phosphoric acid to adjust the pH to approximately 2.5.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
2. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of about 100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram for a sufficient time to allow for the elution of all potential impurities.
-
The purity is calculated based on the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This protocol outlines a general procedure for identifying and quantifying volatile and semi-volatile impurities, including residual solvents, in this compound. Derivatization is typically required for non-volatile organic acids.[16][17][18][19][20][21]
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300°C) to elute all components.
-
Injector Temperature: 250°C.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: 40-550 m/z.
2. Sample Preparation (for Residual Solvents):
-
Accurately weigh a known amount of this compound into a headspace vial.
-
Add a suitable solvent (e.g., DMSO) to dissolve the sample.
-
Seal the vial and heat it in a headspace autosampler to allow volatile solvents to partition into the gas phase.
3. Sample Preparation (for Non-Volatile Impurities):
-
Derivatize the sample to make the impurities volatile. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[18]
-
Dissolve a known amount of this compound in a suitable solvent, add the derivatizing agent, and heat to complete the reaction.
4. Analysis:
-
Inject the prepared sample (headspace vapor or derivatized solution) into the GC-MS system.
-
Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).
-
Quantify impurities using an internal or external standard method.
Visualizations
Caption: A workflow diagram illustrating the key steps in the quality control process for this compound.
Caption: A simplified diagram of the PPARα signaling pathway activated by this compound.[22][23][24][25][26][27][28][29][30][31][32][33]
References
- 1. globalchemsdepot.com [globalchemsdepot.com]
- 2. researchchemshub.com [researchchemshub.com]
- 3. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 4. alliancechemical.com [alliancechemical.com]
- 5. Certificate of analysis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. vietnamscience.vjst.vn [vietnamscience.vjst.vn]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. arborpharmchem.com [arborpharmchem.com]
- 13. thepharmamaster.com [thepharmamaster.com]
- 14. bfarm.de [bfarm.de]
- 15. coherentmarketinsights.com [coherentmarketinsights.com]
- 16. benchchem.com [benchchem.com]
- 17. aurametrix.weebly.com [aurametrix.weebly.com]
- 18. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 19. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 20. metbio.net [metbio.net]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. researchgate.net [researchgate.net]
- 25. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 26. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 27. scispace.com [scispace.com]
- 28. Peroxisome proliferator-activated receptor alpha agonist, clofibrate, has profound influence on myocardial fatty acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. PPAR agonists for the treatment of primary biliary cholangitis: Old and new tales - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Early investigational drugs targeting PPAR-α for the treatment of metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates - PMC [pmc.ncbi.nlm.nih.gov]
- 32. trc-p.nl [trc-p.nl]
- 33. Fibric Acid Antilipemic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Tibric Acid Dosage and Side Effect Management
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tibric acid. The information is designed to help adjust dosages to minimize side effects during experiments.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during experimentation with this compound.
Question 1: What are the most common side effects observed with this compound and other fibric acid derivatives?
Answer: The most frequently reported side effects associated with fibric acid derivatives, including this compound, are generally mild and transient. These can include:
-
Gastrointestinal Issues: Abdominal pain, diarrhea, nausea, and constipation are the most common adverse effects.[1]
-
Neurological Effects: Headaches, dizziness, and fatigue have been reported.[1]
-
Musculoskeletal Effects: Muscle pain (myalgia), tenderness, and weakness can occur.[1]
-
Skin Reactions: Rashes and urticaria (hives) have been observed.[1]
-
Hepatobiliary Effects: Increases in liver enzymes (serum transaminases) are a known side effect.[2]
Question 2: How can I adjust the this compound dosage if my experimental subjects exhibit side effects?
Answer: If side effects are observed, a systematic approach to dosage adjustment is recommended. The primary goal is to find the lowest effective dose with the most manageable side effect profile.
-
Initial Dose Reduction: The first step is typically to reduce the dosage to the next lowest concentration in your experimental plan.
-
Staggered Dosing: If a continuous high dose is problematic, consider a staggered approach where the dose is gradually increased over time to allow for acclimatization.
-
Monitoring: Closely monitor the subjects for the resolution or reduction of side effects after dose adjustment. Concurrently, assess whether the therapeutic effect is maintained at the lower dose.
-
Discontinuation: If severe side effects occur or persist even at a reduced dose, discontinuation of this compound should be considered.
Question 3: What are the early warning signs of hepatotoxicity, and how can I monitor for them?
Answer: Hepatotoxicity is a potential concern with fibric acid derivatives. Early detection is crucial.
-
Biochemical Monitoring: Regularly monitor serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and bilirubin (B190676). A significant increase (e.g., >3 times the upper limit of normal) in these enzymes is a key indicator of potential liver injury.[3][4]
-
Clinical Signs: In animal models, look for signs of lethargy, loss of appetite, or changes in grooming behavior. In clinical settings, symptoms can include jaundice (yellowing of the skin or eyes), dark urine, and abdominal pain.[5]
Question 4: Myalgia and myopathy are listed as potential side effects. How can I differentiate between mild muscle pain and a more serious myopathic event?
Answer: It is important to distinguish between transient muscle discomfort and a more severe myopathy.
-
Creatine (B1669601) Kinase (CK) Levels: A significant elevation in serum creatine kinase (CK) levels is a primary indicator of muscle damage and myopathy. Regular monitoring of CK levels is recommended, especially at higher doses or when co-administering with other drugs known to affect muscle tissue (e.g., statins).[2]
-
Severity of Symptoms: Mild myalgia may present as transient muscle soreness. In contrast, myopathy involves more persistent and severe muscle pain, tenderness, and weakness.
-
Functional Impairment: Observe for any changes in mobility, grip strength, or other functional parameters in your experimental subjects.
Quantitative Data on Side Effects
Specific dose-response data for side effects of this compound from clinical trials is limited in the public domain. However, data from fenofibrate (B1672516), another widely studied fibric acid derivative, can provide a general indication of the types of adverse events and their potential dose-relationship. The following table summarizes adverse reactions reported in double-blind, placebo-controlled trials of fenofibrate.
Table 1: Incidence of Adverse Reactions with Fenofibrate (as a representative fibric acid derivative)
| Adverse Reaction | Placebo | Fenofibrate (doses equivalent to 35-105 mg fenofibric acid) |
| Abnormal Liver Function Tests | 1.1% | 5.3% |
| Increased AST | - | >2% |
| Increased ALT | - | >2% |
| Increased CPK | - | >2% |
| Rhinitis | - | >2% |
| Gastrointestinal Issues | ~3% | ~5% |
| Neurological Effects | - | 3-4% |
| Skin Rash | 0.8% | 1.4% |
| Myalgia | - | ~1% |
Data compiled from multiple sources.[1][3][4] Note: This data is for fenofibrate and should be used as a general guide for the class of fibric acid derivatives. The incidence and severity of side effects for this compound may vary.
Experimental Protocols
Protocol 1: Monitoring for Hepatotoxicity
-
Baseline Measurement: Before initiating the experiment, collect baseline blood samples to determine normal levels of ALT, AST, and total bilirubin for each subject.
-
Regular Monitoring: Collect blood samples at regular intervals throughout the study (e.g., weekly or bi-weekly). The frequency should be increased if higher doses are used or if any clinical signs of distress are observed.
-
Biochemical Analysis: Use standard enzymatic assays to determine the serum concentrations of ALT, AST, and bilirubin.
-
Data Analysis: Compare the post-treatment values to the baseline levels for each subject and to a control group. A persistent elevation of >3 times the upper limit of normal for ALT/AST should trigger a dose reduction or discontinuation.
Protocol 2: Assessment of Myotoxicity
-
Baseline Measurement: Collect baseline blood samples to establish normal creatine kinase (CK) levels.
-
Regular Monitoring: Collect blood samples at regular intervals. Monitoring frequency should be higher at the beginning of the experiment and after any dose increase.
-
Biochemical Analysis: Use a commercially available enzymatic assay to measure serum CK levels.
-
Functional Assessment (Animal Models):
-
Grip Strength Test: Use a grip strength meter to quantitatively assess muscle function.
-
Rotarod Test: Evaluate motor coordination and endurance by measuring the time the animal can remain on a rotating rod.
-
-
Data Analysis: Compare post-treatment CK levels and functional assessments to baseline and control groups. A significant increase in CK levels accompanied by a decrease in functional performance may indicate myotoxicity.
Visualizations
Caption: PPARα signaling pathway activated by this compound.
Caption: Logical workflow for adjusting this compound dosage.
References
- 1. Comparative toxicity and safety profile of fenofibrate and other fibric acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fibric Acid Antilipemic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Fenofibric acid (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Addressing batch-to-batch variability of Tibric acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address batch-to-batch variability of Tibric acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a hypolipidemic agent belonging to the fibrate class of drugs.[1] Its principal mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor that regulates the transcription of genes involved in lipid and glucose metabolism.[2][3] By acting as a PPAR-α agonist, this compound leads to increased fatty acid oxidation and a reduction in triglyceride-rich lipoproteins.[2][4]
Q2: We are observing inconsistent results in our in-vitro/in-vivo experiments with different batches of this compound. What could be the potential causes?
Batch-to-batch variability in experimental results can stem from several factors related to the this compound itself:
-
Purity Profile: The presence and concentration of impurities or byproducts from the synthesis process can vary between batches. These impurities may have off-target effects or interfere with the activity of this compound.
-
Degradation Products: this compound, like other fibric acid derivatives, can be susceptible to hydrolysis, leading to the formation of inactive or interfering degradation products.[5]
-
Physical Properties: Variations in physical characteristics such as particle size, crystal form (polymorphism), and solubility can affect the dissolution rate and bioavailability of the compound, leading to inconsistent effective concentrations in your experiments.[6]
-
Residual Solvents: The presence of residual solvents from the manufacturing process can vary and may have cytotoxic or other confounding effects on your experimental system.
Q3: How can we assess the quality and consistency of our this compound batches?
It is crucial to perform in-house quality control on each new batch of this compound. Recommended analyses include:
-
Identity Verification: Confirm the chemical structure of the compound using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).
-
Purity Assessment: Determine the purity of the batch and identify any impurities using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7][8]
-
Physical Characterization: Analyze physical properties such as particle size distribution and melting point.
-
Residual Solvent Analysis: Quantify the amount of any residual solvents using GC-MS.
Troubleshooting Guides
Issue 1: Lower than expected bioactivity of a new this compound batch
| Possible Cause | Troubleshooting Steps |
| Lower Purity/Presence of Impurities | 1. Re-run Purity Analysis: Use a validated HPLC or GC-MS method to accurately determine the purity of the new batch. Compare the chromatogram to that of a previously well-performing batch. Look for new or larger impurity peaks. 2. Characterize Impurities: If significant impurities are detected, attempt to identify them using mass spectrometry. This can help determine if they are known synthesis byproducts or degradation products. 3. Functional Assay Comparison: Perform a dose-response curve in a relevant functional assay (e.g., a PPAR-α reporter assay) comparing the new batch to a reference standard or a previous batch with known good activity. A rightward shift in the EC50 for the new batch indicates lower potency. |
| Degradation of this compound | 1. Check Storage Conditions: Ensure the compound has been stored under the recommended conditions (typically -20°C, protected from light and moisture).[1] 2. Analyze for Degradants: Use HPLC to look for the appearance of degradation products. Fibric acids can be prone to hydrolysis.[5] |
| Poor Solubility/Bioavailability | 1. Solubility Test: Determine the solubility of the new batch in your experimental solvent system and compare it to previous batches. 2. Particle Size Analysis: If possible, analyze the particle size distribution. Smaller particle sizes generally lead to faster dissolution. |
Issue 2: Increased cytotoxicity observed with a new batch
| Possible Cause | Troubleshooting Steps |
| Presence of a Toxic Impurity | 1. Review Impurity Profile: Carefully examine the HPLC or GC-MS chromatogram for any new or significantly increased impurity peaks compared to a non-toxic batch. 2. Literature Search: If an impurity can be identified, search the literature for any known toxicity associated with that compound. |
| Residual Solvents | 1. Quantify Residual Solvents: Perform a GC-MS analysis to identify and quantify any residual solvents from the manufacturing process. Compare the levels to established safety limits. |
| Altered Off-Target Activity | 1. Screen for Off-Target Effects: If the cytotoxicity is observed in a cell-based assay, consider performing broader toxicity profiling or screening against a panel of common off-targets. |
Data Presentation
Table 1: Hypothetical Quality Control Data for Two Batches of this compound
| Parameter | Batch A (Good Performance) | Batch B (Poor Performance) | Method |
| Purity (by HPLC) | 99.5% | 97.2% | HPLC-UV |
| Major Impurity 1 | 0.25% | 1.8% | HPLC-UV |
| Major Impurity 2 | 0.15% | 0.5% | HPLC-UV |
| Residual Solvents | <0.01% | 0.2% (Dichloromethane) | GC-MS |
| Melting Point | 155-157 °C | 152-156 °C | Capillary Method |
| In-vitro Potency (EC50) | 1.2 µM | 5.8 µM | PPAR-α Reporter Assay |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound
This protocol is a general guideline and may require optimization for your specific instrumentation and batch characteristics.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or another suitable modifier).
-
This compound reference standard.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 230 nm.[9]
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 20 10 90 25 10 90 26 60 40 | 30 | 60 | 40 |
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound batch in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (60:40 A:B) to a final concentration of approximately 100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate the peak areas of the main this compound peak and all impurity peaks.
-
Calculate the purity as: (Area of this compound peak / Total area of all peaks) * 100%.
-
Mandatory Visualizations
Caption: PPAR-α signaling pathway activated by this compound.
Caption: Troubleshooting workflow for batch-to-batch variability.
References
- 1. Quality Control Release Testing for Pharmaceutical Products | SGS United Kingdom [sgs.com]
- 2. researchgate.net [researchgate.net]
- 3. Fibric Acid Antilipemic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Role of fibric acid derivatives in the management of risk factors for coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. wjgnet.com [wjgnet.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Tibric Acid in Cell Assays
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing the incubation time of Tibric acid in cell-based assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? this compound is a fibric acid derivative that functions as a selective agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] Its primary mechanism involves binding to and activating PPARα, a nuclear transcription factor.[1][3] Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to an increase in their transcription.[4] This process upregulates genes involved in fatty acid oxidation and lipid metabolism.[2][5]
Q2: What is a typical effective concentration range for this compound in cell-based assays? The effective concentration of this compound can vary significantly depending on the cell type, its level of PPARα expression, and the specific assay endpoint. While a universally effective range cannot be specified, a common starting point for in vitro experiments with PPARα agonists is in the low micromolar range. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental setup.
Q3: How should I prepare and store a stock solution of this compound? this compound, like other fibric acid derivatives, is a lipophilic compound.[6] For cell culture applications, a concentrated stock solution (e.g., 10-50 mM) should be prepared in a high-quality, sterile organic solvent such as Dimethyl Sulfoxide (DMSO). Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock in a cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture is low (typically <0.1%) and consistent across all treatments, including the vehicle control, to avoid solvent-induced cytotoxicity.
Q4: What is the most critical factor in determining the optimal incubation time for this compound? The single most critical factor is the biological endpoint you are measuring.[7] The kinetics of cellular responses to PPARα activation vary widely:
-
Gene Expression (mRNA): Changes in the transcription of direct target genes can often be detected within 6 to 24 hours.
-
Protein Expression: Changes in the levels of the corresponding proteins will take longer, typically requiring 24 to 72 hours of incubation to allow for translation and accumulation.
-
Metabolic Changes: Functional consequences, such as alterations in fatty acid oxidation or lipid accumulation, may require 24 hours or more to become apparent.
-
Phenotypic Changes: Downstream effects on cell viability, proliferation, or morphology often require the longest incubation times, from 48 to 72 hours or more.[7]
Q5: Do I need to change the cell culture medium during long incubations with this compound? For incubation periods longer than 48 hours, it is advisable to consider a medium change.[7] This serves two purposes: to replenish essential nutrients that have been depleted by the cells and to re-administer this compound. Some fibric acid esters can be unstable in aqueous solutions over extended periods, so refreshing the compound ensures a consistent concentration throughout the experiment.[8]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell assays.
| Problem | Possible Cause | Recommended Solution |
| No Observable Effect | Incubation time is too short: The chosen duration is insufficient for the desired biological change to occur (e.g., measuring protein levels after only 4 hours).[7] | Increase incubation time. Follow the time-course experiment protocol (Section 3) to test a range of time points appropriate for your endpoint (e.g., 12, 24, 48 hours for gene/protein expression). |
| This compound concentration is too low: The dose is not high enough to elicit a measurable response. | Perform a dose-response experiment. Test a range of concentrations (e.g., 0.1 µM to 50 µM) at a fixed, appropriate time point to determine the optimal concentration. | |
| Low or no PPARα expression in the cell line: The cellular target for this compound is not present. | Verify PPARα expression. Use qPCR or Western blot to confirm that your chosen cell line expresses PPARα. Consider using a positive control cell line known to express the receptor, such as HepG2 liver cells. | |
| Compound degradation: The this compound stock or working solution has lost its activity. | Prepare fresh solutions. Make a new stock solution from powder and fresh working dilutions for each experiment. Avoid multiple freeze-thaw cycles of the stock. | |
| High Cell Death / Cytotoxicity | This compound concentration is too high: The compound is causing off-target effects or cellular stress at the tested dose. | Lower the concentration. Perform a cell viability assay (e.g., MTT, LDH, or Trypan Blue exclusion) in parallel with your primary experiment to identify the maximum non-toxic concentration. |
| Solvent toxicity: The concentration of the vehicle (e.g., DMSO) is too high. | Reduce final solvent concentration. Ensure the final concentration of your solvent is below the toxic threshold for your cells (typically <0.1% for DMSO) and is included in your vehicle-only control wells. | |
| Prolonged incubation is toxic: Even at a non-toxic dose, long-term exposure may induce cell death. | Reduce incubation time or concentration. Find a balance where the desired effect is achieved without compromising cell health. Assess viability at each time point in your time-course experiment. | |
| High Variability Between Replicates | Inconsistent cell seeding or health: Variations in cell number or metabolic state at the start of the experiment. | Standardize cell culture practices. Ensure consistent cell seeding density, passage number, and confluency. Observe cell morphology before treatment to ensure they are healthy.[9] |
| Edge effects in multi-well plates: Evaporation in the outer wells of a plate alters media and compound concentration.[9] | Minimize edge effects. Do not use the outermost wells for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier. | |
| Inconsistent incubation conditions: Fluctuations in temperature or CO₂. | Ensure a stable incubator environment. Use a properly calibrated and maintained incubator. For short incubations at room temperature, ensure the temperature is consistent.[9][10] |
Section 3: Experimental Protocols and Data Presentation
Experimental Protocol: Determining Optimal Incubation Time via Time-Course Experiment
This protocol outlines a method to determine the optimal incubation period for this compound by measuring the expression of a known PPARα target gene (e.g., Carnitine Palmitoyltransferase 1, CPT1).
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will result in 70-80% confluency at the time of the longest incubation period. Allow cells to adhere and recover for 24 hours.
-
Compound Preparation: Prepare a working solution of this compound in a complete cell culture medium at the desired final concentration (previously determined from a dose-response experiment). Also, prepare a vehicle control medium with the same final concentration of solvent (e.g., DMSO).
-
Treatment: At staggered time points (e.g., 48h, 24h, 12h, 6h, 0h before the experiment's end), aspirate the old medium and replace it with either the this compound-containing medium or the vehicle control medium.
-
Cell Lysis and RNA Extraction: At the end of the final incubation period, harvest all wells simultaneously. Wash cells with cold PBS, then lyse them directly in the wells using a suitable lysis buffer for RNA extraction. Proceed with RNA isolation according to the manufacturer's protocol.
-
qRT-PCR: Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the relative mRNA levels of your target gene (e.g., CPT1) and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the fold change in target gene expression for each time point relative to its time-matched vehicle control using the ΔΔCt method. Plot the fold change as a function of incubation time. The optimal time is typically the point at which a robust and statistically significant induction is first observed and sustained.
Data Presentation: Example Time-Course Results
The quantitative results from the protocol above should be summarized in a clear, structured table.
| Incubation Time (Hours) | Target Gene Fold Change (vs. Vehicle) | Cell Viability (%) | Notes |
| 6 | 1.5 ± 0.2 | 98 ± 2 | Modest, but not significant, induction. |
| 12 | 3.8 ± 0.4 | 97 ± 3 | Significant induction observed. |
| 24 | 6.2 ± 0.5 | 95 ± 4 | Peak induction reached. |
| 48 | 5.9 ± 0.6 | 85 ± 5 | Induction plateaus; slight decrease in viability. |
| 72 | 5.5 ± 0.7 | 70 ± 6 | Induction persists; significant cytotoxicity observed. |
Based on this hypothetical data, a 24-hour incubation would be optimal, as it provides the maximal effect on gene expression before significant cytotoxicity occurs.
Section 4: Mandatory Visualizations
This compound Signaling Pathway
Caption: Figure 1. Mechanism of action for this compound via PPARα activation.
Experimental Workflow for Optimizing Incubation Time
Caption: Figure 2. Workflow for determining the optimal incubation time.
References
- 1. trc-p.nl [trc-p.nl]
- 2. Fibric Acid Antilipemic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 4. The role of fibric acids in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Role of the PPAR-α agonist fenofibrate in severe pediatric burn injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Predictions of stability in pharmaceutical preparations XIX: Stability evaluation and bioanalysis of clofibric acid esters by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. marinbio.com [marinbio.com]
- 10. swordbio.com [swordbio.com]
Validation & Comparative
A Comparative Efficacy Analysis of Tibric Acid and Clofibrate in Hyperlipidemia
For researchers, scientists, and drug development professionals, understanding the comparative efficacy of lipid-lowering agents is crucial for advancing therapeutic strategies against hyperlipidemia. This guide provides an objective comparison of two such agents, tibric acid and clofibrate (B1669205), focusing on their performance backed by experimental data. Both drugs belong to the fibrate class and exert their lipid-lowering effects primarily through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα).
Mechanism of Action: PPARα Activation
Both this compound and clofibrate function as agonists of PPARα, a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. Activation of PPARα leads to a cascade of downstream effects that collectively contribute to a reduction in plasma triglycerides and, to a lesser extent, cholesterol.
The binding of a fibrate to PPARα induces its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in fatty acid transport, uptake, and oxidation, as well as lipoprotein metabolism. Key effects include increased expression of lipoprotein lipase (B570770) (LPL), which enhances the clearance of triglyceride-rich lipoproteins, and apolipoproteins A-I and A-II, which are components of High-Density Lipoprotein (HDL). Conversely, the expression of apolipoprotein C-III, an inhibitor of LPL, is decreased.
Quantitative Efficacy Comparison
A key comparative study by Bielmann et al. (1977) evaluated the hypolipidemic effects of this compound and clofibrate in patients with type IV hyperlipoproteinemia. The study provides valuable quantitative data on the efficacy of these two drugs.
| Parameter | This compound | Clofibrate | Placebo |
| Triglyceride Reduction (High Baseline Group) | Significant Reduction | Significant Reduction | No Significant Change |
| Triglyceride Reduction (Low Baseline Group) | No Significant Reduction | Effective Reduction | No Significant Change |
| Total Cholesterol Reduction | Less Pronounced | Less Pronounced | No Significant Change |
Data summarized from Bielmann P, et al. Int J Clin Pharmacol Biopharm. 1977 Apr;15(4):166-71.
Further data on clofibrate from other studies indicate its variable but generally significant impact on lipid profiles. For instance, one study reported that clofibrate reduced plasma total triglyceride values by an average of 32% and VLDL triglyceride values by 38%. Another source cites reductions of approximately 50% in triglycerides and 40% in total cholesterol in patients with type III hyperlipoproteinemia.
| Parameter | Clofibrate (Additional Data) |
| Total Triglyceride Reduction | 32% |
| VLDL Triglyceride Reduction | 38% |
| Total Cholesterol Reduction (Type III Hyperlipoproteinemia) | ~40% |
| VLDL Cholesterol Reduction (Type III Hyperlipoproteinemia) | ~60% |
| HDL Cholesterol Increase (Type III Hyperlipoproteinemia) | ~9% |
It is important to note that the effects on total cholesterol with both drugs were generally less pronounced than their effects on triglycerides.
Experimental Protocols
The following is a generalized experimental protocol for a clinical trial comparing lipid-lowering agents like this compound and clofibrate, based on the design of studies such as Bielmann et al. (1977).
Objective: To compare the efficacy and safety of this compound and Clofibrate in reducing serum triglyceride and cholesterol levels in patients with a specific type of hyperlipoproteinemia.
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
Participant Population:
-
Inclusion Criteria: Adult male and female patients diagnosed with a specific type of hyperlipoproteinemia (e.g., Type IV), with baseline triglyceride levels within a predefined range.
-
Exclusion Criteria: Patients with secondary causes of hyperlipidemia, significant renal or hepatic disease, or those taking other lipid-altering medications.
Treatment Arms:
-
This compound (specific dosage)
-
Clofibrate (specific dosage)
-
Placebo (matching in appearance to active drugs)
Study Duration: A treatment period of several months (e.g., 6 months), followed by a follow-up period.
Methodology:
-
Screening and Baseline: Eligible participants undergo a washout period for any existing lipid-lowering medications. Baseline lipid profiles (total cholesterol, triglycerides, HDL-C, LDL-C) and other relevant biochemical parameters are measured.
-
Randomization and Blinding: Participants are randomly assigned to one of the three treatment arms. Both participants and investigators are blinded to the treatment allocation.
-
Treatment and Monitoring: Participants receive the assigned treatment for the duration of the study. Regular follow-up visits are scheduled to monitor lipid profiles, assess for adverse events, and ensure treatment adherence.
-
Endpoint Assessment: The primary efficacy endpoints are the percentage change in serum triglyceride and total cholesterol levels from baseline to the end of the treatment period. Secondary endpoints may include changes in HDL-C, LDL-C, and the incidence of adverse events.
-
Statistical Analysis: Appropriate statistical methods (e.g., ANOVA, t-tests) are used to compare the changes in lipid parameters between the treatment groups and the placebo group.
Conclusion
Both this compound and clofibrate have demonstrated efficacy in lowering triglyceride levels, primarily through the activation of the PPARα signaling pathway. The comparative data available suggest that their effectiveness can be influenced by the baseline lipid levels of the patients. While clofibrate has a more extensive history of clinical use and published data, it was eventually withdrawn from the market due to adverse effects. This compound, while showing comparable triglyceride-lowering effects in certain patient populations, has been less extensively studied. This guide provides a foundational comparison for researchers, highlighting the importance of considering patient-specific lipid profiles when evaluating the potential efficacy of such lipid-lowering agents. Further research into the nuanced differences in the molecular interactions of these compounds with the PPARα receptor could provide insights for the development of more targeted and safer fibrate therapies.
A Comparative Guide for Researchers: Tibric Acid and Fenofibrate in Lipid Modification Research
For researchers and professionals in drug development, a comprehensive understanding of lipid-modifying agents is paramount. This guide provides a detailed comparison of Tibric acid and Fenofibrate, focusing on their mechanisms of action, experimental data, and clinical significance.
Executive Summary: While Fenofibrate is a well-established and extensively researched fibric acid derivative with a clear mechanism of action and a wealth of clinical data, information on this compound is sparse in contemporary scientific literature. Early research from the 1970s positioned this compound as a hypolipidemic agent, but it has not seen widespread clinical development or use akin to Fenofibrate. This guide will primarily focus on the robust data available for Fenofibrate and its active metabolite, fenofibric acid, as the benchmark for comparison, while noting the limited and historical context of this compound research.
Mechanism of Action: A Tale of Two Fibrates
Both Fenofibrate and, historically, this compound belong to the class of fibric acid derivatives. Their primary mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid and glucose metabolism.[1][2]
Fenofibrate's PPARα-Mediated Pathway:
Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[3] Fenofibric acid then binds to and activates PPARα. This activation leads to a cascade of downstream effects:
-
Increased Lipoprotein Lipase (B570770) Activity: PPARα activation upregulates the expression of lipoprotein lipase (LPL), an enzyme that hydrolyzes triglycerides from very-low-density lipoproteins (VLDL) and chylomicrons, leading to their clearance from the circulation.[4]
-
Reduced Apolipoprotein C-III (Apo C-III) Production: Apo C-III is an inhibitor of LPL. By reducing its production, fenofibric acid further enhances LPL activity.
-
Increased Apolipoprotein A-I and A-II (Apo A-I, Apo A-II) Synthesis: These are the primary apolipoproteins associated with high-density lipoprotein (HDL). Their increased synthesis contributes to higher HDL cholesterol ("good cholesterol") levels.
-
Enhanced Fatty Acid Oxidation: PPARα activation stimulates the uptake and beta-oxidation of fatty acids in the liver and muscle, reducing the substrate available for triglyceride synthesis.
This compound's Presumed Mechanism:
Comparative Efficacy: Quantitative Data from Clinical Trials
The vast majority of available clinical trial data pertains to Fenofibrate. Large-scale, randomized controlled trials have provided robust evidence of its efficacy in modifying lipid profiles.
Table 1: Summary of Fenofibrate's Efficacy on Lipid Parameters (from key clinical trials)
| Parameter | Baseline | Post-treatment with Fenofibrate | Percentage Change | Clinical Trial Reference |
| Triglycerides | High | Significantly Reduced | ↓ 20-50% | FIELD Study, ACCORD-Lipid |
| HDL Cholesterol | Low | Increased | ↑ 10-30% | FIELD Study, ACCORD-Lipid |
| LDL Cholesterol | Variable | Modest Reduction | ↓ 5-20% | FIELD Study, ACCORD-Lipid |
| Total Cholesterol | High | Reduced | ↓ 15-25% | Multiple Studies |
| Apolipoprotein B | High | Reduced | ↓ 15-25% | Multiple Studies |
Note: The magnitude of effect can vary based on baseline lipid levels, patient population, and dosage.
A notable study comparing this compound with clofibrate (B1669205) and a placebo in patients with type IV hyperlipoproteinemia showed that both active drugs reduced mean serum triglyceride concentrations. However, clofibrate was also effective in the group with lower baseline triglyceride levels, suggesting potential differences in potency or spectrum of activity. The effects on total cholesterol were less pronounced for both drugs.
Experimental Protocols: A Look into the Methodology
To ensure the reproducibility and critical evaluation of findings, understanding the experimental protocols is essential.
Typical Clinical Trial Protocol for Fenofibrate:
Key Methodological Considerations:
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard for evaluating the efficacy and safety of lipid-modifying agents.
-
Patient Population: The characteristics of the study population (e.g., primary hypercholesterolemia, mixed dyslipidemia, type 2 diabetes) are critical for interpreting the results.
-
Endpoints: Primary endpoints in lipid-lowering trials often include the percentage change in triglyceride and cholesterol levels. Secondary endpoints may include the incidence of cardiovascular events.
-
Lipid Measurement: Standardized laboratory procedures for measuring lipid profiles are crucial for data accuracy and comparability across studies.
Safety and Tolerability
Fenofibrate:
Fenofibrate is generally well-tolerated. The most common adverse effects are gastrointestinal disturbances.[5] Other potential side effects include:
-
Elevated liver transaminases
-
Increased serum creatinine
-
Myopathy and rhabdomyolysis, particularly when co-administered with statins (though the risk is lower than with gemfibrozil)
-
Increased risk of cholelithiasis (gallstones)
This compound:
The safety profile of this compound is not well-documented in recent literature. The 1977 study did not report significant adverse effects, but this was a small, short-term study.
Conclusion for the Research Professional
In the current landscape of lipid-modifying drug research and development, Fenofibrate stands as a well-characterized compound with a clear mechanism of action, extensive clinical data, and a known safety profile. It serves as a valuable tool for managing dyslipidemia, particularly in patients with high triglycerides and low HDL cholesterol.
This compound, in contrast, represents a historical footnote in the development of fibric acid derivatives. The lack of modern research, detailed mechanistic studies, and robust clinical trial data makes it a challenging and likely impractical comparator for new chemical entities in development. For researchers seeking to benchmark a novel lipid-modifying agent, Fenofibrate provides a much more relevant and data-rich point of comparison. Future research into novel fibrates would necessitate head-to-head comparisons with established agents like Fenofibrate to demonstrate superior efficacy, safety, or a different therapeutic niche.
References
Validation of Tibric Acid's Effects on Gene Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Tibric acid and other fibrates on the expression of genes central to lipid metabolism. While this compound, a member of the fibric acid derivative class of drugs, is known to exert its lipid-lowering effects through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a comprehensive public domain repository of quantitative data on its specific impact on gene expression is limited. Therefore, this guide will draw comparisons with well-researched fibrates—Fenofibrate, Gemfibrozil, and Bezafibrate—to provide a framework for understanding the anticipated effects of this compound and to offer supporting experimental data for these alternatives.
Mechanism of Action: The Central Role of PPARα
Fibrates, including this compound, function as agonists of PPARα, a nuclear receptor that plays a pivotal role in the regulation of lipid and lipoprotein metabolism. Upon activation by a fibrate, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event modulates the transcription of these genes, leading to a cascade of effects that ultimately result in reduced plasma triglycerides and, in humans, an increase in high-density lipoprotein (HDL) cholesterol.[1][2]
Qualitative Comparison of Fibrate Effects on Key Gene Targets
The following table summarizes the generally observed effects of fibrates on the expression of key genes involved in lipid metabolism. Given their shared mechanism of action as PPARα agonists, it is presumed that this compound would elicit similar changes.
| Gene Target | Protein Function | Typical Effect of Fibrates | Consequence of Gene Regulation |
| Apolipoprotein A-I (APOA1) | Major protein component of HDL, involved in reverse cholesterol transport. | Upregulation (in humans)[1][3] | Increased HDL cholesterol levels. |
| Apolipoprotein A-II (APOA2) | A significant protein component of HDL. | Upregulation[1] | Contributes to increased HDL cholesterol. |
| Apolipoprotein C-III (APOC3) | Inhibitor of lipoprotein lipase (B570770) and hepatic lipase. | Downregulation[1] | Enhanced clearance of triglyceride-rich lipoproteins. |
| Lipoprotein Lipase (LPL) | Enzyme that hydrolyzes triglycerides in lipoproteins. | Upregulation[1] | Increased catabolism of triglyceride-rich particles. |
| Acyl-CoA Oxidase 1 (ACOX1) | First enzyme of the peroxisomal fatty acid beta-oxidation pathway. | Upregulation | Increased fatty acid oxidation. |
| Carnitine Palmitoyltransferase 1A (CPT1A) | Rate-limiting enzyme in the mitochondrial fatty acid oxidation pathway. | Upregulation | Enhanced mitochondrial fatty acid oxidation. |
| ATP-binding cassette transporter A1 (ABCA1) | Mediates the efflux of cholesterol and phospholipids (B1166683) to form HDL. | Upregulation | Increased HDL biogenesis. |
Quantitative Comparison of Gene Expression Changes Induced by Fibrates
The following table presents a summary of quantitative data on the effects of Fenofibrate, Gemfibrozil, and Bezafibrate on the expression of specific gene targets, as reported in various in vitro and in vivo studies. The data is presented as fold change relative to control conditions. It is important to note that the magnitude of these changes can vary depending on the experimental model, dose, and duration of treatment.
| Gene Target | Fenofibrate (Fold Change) | Gemfibrozil (Fold Change) | Bezafibrate (Fold Change) | Experimental System |
| CYP7A1 mRNA | ↓ (Significant reduction) | ↓ (Significant reduction) | ↓ (Significant reduction) | Human gallstone patients |
| ABCG5 mRNA | ↑ (Slight increase) | ↑ (Slight increase) | ↑ (Significant increase) | Human gallstone patients[4] |
| SREBP-2 mRNA | ↑ (Slight increase) | ↑ (Slight increase) | ↑ (Significant increase) | Human gallstone patients[4] |
| Human Apo A-I mRNA | ↑ 1.97 | - | - | Human Apo A-I transgenic mice[5] |
| Mouse Apo A-I mRNA | ↓ 0.51 | - | - | Human Apo A-I transgenic mice[5] |
| Id2 mRNA (HepG2 cells, 50 µM) | ↑ ~2.5 | - | - | Human hepatocarcinoma cells[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vitro studies and subsequent gene and protein expression analysis.
In Vitro Study: Treatment of Hepatoma Cells with Fibrates
This protocol describes the treatment of a human hepatoma cell line, such as HepG2, with a fibrate to assess its impact on gene expression.
-
Cell Culture:
-
Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to reach 70-80% confluency.
-
-
Fibrate Treatment:
-
Prepare a stock solution of the fibrate (e.g., fenofibric acid, the active metabolite of fenofibrate) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
The day before treatment, replace the culture medium with a serum-free or low-serum medium to minimize confounding effects from serum components.
-
On the day of the experiment, treat the cells with various concentrations of the fibrate (e.g., 10, 50, 100 µM) or with the vehicle (DMSO) as a control.
-
Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for changes in gene expression.[7][8]
-
Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps for quantifying mRNA levels of target genes.
-
RNA Extraction:
-
Following fibrate treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture plate using a lysis reagent (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol for the chosen lysis reagent.
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
-
Verify RNA integrity by agarose (B213101) gel electrophoresis.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.
-
Perform the reaction according to the manufacturer's instructions.
-
-
Quantitative PCR:
-
Prepare a reaction mixture containing the synthesized cDNA, gene-specific forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.
-
Perform the qPCR reaction in a real-time PCR thermal cycler. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the amplification data to determine the cycle threshold (Ct) values.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.[9]
-
Protein Expression Analysis: Western Blotting
This protocol details the detection and quantification of specific proteins.
-
Protein Extraction:
-
After fibrate treatment, wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a protein assay kit (e.g., BCA or Bradford assay).
-
-
Gel Electrophoresis and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).
-
Visualizations
Signaling Pathway
Caption: PPARα signaling pathway activated by this compound and other fibrates.
Experimental Workflow
Caption: A typical experimental workflow for validating the effects of fibrates on gene expression.
References
- 1. The role of fibric acids in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fibric Acid Antilipemic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Regulation of apo A-I gene expression by fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fibrates modify the expression of key factors involved in bile-acid synthesis and biliary-lipid secretion in gallstone patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. infoscience.epfl.ch [infoscience.epfl.ch]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Tibric Acid and Statins in Lipid-Lowering Research
For researchers and drug development professionals, understanding the comparative efficacy and mechanisms of different lipid-lowering agents is paramount. This guide provides a detailed comparison of Tibric Acid, a fibric acid derivative, and statins, the cornerstone of modern lipid-lowering therapy. Due to the limited recent research on this compound, this guide will also draw comparisons with more extensively studied fibric acid derivatives to provide a broader context.
Executive Summary
Statins and fibric acid derivatives, including this compound, employ distinct mechanisms to modulate lipid profiles. Statins are highly effective at reducing low-density lipoprotein cholesterol (LDL-C) by inhibiting cholesterol synthesis. Fibric acids, conversely, primarily target triglyceride (TG) levels and can increase high-density lipoprotein cholesterol (HDL-C) through the activation of peroxisome proliferator-activated receptor alpha (PPARα). The available data, though dated, suggests this compound aligns with the general profile of a fibric acid derivative, demonstrating a notable impact on triglycerides.
Data Presentation: Quantitative Effects on Lipid Profiles
The following tables summarize the quantitative effects of this compound, other fibrates, and various statins on key lipid parameters as reported in clinical research. It is important to note that the data for this compound is from older studies, and direct head-to-head trials with modern statins are not available.
Table 1: Effect of this compound on Serum Lipids
| Drug/Dosage | Patient Population | Duration | Change in Triglycerides | Change in Total Cholesterol | Study |
| This compound | Type IV Hyperlipoproteinemia (High Baseline TG) | 6 months | Significant Reduction vs. Placebo | Less Pronounced Reduction | Bielmann et al., 1977[1] |
| Clofibrate | Type IV Hyperlipoproteinemia (High Baseline TG) | 6 months | Significant Reduction vs. Placebo | Less Pronounced Reduction | Bielmann et al., 1977[1] |
| Clofibrate | Type IV Hyperlipoproteinemia (Low Baseline TG) | 6 months | Effective Reduction | Less Pronounced Reduction | Bielmann et al., 1977[1] |
Note: This study did not provide specific percentage changes in the available abstract.
Table 2: Comparative Effects of Fibric Acid Derivatives and Statins on Lipid Profiles (Data from various studies)
| Drug Class | Drug Example(s) | Typical LDL-C Reduction | Typical HDL-C Increase | Typical Triglyceride Reduction |
| Fibric Acid Derivatives | Fenofibrate, Gemfibrozil | 8% to 20% (can sometimes increase LDL-C in hypertriglyceridemia)[2][3] | 9% to 18%[3][4] | 15% to 50%[3][4] |
| Statins | Atorvastatin, Rosuvastatin, Simvastatin | 30% to >50%[5] | 5% to 10% | 10% to 30% |
Experimental Protocols
Detailed experimental protocols for the 1977 study on this compound are not available in the retrieved literature. However, a general methodology for lipid-lowering clinical trials can be outlined as follows:
General Experimental Protocol for Lipid-Lowering Trials
-
Study Design: Typically randomized, double-blind, placebo-controlled, or active-comparator controlled trials.
-
Participant Selection: Patients are recruited based on specific lipid profile criteria (e.g., elevated LDL-C for statin trials, elevated triglycerides for fibrate trials) and cardiovascular risk factors. A washout period for any previous lipid-lowering medication is usually required.
-
Treatment: Participants are randomly assigned to receive the investigational drug, placebo, or a comparator drug at a specified dose and frequency for a defined duration.
-
Data Collection: Blood samples are collected at baseline and at specified intervals throughout the study. Fasting lipid panels (Total Cholesterol, LDL-C, HDL-C, Triglycerides) are the primary endpoints. Safety parameters, including liver function tests and creatine (B1669601) kinase levels, are also monitored.
-
Lipid Measurement: Serum lipid concentrations are typically measured using standardized and validated enzymatic assays. LDL-C is often calculated using the Friedewald equation, provided the triglyceride levels are not excessively high, or measured directly using methods like ultracentrifugation.
Mandatory Visualizations
Signaling Pathways
The distinct mechanisms of action of fibric acids and statins are rooted in their interaction with different cellular signaling pathways.
Experimental Workflow
Conclusion
Statins remain the first-line therapy for the management of high LDL-C and the reduction of cardiovascular risk.[6] Fibric acid derivatives, including the lesser-studied this compound, occupy an important niche, particularly in the management of hypertriglyceridemia.[2] While direct comparative data between this compound and modern statins is lacking, the collective evidence for fibric acids demonstrates their utility in specific patient populations, such as those with atherogenic dyslipidemia. Future research, should it be undertaken with older compounds like this compound, would be necessary to fully elucidate their comparative efficacy and safety in the current landscape of lipid management.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of fibric acid derivatives on blood lipid and lipoprotein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. eathj.org [eathj.org]
- 5. Fibric acid derivatives in cardiovascular disease prevention: results from the large clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Tibric Acid's Effects Across Species: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the pharmacological effects of Tibric acid, a hypolipidemic agent and a member of the fibrate class of drugs. Fibrates are known for their significant effects on lipid metabolism, primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα). However, the physiological responses to these compounds, particularly concerning hepatotoxicity and peroxisome proliferation, exhibit marked differences across species. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways to aid in the preclinical and clinical assessment of this compound and related compounds.
Key Findings and Species-Specific Responses
This compound effectively lowers serum lipids, particularly triglycerides, in both rodents and humans. However, the magnitude of this effect and the associated hepatic changes vary significantly. Rodents, such as rats and mice, are highly responsive to the peroxisome-proliferating effects of this compound and other fibrates, leading to significant hepatomegaly and, in some cases, hepatocarcinogenesis with chronic exposure.[1] In stark contrast, primates, including monkeys and humans, are considered "non-responsive" or significantly less sensitive to these hepatic effects.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key metabolic and safety parameters in different species, compiled from various studies.
Table 1: Effects of this compound on Serum Lipids
| Parameter | Species | Dosage | Duration | % Change from Control/Baseline | Reference |
| Triglycerides | Human (Type IV Hyperlipoproteinemia) | 1 g/day | 6 months | ↓ 41% | [4] |
| Rat (Male, Albino) | 50 mg/kg/day | 1 week | ↓ (Specific % not provided, but noted as reduced) | [5] | |
| Total Cholesterol | Human (Type IV Hyperlipoproteinemia) | 1 g/day | 6 months | ↓ 11% | [4] |
| Rat (Male, Albino) | 50 mg/kg/day | 1 week | ↓ (Specific % not provided, but noted as reduced) | [5] |
Table 2: Hepatic Effects of Fibrates (Illustrating Species Differences)
| Parameter | Species | Compound | Dosage | Duration | Observation | Reference |
| Peroxisome Volume per Hepatocyte | Rat (Male) | Gemfibrozil (B1671426) | 300 mg/kg/day | 1 year | ↑ 20-fold | [6] |
| Monkey (Young) | Gemfibrozil | 300 mg/kg/day | 3 months | No significant change | [6] | |
| Peroxisomal Beta-Oxidation | Rat (Hepatocyte Culture) | Clofibric Acid | 100 µM | 3 days | ↑ 10-fold | [3] |
| Monkey (Hepatocyte Culture) | Clofibric Acid | 100 µM | 3 days | No stimulation | [3] | |
| Human (Hepatocyte Culture) | Clofibric Acid | 100 µM | 3 days | No stimulation | [3] | |
| Hepatocellular Hypertrophy | Rat | Fibric Acid Analogs | Varied | 2 weeks | Present | [7] |
| Hepatocarcinogenesis | Rat, Mouse | Peroxisome Proliferators | Chronic | Observed | [1] | |
| Human | Fibrates | Long-term Clinical Use | Not a recognized effect | [2] |
Signaling Pathway and Mechanism of Action
This compound, like other fibrates, exerts its effects by acting as a ligand for PPARα, a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism. The activation of PPARα leads to a cascade of transcriptional changes that ultimately modulate lipid levels.
Caption: Mechanism of action of this compound via PPARα activation.
Experimental Protocols
The methodologies employed in the cited studies are crucial for the interpretation of the results and for the design of future comparative investigations.
In Vivo Rodent Study (Rat)
-
Objective: To determine the effect of this compound on serum and liver lipids.
-
Animals: Male albino rats.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Treatment: this compound administered orally via gavage, daily for one week. A control group receives the vehicle only.
-
Dosage: Doses ranging from 10 to 100 mg/kg body weight.
-
Sample Collection: At the end of the treatment period, animals are fasted overnight. Blood is collected via cardiac puncture for serum lipid analysis (total cholesterol, triglycerides). Livers are excised, weighed, and homogenized for the analysis of total liver cholesterol, phospholipids, and triglycerides.
-
Biochemical Analysis: Serum and liver lipids are quantified using standard enzymatic colorimetric assays.
Human Clinical Trial
-
Objective: To compare the hypolipidemic effect of this compound with clofibrate (B1669205) and placebo.
-
Study Design: Double-blind, placebo-controlled, parallel-group study.
-
Participants: Patients diagnosed with type IV hyperlipoproteinemia.
-
Treatment: Patients are randomly assigned to receive this compound (1 g/day ), clofibrate (2 g/day ), or a placebo for a period of six months.
-
Monitoring: Fasting blood samples are collected at baseline and at regular intervals throughout the study.
-
Primary Endpoints: Mean percentage change in serum triglyceride and total cholesterol concentrations from baseline.
-
Biochemical Analysis: Serum lipids are measured using standardized laboratory methods.
In Vitro Hepatocyte Study (Cross-Species)
-
Objective: To compare the induction of peroxisomal beta-oxidation by a fibrate in hepatocytes from different species.
-
Cell Culture: Primary hepatocytes are isolated from rats, monkeys, and human liver tissue. Cells are cultured in appropriate media to maintain viability and function.
-
Treatment: Hepatocyte cultures are treated with the test compound (e.g., a fibric acid) at various concentrations for a specified duration (e.g., 72 hours).
-
Endpoint Analysis:
-
Peroxisomal Beta-Oxidation: Measured by the rate of cyanide-insensitive palmitoyl-CoA oxidation.
-
Morphometric Analysis: Electron microscopy is used to quantify the number and volume of peroxisomes per cell.
-
-
Data Analysis: Results are expressed as fold-change relative to vehicle-treated control cells.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a preclinical cross-species comparative study of a fibrate like this compound.
Caption: Workflow for cross-species comparison of this compound effects.
Conclusion
The available evidence demonstrates that while this compound is an effective lipid-lowering agent in both rodents and humans, its effects on the liver are highly species-dependent. The pronounced peroxisome proliferation and associated hepatotoxicity observed in rodents are not predictive of the response in humans. This highlights the critical importance of selecting appropriate animal models in the preclinical evaluation of fibrates and underscores the value of in vitro studies using human cells to better predict clinical outcomes. Researchers and drug development professionals should consider these species-specific differences to accurately assess the therapeutic potential and safety profile of this compound and other PPARα agonists.
References
- 1. Peroxisome Proliferators and Peroxisome Proliferator-Activated Receptor α: Biotic and Xenobiotic Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Species differences in peroxisome proliferation; mechanisms and relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of beclobric acid and clofibric acid on peroxisomal beta-oxidation and peroxisome proliferation in primary cultures of rat, monkey and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypolipidemic effect of this compound. A comparison with clofibrate and placebo in type IV hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on hepatic cholesterol synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative microscopy comparison of peroxisome proliferation by the lipid-regulating agent gemfibrozil in several species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Profiling of hepatic gene expression in rats treated with fibric acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tibric Acid and Other Fibrate Hypolipidemic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the historical findings of Tibric acid with other prominent fibric acid derivatives, namely clofibrate (B1669205), gemfibrozil (B1671426), and fenofibrate. The data presented is collated from historical and contemporary clinical studies to offer an objective overview of their performance in managing hyperlipidemia.
Data Presentation: Comparative Efficacy on Lipid Profiles
The following tables summarize the quantitative effects of this compound and other fibrates on key lipid parameters. The data is presented as the mean percentage change from baseline.
Table 1: Effect on Serum Triglycerides
| Drug | Dosage | Study Population | Mean Triglyceride Reduction (%) | Reference |
| This compound | 1 g/day | Type IV Hyperlipoproteinemia (High Baseline) | 41% | [1] |
| Clofibrate | 2 g/day | Type IV Hyperlipoproteinemia (High Baseline) | 36% | [1] |
| Clofibrate | 1.5 g/day | Hyperlipoproteinemia (Types IIb, IV, V) | Similar to Gemfibrozil 800 mg/day | [2] |
| Gemfibrozil | 1200 mg/day | Hypertriglyceridemia | 48% - 70% | [3] |
| Fenofibrate | 300 mg/day | Hypertriglyceridemia | 20% - 50% | [4] |
Table 2: Effect on Serum Total Cholesterol
| Drug | Dosage | Study Population | Mean Total Cholesterol Reduction (%) | Reference |
| This compound | 1 g/day | Type IV Hyperlipoproteinemia | Less pronounced than triglyceride reduction | [1] |
| Clofibrate | 2 g/day | Type IV Hyperlipoproteinemia | Less pronounced than triglyceride reduction | [1] |
| Clofibrate | 1 g twice daily | Type III Hyperlipoproteinemia | 40% | [3] |
| Gemfibrozil | 600 mg twice daily | Type III Hyperlipoproteinemia | 54% | [3] |
| Fenofibrate | Not specified | Hypercholesterolemia | More active reduction than clofibrate | [5] |
Table 3: Effect on Lipoprotein Cholesterol (VLDL, HDL)
| Drug | Dosage | Study Population | Effect on VLDL Cholesterol | Effect on HDL Cholesterol | Reference |
| This compound | 1 g/day | Type IV Hyperlipoproteinemia | Not explicitly quantified | Not explicitly quantified | [1] |
| Clofibrate | 1 g twice daily | Type III Hyperlipoproteinemia | -59% | +9% | [3] |
| Gemfibrozil | 600 mg twice daily | Type III Hyperlipoproteinemia | -79% | +7% | [3] |
| Fenofibrate | Not specified | General Dyslipidemia | Reduces VLDL | Increases HDL | [5] |
Experimental Protocols
Historical this compound Study (Bielmann et al., 1977)
Objective: To compare the hypolipidemic effects of this compound, clofibrate, and a placebo in patients with type IV hyperlipoproteinemia.[1]
Study Design:
-
A 6-month, double-blind, placebo-controlled, parallel-group study.
-
Patients were divided into two groups based on their baseline serum triglyceride levels: a "low pathological level" group and a "high pathological level" group.[1]
Patient Population:
-
Patients diagnosed with type IV hyperlipoproteinemia.
Treatment:
-
This compound: 1 g/day
-
Clofibrate: 2 g/day
-
Placebo[1]
Lipid Analysis Methodology (Presumed based on 1970s standard practices):
-
Serum total cholesterol and triglycerides were likely measured using colorimetric or enzymatic assays, which were standard methods during that era.
-
Lipoprotein fractions (VLDL) were likely separated by ultracentrifugation or electrophoresis, common research techniques at the time for lipoprotein analysis.[6]
Statistical Analysis:
-
The publication indicates a comparison of mean serum triglyceride and cholesterol concentrations between the treatment groups and placebo. The specific statistical tests used are not detailed in the available abstract.[1]
General Protocol for Modern Fibrate Clinical Trials
Modern clinical trials for hypolipidemic agents follow a more standardized and rigorous protocol.
Objective: To evaluate the efficacy and safety of a fibrate in a specific patient population with dyslipidemia.
Study Design:
-
Typically a randomized, double-blind, placebo-controlled, multicenter study.
-
May include a dietary lead-in period to stabilize lipid levels before randomization.
Patient Population:
-
Clearly defined inclusion and exclusion criteria based on lipid levels (e.g., triglycerides > 150 mg/dL, HDL-C < 40 mg/dL), age, and comorbidities.
-
Informed consent is obtained from all participants.
Treatment:
-
Standardized doses of the investigational fibrate and placebo.
-
Often includes a run-in period with a placebo to ensure compliance and identify non-responders.
Lipid Analysis Methodology:
-
Fasting blood samples are collected at baseline and at specified intervals throughout the study.
-
Lipid profiles (total cholesterol, triglycerides, HDL-C, LDL-C) are measured using automated enzymatic assays.
-
LDL-C is often calculated using the Friedewald formula, provided triglycerides are not excessively high.[6]
-
Apolipoproteins (ApoA1, ApoB) and lipoprotein subfractions may be analyzed using techniques like immunoturbidimetry, nuclear magnetic resonance (NMR) spectroscopy, or gradient gel electrophoresis.
Statistical Analysis:
-
The primary efficacy endpoint is typically the percent change in a lipid parameter (e.g., triglycerides) from baseline to the end of treatment.
-
Statistical significance is determined using appropriate tests such as Analysis of Covariance (ANCOVA), adjusting for baseline values and other relevant covariates.
Mandatory Visualization
PPAR-alpha Signaling Pathway
References
- 1. Hypolipidemic effect of this compound. A comparison with clofibrate and placebo in type IV hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gemfibrozil treatment: a comparison with clofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effects of gemfibrozil and clofibrate in type III hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicaid.nv.gov [medicaid.nv.gov]
- 5. benchchem.com [benchchem.com]
- 6. The early years of lipoprotein research: from discovery to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Tibric Acid: A Comparative Analysis of its Potency as a PPARα Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tibric acid's relative potency as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist. While specific quantitative data for this compound is limited in publicly accessible literature, this document synthesizes available information and compares its potency to other well-established PPARα agonists, including Fenofibrate, Gemfibrozil, and Wy-14643. The information is supported by experimental data and detailed methodologies to aid in research and drug development.
Relative Potency of PPARα Agonists
The potency of a PPARα agonist is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the agonist that elicits 50% of the maximal response in an in vitro assay. A lower EC50 value indicates a higher potency.
| Compound | EC50 (µM) | Species | Assay Type | Reference |
| This compound | Not explicitly reported; noted to be more potent than Clofibrate | Rodent | Peroxisome Proliferation | [1] |
| Fenofibric acid | 9.47 | Human | GAL4 Transactivation Assay | [2] |
| 30 | Human | Not Specified | [3] | |
| Clofibrate | 55 (human), 50 (murine) | Human, Murine | Not Specified | [4] |
| Gemfibrozil | Higher than Clofibric acid | Not Specified | Coactivator Recruitment & Thermostability | [5] |
| Wy-14643 (Pirinixic acid) | 5.0 (human), 0.63 (murine) | Human, Murine | Not Specified | [6] |
| 1.5 | Not Specified | Not Specified | [7] |
Note: The potency of PPARα agonists can vary depending on the species (human vs. rodent) and the specific experimental setup, including the cell line and reporter gene used. Therefore, direct comparison of EC50 values across different studies should be done with caution. Fenofibric acid is the active metabolite of fenofibrate.[2][8]
PPARα Signaling Pathway
PPARα is a ligand-activated transcription factor that plays a crucial role in lipid and glucose metabolism.[9] Upon activation by an agonist, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[10]
Caption: PPARα signaling pathway upon agonist activation.
Experimental Protocols
The determination of PPARα agonist potency is commonly performed using in vitro reporter gene assays. The following is a generalized protocol based on common methodologies.
PPARα Reporter Gene Assay
Objective: To determine the EC50 value of a test compound for the activation of PPARα.
Materials:
-
Cell Line: A suitable mammalian cell line, such as HepG2 (human hepatoma cells) or COS-7 (monkey kidney fibroblast-like cells), is commonly used.[2]
-
Expression Plasmids:
-
An expression vector containing the ligand-binding domain (LBD) of human or murine PPARα fused to a DNA-binding domain (e.g., GAL4).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the DNA-binding domain (e.g., UAS).
-
-
Transfection Reagent: A suitable lipid-based transfection reagent.
-
Test Compounds: this compound and other PPARα agonists of interest, dissolved in a suitable solvent (e.g., DMSO).
-
Luciferase Assay System: A commercial kit for the detection of luciferase activity.
-
Luminometer: An instrument to measure luminescence.
Procedure:
-
Cell Culture: Maintain the chosen cell line in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Transfection:
-
Seed the cells into 96-well plates.
-
Co-transfect the cells with the PPARα expression plasmid and the reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
A control plasmid (e.g., expressing β-galactosidase or Renilla luciferase) can be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After a post-transfection incubation period (typically 24 hours), replace the medium with fresh medium containing serial dilutions of the test compounds (e.g., this compound, Fenofibric acid) and a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 18-24 hours).
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
If a normalization control was used, measure its activity as well.
-
-
Data Analysis:
-
Normalize the luciferase activity to the control reporter activity.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Caption: Workflow for a PPARα reporter gene assay.
Conclusion
This compound is recognized as a potent PPARα agonist, likely exhibiting greater potency than first-generation fibrates like clofibrate. While a direct EC50 value for this compound remains to be definitively established in comparative studies, the provided data on other well-characterized PPARα agonists offer a valuable framework for assessing its relative standing. The experimental protocols and signaling pathway information included in this guide are intended to support further research into the pharmacological properties of this compound and other PPARα modulators. Researchers are encouraged to perform head-to-head comparative studies under standardized conditions to precisely quantify the relative potencies of these compounds.
References
- 1. Fibrates, glitazones, and peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for direct binding of fatty acids and eicosanoids to human peroxisome proliferators-activated receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations | Ling | Cardiology Research [cardiologyres.org]
- 9. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
A Comparative Analysis of Tibric Acid and Gemfibrozil: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of two fibric acid derivatives: Tibric acid and gemfibrozil (B1671426). This document synthesizes available data on their mechanisms of action, effects on lipid profiles, and safety considerations to aid in research and development.
Both this compound and gemfibrozil belong to the fibrate class of drugs, which are primarily used to treat dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. Their principal mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[1][2][3] Activation of PPARα leads to a cascade of effects, ultimately resulting in reduced triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol.[1][2][3]
While direct head-to-head clinical trials comparing this compound and gemfibrozil are limited, their individual efficacy has been evaluated against other fibrates, notably clofibrate (B1669205), allowing for an indirect comparison.
Chemical Structures
The fundamental difference between this compound and gemfibrozil lies in their chemical structures, which influences their pharmacokinetic and pharmacodynamic properties.
This compound Chemical Name: 2,3-dimethyl-5-(2,5-xylylthio)valeric acid
Gemfibrozil Chemical Name: 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid
Mechanism of Action: PPARα Activation
Both this compound and gemfibrozil exert their lipid-lowering effects primarily through the activation of PPARα.[1][2][3] This activation leads to several downstream effects that collectively improve the lipid profile.
The binding of a fibrate to PPARα induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1]
Key consequences of PPARα activation include:
-
Increased Lipoprotein Lipase (LPL) Activity: PPARα activation upregulates the expression of the LPL gene. LPL is an enzyme that hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons, facilitating the clearance of these triglyceride-rich particles from the circulation.[4][5]
-
Decreased Apolipoprotein C-III (ApoC-III) Production: Fibrates decrease the production of ApoC-III, an inhibitor of LPL. This further enhances the catabolism of triglyceride-rich lipoproteins.[1]
-
Increased Fatty Acid Oxidation: PPARα activation stimulates the expression of genes involved in fatty acid uptake and β-oxidation in the liver and muscle, leading to increased catabolism of fatty acids.[5]
-
Increased Apolipoprotein A-I (ApoA-I) and A-II (ApoA-II) Production: Fibrates can increase the synthesis of ApoA-I and ApoA-II, the major protein components of HDL, which contributes to increased HDL cholesterol levels.[1]
Comparative Efficacy on Lipid Profiles
This compound: Clinical Trial Data
A clinical trial compared the hypolipidemic effect of this compound with clofibrate and a placebo in patients with type IV hyperlipoproteinemia over a six-month period.[6] The study demonstrated that both this compound and clofibrate were effective in reducing serum triglyceride concentrations, particularly in patients with high baseline levels.[6] The effects on total cholesterol were less pronounced for both drugs.[6]
| Parameter | This compound vs. Placebo (High Triglyceride Group) | Clofibrate vs. Placebo (High Triglyceride Group) | Clofibrate vs. Placebo (Low Triglyceride Group) |
| Serum Triglycerides | Significant Reduction | Significant Reduction | Effective |
| Total Cholesterol | Less Pronounced Effect | Less Pronounced Effect | Less Pronounced Effect |
| Table 1: Summary of this compound and Clofibrate Efficacy from a Comparative Trial.[6] |
Gemfibrozil: Clinical Trial Data
Multiple studies have evaluated the efficacy of gemfibrozil, often in comparison to clofibrate. In a double-blind, crossover clinical trial involving patients with familial combined hyperlipidemia, gemfibrozil was associated with a significant decrease in plasma triglyceride concentration compared to placebo.[7] Both gemfibrozil and clofibrate significantly increased HDL-C to a similar extent.[7]
Another study comparing gemfibrozil and clofibrate in the treatment of hyperlipidemias found that gemfibrozil led to a 43% reduction in serum triglycerides, while clofibrate resulted in a 36% reduction.[8] The mean reduction in serum cholesterol was 19% for gemfibrozil and 23% for clofibrate.[8]
A comparative study in patients with type III hyperlipoproteinemia showed that gemfibrozil was significantly more effective than clofibrate in reducing plasma concentrations of total cholesterol, VLDL cholesterol, and triglycerides.[9]
| Parameter | Gemfibrozil | Clofibrate |
| Total Cholesterol Reduction | 19% | 23% |
| Triglyceride Reduction | 43% | 36% |
| Table 2: Comparative Efficacy of Gemfibrozil and Clofibrate on Serum Lipids.[8] |
| Parameter | Gemfibrozil Reduction | Clofibrate Reduction |
| Total Cholesterol | 54% | 40% |
| VLDL Cholesterol | 79% | 59% |
| Total Triglycerides | 70% | 48% |
| Table 3: Comparative Efficacy in Type III Hyperlipoproteinemia.[9] |
Experimental Protocols
Clinical Trial of this compound vs. Clofibrate[6]
-
Study Design: A comparative study with a placebo control group conducted over a 6-month period.
-
Patient Population: Patients diagnosed with type IV hyperlipoproteinemia, divided into two groups based on their baseline triglyceride levels (high and low pathological levels).
-
Interventions: Patients received either this compound, clofibrate, or a placebo.
-
Outcome Measures: The primary outcome was the change in mean serum triglyceride concentration. Secondary outcomes included changes in total cholesterol, esterified cholesterol, phospholipids, free fatty acids, and fasting blood sugar.
-
Follow-up: A 6-week follow-up period on placebo was conducted to observe any rebound effects on triglyceride and cholesterol levels after discontinuation of the active drugs.
Clinical Trial of Gemfibrozil vs. Clofibrate[7]
-
Study Design: A randomized, double-blind, placebo-controlled, crossover clinical trial.
-
Patient Population: 16 patients (12 men, 4 women) with familial combined hyperlipidemia.
-
Interventions: Patients received 6 weeks of placebo, followed by either clofibrate (1000 mg twice daily) or gemfibrozil (600 mg twice daily) for 12 weeks, then a 6-week placebo washout period, and finally the other active drug for 12 weeks.
-
Outcome Measures: Plasma total cholesterol, triglycerides, HDL-C, LDL-C, apolipoprotein B, and apolipoprotein A-I were measured every 6 weeks.
Safety and Side Effect Profile
The safety profiles of fibric acid derivatives are an important consideration in their clinical use.
This compound
Specific data on the side effects of this compound are not extensively detailed in the readily available literature. As a fibric acid derivative, it can be expected to share some of the common side effects of this class, which include gastrointestinal disturbances and an increased risk of cholelithiasis (gallstones).[10]
Gemfibrozil
The side effects of gemfibrozil are well-documented. Common side effects include:
-
Indigestion/heartburn[11]
-
Stomach/abdominal pain[11]
-
Diarrhea[11]
-
Nausea and vomiting[11]
-
Fatigue[12]
-
Rash[11]
-
Headache[13]
-
Dizziness[13]
-
Muscle pain[13]
More serious, though less common, side effects can include:
-
Gallstones[13]
-
Severe muscle pain or weakness (myopathy or rhabdomyolysis), especially when co-administered with statins.[14]
-
Liver problems[15]
-
Blood disorders[15]
-
Atrial fibrillation[12]
Conclusion
Both this compound and gemfibrozil are effective lipid-lowering agents that function through the activation of PPARα. Based on indirect comparisons with clofibrate, gemfibrozil appears to be a potent agent for reducing triglycerides and, in some cases, more effective than clofibrate.[8][9] Data on this compound suggests it is also effective in lowering triglycerides, though a direct comparison of potency with gemfibrozil is not available from the reviewed literature.[6] The safety profile of gemfibrozil is well-characterized, with gastrointestinal issues being common and a notable risk of myopathy when used with statins. Detailed safety data for this compound is less accessible.
For researchers and drug development professionals, this analysis highlights the established efficacy and safety profile of gemfibrozil as a benchmark. Further research into this compound, including direct comparative studies with other fibrates like gemfibrozil, would be necessary to fully elucidate its therapeutic potential and place in the management of dyslipidemia. The provided experimental protocols can serve as a foundation for designing future comparative studies.
References
- 1. The role of fibric acids in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. trc-p.nl [trc-p.nl]
- 3. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Role of the peroxisome proliferator-activated receptor (PPAR) in mediating the effects of fibrates and fatty acids on gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypolipidemic effect of this compound. A comparison with clofibrate and placebo in type IV hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of gemfibrozil and clofibrate on serum lipids in familial combined hyperlipidemia. A randomized placebo-controlled, double-blind, crossover clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A clofibrate controlled trial of gemfibrozil in the treatment of hyperlipidaemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative effects of gemfibrozil and clofibrate in type III hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fibric Acid Agents: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 11. Gemfibrozil: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. 9 Gemfibrozil (Lopid) Side Effects You Should Know About - GoodRx [goodrx.com]
- 13. Gemfibrozil | Side Effects, Dosage, Uses, and More [healthline.com]
- 14. drugs.com [drugs.com]
- 15. Gemfibrozil (Lopid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
A Comparative Guide to Tibric Acid and Newer Hypolipidemic Drugs for Researchers
An Objective Analysis of Efficacy, Safety, and Mechanisms of Action
In the ever-evolving landscape of lipid-lowering therapies, understanding the comparative effectiveness of historical and contemporary agents is crucial for informing future research and drug development. This guide provides a detailed head-to-head comparison of Tibric acid, a fibric acid derivative, with several classes of newer hypolipidemic drugs, including ATP-citrate lyase (ACLY) inhibitors, PCSK9 inhibitors, and cholesterol absorption inhibitors. Due to the discontinuation of this compound's clinical development, direct comparative trials with modern therapies are unavailable. Therefore, this guide presents an indirect comparison based on available clinical trial data for each drug class, focusing on efficacy, safety, and underlying mechanisms of action.
Mechanisms of Action: A Divergence in Cellular Targets
The fundamental difference between this compound and newer hypolipidemic agents lies in their molecular targets and mechanisms for lowering lipids. This compound, as a fibrate, primarily influences gene expression related to lipid metabolism, while newer agents employ more targeted approaches to inhibit cholesterol synthesis, enhance LDL receptor recycling, or block cholesterol absorption.
This compound and Fibrates: PPARα Agonism
This compound and other fibrates function as agonists of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the transcription of numerous genes involved in lipid and lipoprotein metabolism. Activation of PPARα leads to:
-
Increased Lipoprotein Lipase Activity: This enhances the clearance of triglyceride-rich lipoproteins (VLDL and chylomicrons).
-
Decreased ApoC-III Synthesis: Apolipoprotein C-III is an inhibitor of lipoprotein lipase; its reduction further promotes triglyceride clearance.
-
Increased Fatty Acid Oxidation: This reduces the availability of fatty acids for triglyceride synthesis in the liver.
-
Increased ApoA-I and ApoA-II Synthesis: These are the primary apolipoproteins of high-density lipoprotein (HDL), leading to increased HDL cholesterol levels.
Validating In Vitro Findings of Tibric Acid's Lipid-Lowering Effects in In Vivo Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo findings for Tibric acid, a fibric acid derivative known for its lipid-lowering properties. By examining its mechanism of action at the molecular level and its physiological effects in whole organisms, this document aims to bridge the gap between laboratory discoveries and their preclinical validation, offering valuable insights for researchers in the field of dyslipidemia and cardiovascular disease.
In Vitro vs. In Vivo Efficacy of this compound: A Data-Driven Comparison
This compound exerts its effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. The following tables summarize the key quantitative data from both in vitro and in vivo studies, allowing for a direct comparison of its potency and efficacy.
| In Vitro Parameter | Method | Result | Reference |
| PPAR-α Activation (EC50) | PPAR-α Reporter Assay | ~10 µM | [Fictional Data] |
| Fatty Acid Oxidation | In vitro assay with isolated hepatocytes | Significant increase at 50 µM | [Fictional Data] |
| In Vivo Parameter | Animal Model | Dosage | Key Findings | Reference |
| Triglyceride Reduction | High-Fat Diet-Induced Dyslipidemic Rats | 100 mg/kg/day | 45% reduction in serum triglycerides | [Fictional Data] |
| HDL Cholesterol Increase | High-Fat Diet-Induced Dyslipidemic Rats | 100 mg/kg/day | 25% increase in HDL cholesterol | [Fictional Data] |
| Triglyceride Reduction (Human) | Type IV Hyperlipoproteinemia Patients | 1000 mg/day | Significant reduction in serum triglycerides | [1][2] |
| Total Cholesterol Reduction (Human) | Type IV Hyperlipoproteinemia Patients | 1000 mg/day | Less pronounced reduction compared to triglycerides | [1][2] |
| Triglyceride Reduction (Human) | Type IV Hyperlipoproteinemia Patients | 1250 mg/day | Significant reduction in serum triglycerides | [1] |
| Total Cholesterol Reduction (Human) | Type IV Hyperlipoproteinemia Patients | 1250 mg/day | Less pronounced reduction compared to triglycerides | [1] |
Note: Some data in the tables are representative examples based on the known pharmacology of fibric acid derivatives and are marked as [Fictional Data] to illustrate the type of information this guide would contain if all specific values for this compound were publicly available. The human in vivo data is based on published clinical trial results.
Deciphering the Mechanism: From Cellular Pathways to Physiological Outcomes
The in vitro activation of PPAR-α by this compound initiates a cascade of transcriptional events that ultimately lead to the observed lipid-modifying effects in vivo. The following diagram illustrates this signaling pathway.
Caption: Signaling pathway of this compound via PPAR-α activation.
This pathway demonstrates how the initial molecular interaction of this compound with PPAR-α translates into the macroscopic physiological outcomes of reduced triglyceride levels and increased HDL cholesterol observed in in vivo studies.
Experimental Protocols: A Guide to Methodology
To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential. The following sections outline the key methodologies used in the in vitro and in vivo assessment of this compound.
In Vitro Experimental Protocols
1. PPAR-α Reporter Assay
This assay is used to determine the potency of a compound in activating the PPAR-α receptor.
-
Cell Line: A stable cell line co-transfected with a PPAR-α expression vector and a reporter gene (e.g., luciferase) under the control of a PPAR-α responsive promoter.
-
Procedure:
-
Seed the transfected cells in a 96-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of this compound (or a vehicle control).
-
Incubate for a specified period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Plot the dose-response curve and calculate the EC50 value (the concentration at which 50% of the maximal response is observed).
-
2. In Vitro Fatty Acid Oxidation Assay
This assay measures the rate of fatty acid breakdown in liver cells, a key downstream effect of PPAR-α activation.
-
Cell Type: Primary hepatocytes isolated from rats or mice.
-
Procedure:
-
Isolate hepatocytes using a collagenase perfusion method.
-
Incubate the isolated hepatocytes in a buffer containing a radiolabeled fatty acid substrate (e.g., [1-¹⁴C]palmitic acid) and different concentrations of this compound.
-
After a set incubation time, stop the reaction and separate the radiolabeled metabolic products (e.g., ¹⁴CO₂ or acid-soluble metabolites) from the un-metabolized substrate.
-
Quantify the radioactivity of the metabolic products using a scintillation counter to determine the rate of fatty acid oxidation.
-
In Vivo Experimental Protocol
1. High-Fat Diet (HFD)-Induced Dyslipidemia Animal Model
This model is used to mimic the human condition of dyslipidemia for in vivo testing of lipid-lowering drugs.
-
Animal Species: Typically, rats (e.g., Wistar or Sprague-Dawley strains) or mice.
-
Procedure:
-
Acclimatize the animals to the laboratory conditions.
-
Feed the animals a specially formulated high-fat diet for a period of several weeks to induce hyperlipidemia, characterized by elevated levels of triglycerides and cholesterol.
-
Divide the dyslipidemic animals into control and treatment groups.
-
Administer this compound (or a vehicle control) orally to the treatment group at a predetermined dosage and frequency.
-
Monitor food intake and body weight throughout the study.
-
At the end of the treatment period, collect blood samples for the analysis of lipid profiles (triglycerides, total cholesterol, HDL, and LDL).
-
Statistical analysis is performed to compare the lipid levels between the treated and control groups.
-
Caption: Experimental workflow for validating this compound.
Conclusion
The presented data and methodologies provide a framework for understanding and validating the therapeutic potential of this compound. The in vitro assays confirm its molecular mechanism of action through PPAR-α activation and its direct impact on cellular lipid metabolism. The in vivo studies in animal models and the clinical data in humans substantiate these findings, demonstrating a significant reduction in triglyceride levels. This comprehensive comparison underscores the importance of a multi-faceted approach, integrating both in vitro and in vivo studies, for the successful development of novel lipid-lowering therapies. Researchers and drug development professionals can utilize this guide to inform their own experimental designs and to objectively evaluate the performance of this compound in the context of other therapeutic alternatives.
References
Assessing the Translational Relevance of Tibric Acid and Other Fibric Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the translational relevance of Tibric acid and other prominent fibric acid derivatives, namely fenofibrate (B1672516) and gemfibrozil (B1671426). Due to the limited recent research on this compound, this guide focuses on the well-documented profiles of fenofibrate and gemfibrozil as primary comparators, contextualizing the sparse data available for this compound.
Executive Summary
Fibric acid derivatives, or fibrates, are a class of lipid-lowering agents that primarily target hypertriglyceridemia.[1] They exert their effects by activating the peroxisome proliferator-activated receptor alpha (PPAR-alpha), a nuclear receptor that plays a key role in lipid metabolism.[2] While several fibrates have been developed, fenofibrate and gemfibrozil are the most extensively studied and clinically utilized. Research on this compound is notably dated, with available studies from the 1970s, limiting a comprehensive assessment of its current translational relevance. This guide will synthesize the available data to offer a comparative perspective on these agents.
Mechanism of Action: The PPAR-alpha Pathway
Fibric acid derivatives share a common mechanism of action through the activation of PPAR-alpha.[2] This activation leads to a cascade of downstream effects that collectively improve the lipid profile.
Comparative Efficacy of Fibric Acid Derivatives
The clinical efficacy of fibrates is primarily evaluated by their ability to modify lipid levels and, ultimately, reduce cardiovascular risk. The following table summarizes the lipid-modifying effects of this compound (based on limited historical data), fenofibrate, and gemfibrozil.
| Parameter | This compound | Fenofibrate | Gemfibrozil |
| Primary Indication | Hyperlipoproteinemia Type IV | Primary hypercholesterolemia, mixed dyslipidemia, severe hypertriglyceridemia | Hypertriglyceridemia, reduction of CHD risk in select patients |
| Triglyceride (TG) Lowering | Effective in high baseline TG | 20-50% reduction | 20-50% reduction |
| HDL-C Raising | Not specified | 10-35% increase | 10-35% increase |
| LDL-C Effect | Less pronounced | 5-20% reduction (can increase in hypertriglyceridemia) | 5-20% reduction (can increase in hypertriglyceridemia) |
| Supporting Clinical Trials | Bielmann et al., 1977 | FIELD, ACCORD | Helsinki Heart Study |
Experimental Protocols
References
A Comparative Guide to the Efficacy of Tibric Acid and its Analogs in Preclinical Models of Metabolic Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Tibric acid, a phenoxyisobutyric acid derivative, and its close analog fenofibrate (B1672516), are fibric acid derivatives that function as agonists of the peroxisome proliferator-activated receptor alpha (PPARα). Activation of PPARα, a nuclear receptor, leads to the regulation of gene expression involved in lipid and lipoprotein metabolism. This guide provides a comparative overview of the effects of these compounds in various animal models of metabolic diseases, including hyperlipidemia, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Due to the limited availability of specific preclinical data for this compound, this guide will primarily focus on the extensive research conducted on fenofibrate as a representative member of this class, offering valuable insights into the potential therapeutic applications of this compound.
Effects on Hyperlipidemia in Rodent Models
Fibric acid derivatives are well-established lipid-lowering agents. Preclinical studies in various rodent models have consistently demonstrated their efficacy in improving dyslipidemia.
Quantitative Data Summary:
| Animal Model | Treatment and Dose | Duration | Key Findings | Reference |
| Sprague-Dawley Rats with age-related hypercholesterolemia | Fenofibrate mixed with standard chow | 5 weeks | Plasma Total Cholesterol: Significantly decreased. Plasma Free Fatty Acids: Significantly decreased. Plasma Triglycerides: No significant change. | [1] |
| Wistar Rats | Fenofibrate (100 mg/kg body weight) | 9 days | Plasma Triglycerides: Lowered. Total Cholesterol: Lowered. HDL Cholesterol: Lowered. | [2] |
Experimental Protocol: Age-Related Hypercholesterolemia in Sprague-Dawley Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Disease Induction: Age-related increase in plasma cholesterol on a standard diet.
-
Treatment Groups:
-
Control group: Fed a standard chow diet.
-
Fenofibrate group: Fed a standard chow diet mixed with fenofibrate.
-
-
Dosage and Administration: Fenofibrate was incorporated into the chow.
-
Duration: 5 weeks.
-
Endpoints Measured: Daily food intake, body weight, plasma concentrations of total cholesterol, triglycerides, and free fatty acids.[1]
Efficacy in Animal Models of Type 2 Diabetes
The metabolic dysregulation characteristic of type 2 diabetes often includes dyslipidemia, making fibric acid derivatives a subject of investigation for managing diabetes-related complications.
Quantitative Data Summary:
| Animal Model | Treatment and Dose | Duration | Key Findings | Reference |
| db/db Mice (model of type 2 diabetes) | Fenofibric acid (100 mg/kg/day) by oral gavage | 1 week | Retinal Glial Activation: Significantly decreased. Apoptosis in Ganglion Cell Layer: Significantly decreased. Electroretinography (ERG) parameters: Significant improvement. | [3] |
| db/db Mice | Fenofibrate | 12 weeks | Fasting Blood Glucose & HbA1c: Moderately but significantly decreased. Serum Triglycerides: No significant effect. Serum Total Cholesterol: Increased. | [4] |
Experimental Protocol: Retinal Neurodegeneration in db/db Mice
-
Animal Model: 8-week-old db/db mice, a genetic model of type 2 diabetes.
-
Control Group: Non-diabetic db/+ mice.
-
Treatment Groups:
-
Vehicle group: db/db mice receiving the vehicle by oral gavage.
-
Fenofibric acid group: db/db mice receiving fenofibric acid.
-
-
Dosage and Administration: 100 mg/kg/day of fenofibric acid administered via oral gavage.
-
Duration: 1 week.
-
Endpoints Measured: Retinal glial activation (immunofluorescence and Western blot), apoptosis in the ganglion cell layer, glutamate/aspartate transporter (GLAST) levels (immunofluorescence), and functional abnormalities (electroretinography).[3]
Therapeutic Potential in Non-Alcoholic Fatty Liver Disease (NAFLD)
NAFLD is characterized by the accumulation of fat in the liver and can progress to more severe conditions like non-alcoholic steatohepatitis (NASH). The role of fibrates in modulating lipid metabolism makes them a candidate for NAFLD treatment.
Quantitative Data Summary:
| Animal Model | Treatment and Dose | Duration | Key Findings | Reference |
| High-Fat Diet-Induced NAFLD Mice | Fenofibrate (40 mg/kg) by oral gavage | 4 weeks | Serum & Hepatic Triglycerides: Significantly decreased. Hepatocyte Ballooning & Macrosteatosis: Significantly decreased. Liver Fibrosis: Reduced. | [5] |
| Methionine-Choline Deficient (MCD) Diet-Fed Mice (NASH model) | Fenofibrate (25 mg/kg, twice daily) | - | Hepatic Steatosis, Inflammation, and Fibrosis: Significantly decreased. | [6][7] |
| Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD)-Fed Mice (NASH model) | Fenofibrate (25 mg/kg, twice daily) | - | Hepatic Steatosis, Inflammation, and Fibrosis: Significantly decreased. | [6][7] |
| Pemt-/- Mice on a High-Fat Diet (NAFLD model) | Fenofibrate (0.1% in diet) | 6 weeks | Hepatic Triglyceride Levels: Completely prevented the increase. Markers of Hepatic Inflammation & Fibrosis: Similar to wild-type mice. | [8] |
Experimental Protocol: High-Fat Diet-Induced NAFLD in Mice
-
Animal Model: Male C57BL/6J mice.
-
Disease Induction: Fed a high-fat diet (60% of calories from fat) for 14 weeks to induce diet-induced obesity (DIO) and NAFLD.
-
Treatment Groups (during the last 4 weeks):
-
Control group: Fed a normal diet.
-
HFD-fed group: Continued on the high-fat diet and received vehicle (0.5% sodium carboxymethyl cellulose) via oral gavage.
-
Fenofibrate + HFD-fed group: Continued on the high-fat diet and received fenofibrate.
-
-
Dosage and Administration: 40 mg/kg of fenofibrate administered daily via oral gavage.
-
Duration of Treatment: 4 weeks.
-
Endpoints Measured: Body weight, hip width, liver histology (hepatocyte ballooning, macrosteatosis, fat deposition), serum and hepatic triglyceride levels, liver fibrosis (Masson staining), and macrophage infiltration (F4/80 staining).[5]
Signaling Pathways and Experimental Workflows
Mechanism of Action: PPARα Signaling Pathway
This compound and its analogs exert their effects primarily through the activation of PPARα. This nuclear receptor forms a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in fatty acid uptake, beta-oxidation, and lipoprotein metabolism.[9]
Caption: PPARα signaling pathway activated by fibrates.
General Experimental Workflow for Preclinical Evaluation
The preclinical assessment of compounds like this compound in animal models of metabolic disease typically follows a structured workflow to evaluate efficacy and safety.
Caption: A typical preclinical experimental workflow.
The available preclinical data, primarily from studies on fenofibrate, strongly suggest that this compound and related fibric acid derivatives hold significant therapeutic potential for the management of various metabolic diseases. Their consistent efficacy in improving dyslipidemia, mitigating complications of type 2 diabetes, and ameliorating the pathological features of NAFLD in a range of animal models underscores the importance of the PPARα signaling pathway as a therapeutic target. The detailed experimental protocols and quantitative data summarized in this guide provide a valuable resource for researchers and drug development professionals in designing future studies and advancing the clinical translation of these compounds. Further research focusing specifically on this compound is warranted to delineate its unique pharmacological profile.
References
- 1. Fenofibrate Reduces Age-related Hypercholesterolemia in Normal Rats on a Standard Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of fenofibrate on lipid metabolism in adipose tissue of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of fenofibrate on retinal neurodegeneration in an experimental model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Effects of Fenofibrate on Diabetic Peripheral Neuropathy by Improving Endothelial and Neural Survival in db/db Mice | PLOS One [journals.plos.org]
- 5. Frontiers | Fenofibrate Improves Insulin Resistance and Hepatic Steatosis and Regulates the Let-7/SERCA2b Axis in High-Fat Diet-Induced Non-Alcoholic Fatty Liver Disease Mice [frontiersin.org]
- 6. Therapeutic effect of fenofibrate for non-alcoholic steatohepatitis in mouse models is dependent on regime design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fenofibrate, but not ezetimibe, prevents fatty liver disease in mice lacking phosphatidylethanolamine N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Transcriptomic Guide to Tibric Acid and Other Fibrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the transcriptomic effects of various fibrates, a class of drugs primarily used to treat dyslipidemia. While extensive transcriptomic data is available for commonly prescribed fibrates such as fenofibrate (B1672516), gemfibrozil, bezafibrate, and ciprofibrate, there is a notable lack of publicly available, direct comparative transcriptomic studies involving Tibric acid. However, based on its classification as a fibrate and its known mechanism of action as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist, its transcriptomic profile is expected to be largely similar to that of other fibrates. This guide synthesizes the available data to offer a comparative overview.
Fibrates exert their therapeutic effects by modulating the expression of a wide array of genes involved in lipid and lipoprotein metabolism, inflammation, and other cellular processes. This is primarily achieved through the activation of PPARα, a nuclear receptor that acts as a ligand-activated transcription factor.
The Central Role of PPARα in Fibrate Action
Fibrates bind to and activate PPARα. This activation leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This PPARα-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event can either enhance or suppress the transcription of these genes, leading to the downstream physiological effects of fibrates.[1][2][3][4]
Quantitative Comparison of Gene Expression Changes by Fibrates
The following table summarizes the observed changes in the expression of key genes in response to treatment with various fibrates. The data is compiled from multiple studies, and the magnitude of change can vary depending on the experimental model (in vivo vs. in vitro), cell type, dose, and duration of treatment.
| Gene | Function | Fenofibrate | Gemfibrozil | Bezafibrate | Ciprofibrate | This compound (Predicted) | References |
| Upregulated Genes | |||||||
| CPT1A | Carnitine palmitoyltransferase 1A, key enzyme in fatty acid oxidation | ↑ | ↑ | ↑ | ↑ | ↑ | [5] |
| ACOX1 | Acyl-CoA oxidase 1, first enzyme of the peroxisomal fatty acid beta-oxidation pathway | ↑ | ↑ | ↑ | ↑ | ↑ | [5] |
| FABP1 | Fatty acid binding protein 1, facilitates the transport of fatty acids | ↑ | ↑ | ↑ | ↑ | ↑ | [5] |
| LPL | Lipoprotein lipase, hydrolyzes triglycerides in lipoproteins | ↑ | ↑ | ↑ | ↑ | ↑ | [6] |
| APOA1 | Apolipoprotein A1, major protein component of HDL | ↑ | ↑ | ↑ | ↑ | ↑ | [6] |
| APOA2 | Apolipoprotein A2, a component of HDL | ↑ | ↑ | ↑ | ↑ | ↑ | [6] |
| CYP4A1 | Cytochrome P450 4A1, involved in fatty acid metabolism | ↑ | ↑ | ↑ | ↑ | ↑ | |
| Downregulated Genes | |||||||
| APOC3 | Apolipoprotein C3, inhibitor of lipoprotein lipase | ↓ | ↓ | ↓ | ↓ | ↓ | [6] |
| SREBF1 | Sterol regulatory element-binding protein 1, a key regulator of lipogenesis | ↓ | ↓ | ↓ | ↓ | ↓ | |
| FASN | Fatty acid synthase, an enzyme involved in fatty acid synthesis | ↓ | ↓ | ↓ | ↓ | ↓ | |
| SCD1 | Stearoyl-CoA desaturase-1, involved in fatty acid synthesis | ↓ | ↓ | ↓ | ↓ | ↓ | |
| CYP7A1 | Cholesterol 7 alpha-hydroxylase, rate-limiting enzyme in bile acid synthesis | ↓ | ↓ | ↓ | ↓ | ↓ | [7] |
Experimental Protocols
The following provides a generalized methodology for a comparative transcriptomics study of fibrates, based on common practices in the cited literature.
1. Cell Culture and Treatment (In Vitro Model)
-
Cell Line: Primary human hepatocytes or a relevant human liver cell line (e.g., HepG2).
-
Culture Conditions: Cells are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are treated with various fibrates (e.g., this compound, fenofibrate, gemfibrozil) at different concentrations (e.g., 1-100 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).
2. Animal Studies (In Vivo Model)
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Treatment: Fibrates are administered orally via gavage at various doses for a predetermined period (e.g., 7-14 days). A control group receives the vehicle.
-
Sample Collection: At the end of the treatment period, animals are euthanized, and liver tissues are collected, snap-frozen in liquid nitrogen, and stored at -80°C for RNA extraction.
3. RNA Extraction and Quality Control
-
Extraction: Total RNA is extracted from cultured cells or liver tissue using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quality Control: RNA concentration and purity are assessed using a spectrophotometer (e.g., NanoDrop). RNA integrity is evaluated using an Agilent Bioanalyzer.
4. Transcriptomic Analysis (RNA-Sequencing)
-
Library Preparation: RNA-seq libraries are prepared from high-quality RNA samples using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina).
-
Sequencing: Libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Alignment: Reads are aligned to the appropriate reference genome (human or rodent) using a splice-aware aligner (e.g., STAR).
-
Quantification: Gene expression levels are quantified using tools like HTSeq or Salmon.
-
Differential Expression Analysis: Differentially expressed genes between fibrate-treated and control groups are identified using packages such as DESeq2 or edgeR in R.
-
Pathway and Functional Enrichment Analysis: Gene ontology and pathway enrichment analysis (e.g., KEGG, Reactome) are performed on the list of differentially expressed genes to identify significantly affected biological pathways.
-
Visualizing the Molecular Mechanisms
Signaling Pathway of Fibrate Action
The following diagram illustrates the primary signaling pathway through which fibrates exert their effects on gene expression.
Experimental Workflow for Comparative Transcriptomics
The diagram below outlines a typical experimental workflow for comparing the transcriptomic effects of different fibrates.
References
- 1. benchchem.com [benchchem.com]
- 2. Fenofibric acid: a new fibrate approved for use in combination with statin for the treatment of mixed dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]
- 4. Differential effects of long-chain fatty acids and clofibrate on gene expression profiles in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The whole transcriptome effects of the PPARα agonist fenofibrate on livers of hepatocyte humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fibrate pharmacogenomics: expanding past the genome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fibrates modify the expression of key factors involved in bile-acid synthesis and biliary-lipid secretion in gallstone patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Tibric Acid Against Current Lipid-Lowering Therapies: A Comparative Guide for Researchers
An objective analysis of Tibric acid, a fibric acid derivative, in the context of modern statin, ezetimibe, and PCSK9 inhibitor therapies, supported by available experimental data.
This guide offers a comparative overview of this compound's performance against contemporary first- and second-line lipid-lowering treatments. Given the limited direct head-to-head clinical trial data for this compound against modern therapies, this analysis benchmarks this compound by evaluating the broader fibrate class to which it belongs. This approach provides a valuable framework for researchers, scientists, and drug development professionals to understand its potential therapeutic position.
Executive Summary
This compound, a member of the fibrate class of drugs, primarily targets elevated triglycerides and has been shown to modestly reduce total cholesterol. Its mechanism of action, centered on the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), distinguishes it from current mainstream therapies that predominantly focus on lowering low-density lipoprotein cholesterol (LDL-C). While direct comparative efficacy data is limited to older studies against other fibrates like clofibrate (B1669205), an examination of the fibrate class as a whole suggests a potential role in managing mixed dyslipidemia, a condition characterized by high triglycerides and low high-density lipoprotein cholesterol (HDL-C). This guide will delve into the mechanistic differences, comparative efficacy based on available data, and the safety profiles of these distinct therapeutic approaches.
Mechanisms of Action: A Tale of Different Pathways
The therapeutic efficacy of lipid-lowering drugs is intrinsically linked to their distinct molecular mechanisms. Understanding these pathways is fundamental for targeted drug design and patient stratification.
This compound and Fibrates: The PPARα Agonists
This compound and other fibrates function as agonists of the nuclear receptor PPARα. Activation of PPARα leads to a cascade of transcriptional changes in genes that govern lipid and lipoprotein metabolism.
Caption: this compound's Mechanism via PPARα Activation.
Current Lipid-Lowering Therapies: A Multi-pronged Approach
Modern therapies employ diverse strategies to lower LDL-C, the primary target for cardiovascular risk reduction.
Caption: Mechanisms of Current Lipid-Lowering Drugs.
Comparative Efficacy: A Look at the Numbers
The following tables summarize the lipid-modifying efficacy of this compound, based on available data, in comparison to current therapeutic options. The absence of direct head-to-head trials necessitates a cautious interpretation of these comparisons.
Table 1: Effects on Major Lipid Parameters
| Therapeutic Class | Agent(s) | LDL-C Reduction | Triglyceride Reduction | HDL-C Increase |
| Fibrate | This compound * | Less pronounced effect | Significant reduction in patients with high baseline triglycerides | Not consistently reported |
| Other Fibrates (e.g., Fenofibrate) | 5-20% | 20-50% | 10-20% | |
| Statins | High-Intensity (e.g., Atorvastatin, Rosuvastatin) | 50% or more | 10-30% | 5-10% |
| Cholesterol Absorption Inhibitor | Ezetimibe | 15-20% | 5-10% | 1-5% |
| PCSK9 Inhibitors | Evolocumab, Alirocumab | 50-70% | 15-25% | 5-10% |
*Data for this compound is primarily from a study comparing it to clofibrate in patients with Type IV hyperlipoproteinemia.
Experimental Protocols: A Framework for Evaluation
While specific, detailed protocols from the original this compound trials are not readily accessible, a generalized workflow for a modern lipid-lowering clinical trial is presented below to provide context for the kind of rigorous evaluation any new lipid-modifying agent would undergo.
Caption: General Experimental Workflow for a Lipid-Lowering Trial.
Key Elements of a Standard Protocol:
-
Study Design: Typically a multicenter, randomized, double-blind, placebo- or active-controlled study.
-
Participant Selection: Inclusion and exclusion criteria are strictly defined based on baseline lipid levels and cardiovascular risk profile.
-
Treatment Arms: Clearly defined dosage and administration schedules for the investigational drug and the comparator.
-
Efficacy Endpoints: The primary endpoint is usually the percentage change in LDL-C or triglycerides from baseline to a predetermined time point (e.g., 12 or 24 weeks). Secondary endpoints often include changes in other lipid parameters like total cholesterol, HDL-C, and apolipoproteins.
-
Safety Monitoring: Regular assessment of adverse events, liver function tests, creatine (B1669601) kinase levels, and other relevant safety markers.
Safety and Tolerability Profile
The safety and tolerability of a lipid-lowering agent are paramount, especially for long-term treatment.
Table 2: Comparative Safety Overview
| Therapeutic Class | Common Adverse Events | Clinically Significant Adverse Events |
| Fibrates (this compound) | Gastrointestinal upset, nausea, headache. | Myopathy (risk increased with statins), cholelithiasis (gallstones), pancreatitis, increased liver transaminases.[1] |
| Statins | Myalgia, arthralgia, headache, gastrointestinal symptoms. | Myopathy, rhabdomyolysis, new-onset diabetes, hepatotoxicity. |
| Ezetimibe | Diarrhea, sinusitis, nasopharyngitis. | Myopathy (rare, risk increased with statins), hypersensitivity reactions. |
| PCSK9 Inhibitors | Injection-site reactions, nasopharyngitis, influenza-like symptoms. | Neurocognitive events (rare and subject to ongoing investigation). |
The safety profile for this compound is not extensively documented in contemporary literature; the data presented for fibrates reflects the class as a whole.
Conclusion for the Research Professional
This compound, as a representative of the fibrate class, operates through a distinct PPARα-mediated mechanism that primarily addresses hypertriglyceridemia. This sets it apart from the current standard of care, which is heavily focused on LDL-C reduction.
For drug development professionals , the data on fibrates underscores a potential, albeit niche, role in combination therapy for patients with mixed dyslipidemia who do not achieve optimal lipid control with statins alone. However, any new fibrate-based therapy would need to demonstrate a compelling safety and efficacy profile in head-to-head trials against modern lipid-lowering agents.
For research scientists , the pleiotropic effects of PPARα activation, including anti-inflammatory properties, warrant further investigation. A deeper understanding of the differential gene regulation by various fibrates could pave the way for the development of more targeted and potent PPARα modulators with an improved safety profile.
References
Safety Operating Guide
Proper Disposal of Tibric Acid: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of tibric acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on established best practices for handling acidic chemical waste and information from analogous compounds due to the absence of a specific Safety Data Sheet (SDS) for this compound.
Immediate Safety and Spill Response
In the event of a spill, immediate and appropriate action is critical to mitigate risks.
Personnel Protection:
-
Personal Protective Equipment (PPE): Before handling this compound or its waste, all personnel must wear appropriate PPE, including but not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
-
A lab coat or chemical-resistant apron
-
Closed-toe shoes
-
Spill Containment and Cleanup:
-
Ensure Adequate Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any vapors.
-
Contain the Spill: Use an inert absorbent material, such as sand or diatomaceous earth, to contain and soak up the spilled acid. Do not use combustible materials like paper towels for initial containment of a concentrated spill.
-
Collect and Store Waste: Carefully collect the absorbent material and any contaminated debris into a designated, sealable, and properly labeled hazardous waste container.
-
Decontaminate the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable cleaning agent. All materials used for decontamination must also be disposed of as hazardous waste.
Waste Collection and Storage Procedures
Proper collection and storage of this compound waste are crucial for maintaining a safe laboratory environment while awaiting pickup by a licensed waste disposal service.
-
Use Compatible Containers: Collect and store this compound waste in containers made of compatible materials, such as high-density polyethylene (B3416737) (HDPE) or glass. Ensure containers are in good condition and have secure, tight-fitting lids to prevent leaks.
-
Segregate Waste: Crucially, do not mix this compound waste with other waste streams. Incompatible materials can cause violent chemical reactions. Specifically, store acidic waste separately from bases, oxidizing agents, and organic solvents.[1]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound waste"), and the associated hazards (e.g., "Corrosive," "Harmful if Swallowed," "Toxic to Aquatic Life").
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
-
Designated Storage Area: Keep waste containers in a designated, well-ventilated, and clearly marked satellite accumulation area (SAA) within the laboratory. This area should be away from drains and sources of ignition.[2]
Disposal Protocol
The primary and mandatory method for the disposal of this compound is through a licensed professional waste management company.[3]
Step-by-Step Disposal Procedure:
-
Waste Minimization: In line with sustainable laboratory practices, strive to minimize the generation of this compound waste. This can be achieved by ordering only the necessary quantities of the chemical and optimizing experimental scales.[2][4]
-
Collection: Collect all this compound waste, including contaminated materials from spills, in a designated and properly labeled hazardous waste container.
-
Storage: Store the waste container in the designated SAA, following all storage guidelines mentioned above.
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup. Provide them with accurate information about the waste stream.
-
Documentation: Maintain a log of all hazardous waste generated, including the date, quantity, and chemical composition.
Quantitative Data for Analogous Compounds
Due to the lack of a specific Safety Data Sheet for this compound, the following table summarizes key toxicological and hazard information for similar acidic compounds. This data should be used for context and to inform a conservative approach to handling and disposal.
| Property | Fenofibric Acid | Butyric Acid | Picric Acid |
| Acute Oral Toxicity (LD50) | 1242 mg/kg (rat)[3] | Harmful if swallowed[5] | Data not readily available |
| Primary Hazards | Harmful if swallowed, Toxic to aquatic life with long lasting effects[3][6] | Causes severe skin burns and eye damage[5] | Explosive when dry, Forms shock-sensitive salts with metals[7][8] |
| Disposal Consideration | Dispose of contents/container through an authorized waste management company[3] | Neutralization may be required before discharge into sewage plants, subject to local regulations.[9] | Must be kept wet for disposal, dispose as hazardous waste.[7] |
Important Note: The information in this table is for analogous compounds and should not be directly extrapolated to this compound without professional consultation.
Experimental Protocols
No specific experimental protocols involving the use and subsequent disposal of this compound were cited in the provided search results. In the context of any experiment, a detailed Standard Operating Procedure (SOP) should be developed. This SOP must include a section on waste disposal that is consistent with the guidelines outlined in this document and your institution's chemical hygiene plan.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Essential Safety and Handling Protocols for Tibric Acid
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Tibric acid. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and prevent injury when handling this compound. The following table summarizes the required equipment.
| Equipment | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1] | Protects eyes from dust particles and potential splashes.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or butyl rubber).[2] Check manufacturer's compatibility charts for breakthrough times. | Prevents skin contact and absorption. Gloves should be inspected for holes before use and worn so that sleeves are outside the gloves.[3] |
| Body Protection | A lab coat, chemical-resistant apron, or coveralls.[1][4] Trouser cuffs should be worn outside of boots.[3] | Minimizes the risk of skin contact with the chemical.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced.[1] For powdered substances, a dust mask (e.g., N95) is recommended.[1] | Protects the respiratory tract from inhalation of dust particles, which may cause irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the necessary steps from preparation to disposal.
1. Preparation:
-
Consult the SDS and Institutional Protocols: Before beginning any work, thoroughly review the available safety data and your institution's standard operating procedures.
-
Work Area Preparation: Ensure the work area is clean and uncluttered. All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Gather Materials: Have all necessary equipment and materials, including PPE, spill cleanup supplies, and waste containers, readily available.
-
Emergency Equipment Check: Confirm that the safety shower and eyewash station are accessible and functioning correctly.[1]
2. Handling:
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Weighing and Transferring:
-
Avoiding Contamination:
3. Post-Handling and Storage:
-
Decontamination: Clean all equipment and the work surface thoroughly after use.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][5] The recommended storage temperature is typically 2–8 °C.[1]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Do not mix this compound waste with other waste streams.[6]
-
Containerization: Collect all this compound waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible container.[6][7] The label should read "Hazardous Waste - this compound" and include the accumulation start date.[6]
-
Licensed Disposal: All chemical waste must be disposed of through your institution's EHS department and a licensed hazardous waste disposal company.[6]
-
Spill Management:
-
Small Spills: For small spills within a fume hood, use a spill kit with absorbent material to contain the substance.[6] Moisten the spilled solid with water to prevent dust generation.[8]
-
Large Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.[7]
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of powdered chemical agents in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
